molecular formula C21H19NO3S B605662 Otenaproxesul CAS No. 1000700-29-7

Otenaproxesul

货号: B605662
CAS 编号: 1000700-29-7
分子量: 365.4 g/mol
InChI 键: YCNMAPLPQYQJFC-ZDUSSCGKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ATB-346, (S)-, is the S form of ATB-346. ATB-346 is a novel hydrogen sulfide-releasing anti-inflammatory drug which induces apoptosis of human melanoma cells and inhibits melanoma development in vivo.

属性

CAS 编号

1000700-29-7

分子式

C21H19NO3S

分子量

365.4 g/mol

IUPAC 名称

(4-carbamothioylphenyl) (2S)-2-(6-methoxynaphthalen-2-yl)propanoate

InChI

InChI=1S/C21H19NO3S/c1-13(21(23)25-18-8-5-14(6-9-18)20(22)26)15-3-4-17-12-19(24-2)10-7-16(17)11-15/h3-13H,1-2H3,(H2,22,26)/t13-/m0/s1

InChI 键

YCNMAPLPQYQJFC-ZDUSSCGKSA-N

手性 SMILES

C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC=C(C=C3)C(=S)N

规范 SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)OC3=CC=C(C=C3)C(=S)N

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>3 years if stored properly

溶解度

Soluble in DMSO

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

ATB-346, (S)-

产品来源

United States

Foundational & Exploratory

Otenaproxesul: A Technical Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Otenaproxesul (formerly ATB-346) is a novel non-steroidal anti-inflammatory drug (NSAID) engineered with a dual mechanism of action. It functions as a potent inhibitor of cyclooxygenase (COX) enzymes, akin to traditional NSAIDs like naproxen, while concurrently releasing hydrogen sulfide (B99878) (H₂S). This unique combination is designed to mitigate the significant gastrointestinal toxicity commonly associated with NSAID therapy. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular targets, downstream signaling effects, and the experimental basis for these findings.

Core Mechanism of Action: Dual Inhibition and Cytoprotection

This compound is a derivative of naproxen, featuring a hydrogen sulfide-releasing moiety.[1] Its primary therapeutic effects stem from two key activities:

  • Cyclooxygenase (COX) Inhibition: Like other NSAIDs, this compound inhibits both COX-1 and COX-2 enzymes.[2][3] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4] The inhibition of COX-2 is largely responsible for the anti-inflammatory and analgesic effects of NSAIDs.[5]

  • Hydrogen Sulfide (H₂S) Donation: The release of hydrogen sulfide in the gastrointestinal tract is a distinguishing feature of this compound.[2][3] H₂S is a gaseous signaling molecule with known cytoprotective effects, which helps to counteract the ulcerogenic effects of COX inhibition.[6]

This dual mechanism allows for potent anti-inflammatory and analgesic activity with a significantly improved gastrointestinal safety profile compared to traditional NSAIDs.[6]

Quantitative Analysis of COX Inhibition

Table 1: Comparative COX Inhibition in Humans

Drug RegimenCOX Activity SuppressionReference
This compound (250 mg, once daily)>94%[2]
Naproxen (550 mg, twice daily)>94%[2]

This study demonstrates that a 250 mg once-daily dose of this compound achieves a comparable level of systemic COX inhibition to a standard therapeutic dose of naproxen.[2]

The Role of Hydrogen Sulfide in Gastrointestinal Safety

The hydrogen sulfide-releasing moiety of this compound is central to its enhanced safety profile.

Table 2: Hydrogen Sulfide Plasma Levels in Humans

Treatment GroupMean Plasma H₂S Level (nM)Fold Increase vs. NaproxenReference
Naproxen28 ± 2-[2]
This compound~42~1.5[2]

The significant elevation of plasma H₂S in subjects treated with this compound confirms the systemic delivery of this cytoprotective molecule.[2] H₂S is thought to protect the gastrointestinal mucosa through several mechanisms, including maintaining mucosal blood flow, reducing inflammation, and promoting the resolution of injury.

Downstream Signaling Pathways

Beyond its primary effects on prostanoid synthesis, this compound has been shown to modulate other key intracellular signaling pathways involved in inflammation and cell survival.

Inhibition of NF-κB and Akt Signaling

In preclinical studies, particularly in the context of melanoma, this compound has been demonstrated to inhibit the pro-survival pathways associated with Nuclear Factor-kappa B (NF-κB) and Akt activation. This inhibition is associated with the induction of apoptosis in cancer cells.

NF_kB_Akt_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Activates IκB_NF_kB IκB NF-κB IKK->IκB_NF_kB Phosphorylates IκB IκB IκB NF_kB NF-κB (p50/p65) NF_kB_nuc NF-κB NF_kB->NF_kB_nuc Translocates IκB_NF_kB->NF_kB Releases Pro_survival_genes Pro-survival Gene Transcription NF_kB_nuc->Pro_survival_genes Induces This compound This compound This compound->Akt Inhibits This compound->NF_kB Inhibits Activation

Caption: this compound's Inhibition of the PI3K/Akt and NF-κB Signaling Pathways.

Experimental Protocols

The following sections outline the general methodologies employed to elucidate the mechanism of action of this compound.

Cyclooxygenase (COX) Inhibition Assay
  • Objective: To determine the inhibitory potency of this compound on COX-1 and COX-2 activity.

  • Methodology: A common method is the whole blood assay.

    • Whole blood samples are incubated with various concentrations of this compound or a vehicle control.

    • For COX-1 activity, the blood is allowed to clot, and the production of thromboxane (B8750289) B₂ (a stable metabolite of the COX-1 product thromboxane A₂) is measured by enzyme immunoassay (EIA) or mass spectrometry.

    • For COX-2 activity, the blood is stimulated with lipopolysaccharide (LPS) to induce COX-2 expression, followed by measurement of prostaglandin (B15479496) E₂ (PGE₂) production via EIA or mass spectrometry.

    • The concentration of this compound that causes 50% inhibition of enzyme activity (IC50) is calculated.

COX_Inhibition_Workflow cluster_sample_prep Sample Preparation cluster_cox1 COX-1 Assay cluster_cox2 COX-2 Assay Blood_Sample Whole Blood Sample Incubation Incubate with This compound Blood_Sample->Incubation Clotting Allow Clotting Incubation->Clotting LPS_Stimulation LPS Stimulation Incubation->LPS_Stimulation TXB2_Measurement Measure Thromboxane B₂ Clotting->TXB2_Measurement Data_Analysis Calculate IC50 TXB2_Measurement->Data_Analysis PGE2_Measurement Measure Prostaglandin E₂ LPS_Stimulation->PGE2_Measurement PGE2_Measurement->Data_Analysis

Caption: Experimental Workflow for Determining COX Inhibition.

NF-κB Activation Assays
  • Objective: To assess the effect of this compound on the activation of the NF-κB signaling pathway.

  • Methodologies:

    • Western Blotting:

      • Cells are treated with a pro-inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound.

      • Cell lysates are separated by SDS-PAGE and transferred to a membrane.

      • The membrane is probed with antibodies specific for phosphorylated and total IκBα, and the p65 subunit of NF-κB to assess their levels and phosphorylation status.

    • Luciferase Reporter Assay:

      • Cells are transfected with a plasmid containing a luciferase reporter gene under the control of an NF-κB response element.

      • Transfected cells are treated with a stimulus and this compound.

      • Luciferase activity is measured as an indicator of NF-κB transcriptional activity.

    • DNA-Binding Assay:

      • Nuclear extracts are prepared from treated cells.

      • An ELISA-based assay is used to quantify the amount of the active p65 subunit of NF-κB that can bind to a consensus DNA sequence.

Akt Activation Assay
  • Objective: To determine the impact of this compound on the PI3K/Akt signaling pathway.

  • Methodology:

    • Western Blotting:

      • Cells are treated with a growth factor or other stimulus to activate the Akt pathway, with and without this compound.

      • Cell lysates are analyzed by Western blotting using antibodies that specifically detect the phosphorylated (active) and total forms of Akt.

Conclusion

This compound represents a significant advancement in NSAID therapy. Its dual mechanism of action, combining potent COX inhibition with the cytoprotective effects of hydrogen sulfide, offers the potential for effective pain and inflammation relief with a markedly improved gastrointestinal safety profile. Further research into its modulatory effects on other signaling pathways, such as NF-κB and Akt, may reveal additional therapeutic applications for this promising compound.

References

ATB-346: A Technical Guide to its Hydrogen Sulfide Release Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATB-346, a novel hydrogen sulfide (B99878) (H₂S)-releasing derivative of naproxen (B1676952), has demonstrated significant anti-inflammatory and analgesic properties with a remarkably improved gastrointestinal safety profile compared to its parent non-steroidal anti-inflammatory drug (NSAID). The therapeutic advantages of ATB-346 are intrinsically linked to its unique mechanism of H₂S release. This technical guide provides an in-depth exploration of the core hydrogen sulfide release pathway of ATB-346, summarizing key quantitative data, detailing experimental protocols, and visualizing the involved mechanisms. Current evidence strongly indicates that ATB-346 acts as a prodrug, undergoing enzymatic hydrolysis primarily mediated by carboxylesterases to liberate naproxen and the H₂S-donating moiety, 4-hydroxythiobenzamide (B41779) (TBZ). This controlled release of H₂S in biological tissues is central to the drug's enhanced efficacy and safety.

The Chemical Architecture of ATB-346

ATB-346, chemically known as 2-(6-methoxynaphthalen-2-yl)-propionic acid 4-thiocarbamoyl-phenyl ester, is a rationally designed molecule that covalently links naproxen to an H₂S-releasing moiety, 4-hydroxythiobenzamide (TBZ), through an ester bond. This structural design is pivotal to its mechanism of action, rendering the molecule inactive until the ester linkage is cleaved within the body.

Chemical Structure:

  • Naproxen: The NSAID component responsible for cyclooxygenase (COX) inhibition.

  • Ester Linkage: The critical covalent bond that connects naproxen and the H₂S-releasing moiety.

  • 4-hydroxythiobenzamide (TBZ): The H₂S-donating part of the molecule.

The Hydrogen Sulfide Release Pathway

The release of hydrogen sulfide from ATB-346 is not a spontaneous process but rather a controlled, enzymatic reaction that occurs in vivo. The primary mechanism is the hydrolysis of the ester bond connecting naproxen to the TBZ moiety.

The Role of Carboxylesterases

The enzymatic cleavage of the ester bond in ATB-346 is predominantly carried out by carboxylesterases (CES), a family of serine hydrolases abundant in various tissues, most notably the liver and intestines.[1][2] These enzymes are crucial in the metabolism of a wide array of ester-containing drugs.[1][2]

There are two major human carboxylesterases, CES1 and CES2, which exhibit distinct tissue distribution and substrate specificities:

  • CES1: Highly expressed in the liver and plays a major role in the metabolism of drugs absorbed into the systemic circulation.[3][4] It generally prefers substrates with a large acyl group and a small alcohol moiety.[4]

  • CES2: Predominantly found in the small intestine and is crucial for the metabolism of orally administered drugs during first-pass metabolism.[1][3] It typically hydrolyzes substrates with a small acyl group and a large alcohol group.[4]

Given the structure of ATB-346, with naproxen as the acyl group and 4-hydroxythiobenzamide as the alcohol component, it is hypothesized that both CES1 and CES2 can contribute to its hydrolysis. The relative contribution of each enzyme likely depends on the route of administration and the site of absorption.

Proposed Mechanism of H₂S Release

The release of H₂S from ATB-346 is a two-step process initiated by enzymatic hydrolysis:

  • Ester Bond Cleavage: Carboxylesterases hydrolyze the ester linkage in ATB-346, yielding naproxen and 4-hydroxythiobenzamide (TBZ).

  • H₂S Donation from TBZ: The liberated TBZ then acts as the H₂S donor. The release of H₂S from TBZ is significantly enhanced in the presence of biological tissues and reducing agents such as L-cysteine or glutathione, suggesting a further enzymatic or chemically-mediated step.[5]

The slow and sustained release of H₂S at the site of action is a key feature of ATB-346, contributing to its localized protective effects in the gastrointestinal tract and its enhanced anti-inflammatory and analgesic efficacy.

ATB346_H2S_Release_Pathway cluster_0 Systemic Circulation / Tissues cluster_1 Pharmacological Effects ATB346 ATB-346 Naproxen Naproxen ATB346->Naproxen Hydrolysis TBZ 4-Hydroxythiobenzamide (TBZ) ATB346->TBZ Hydrolysis COX_Inhibition COX Inhibition Naproxen->COX_Inhibition H2S Hydrogen Sulfide (H₂S) TBZ->H2S Donation Anti_Inflammatory Anti-inflammatory Effects H2S->Anti_Inflammatory Analgesic Analgesic Effects H2S->Analgesic GI_Protection Gastrointestinal Protection H2S->GI_Protection Enzymes Carboxylesterases (CES1/CES2) Enzymes->ATB346 ReducingAgents Reducing Agents (e.g., L-cysteine, Glutathione) ReducingAgents->TBZ InVitro_H2S_Assay_Workflow cluster_workflow Experimental Workflow Preparation Prepare Liver Homogenate (S9 fraction) Incubation Incubate ATB-346 with Liver Homogenate at 37°C Preparation->Incubation Sampling Collect Aliquots at Different Time Points Incubation->Sampling Derivatization Derivatize H₂S with Monobromobimane (MBB) Sampling->Derivatization Analysis Quantify Sulfide-Dibimane by RP-HPLC with Fluorescence Detection Derivatization->Analysis Data Calculate Rate of H₂S Release Analysis->Data H2S_Downstream_Signaling cluster_signaling H₂S-Mediated Signaling Pathways cluster_outcomes Therapeutic Outcomes H2S H₂S Nrf2_HO1 Activation of Nrf-2/HO-1 Pathway H2S->Nrf2_HO1 NFkB Inhibition of NF-κB Pathway H2S->NFkB Vasodilation Vasodilation H2S->Vasodilation Reduced_Inflammation Reduced Inflammation Nrf2_HO1->Reduced_Inflammation Anti_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) NFkB->Anti_inflammatory_Cytokines Analgesia Analgesia NFkB->Analgesia Anti_inflammatory_Cytokines->Reduced_Inflammation GI_Mucosal_Defense Enhanced GI Mucosal Defense Vasodilation->GI_Mucosal_Defense

References

Otenaproxesul: A Technical Guide to its Chemical Structure, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenaproxesul, also known as ATB-346, is a novel non-steroidal anti-inflammatory drug (NSAID) engineered to mitigate the gastrointestinal toxicity commonly associated with traditional NSAIDs. Structurally, it is a derivative of naproxen (B1676952), incorporating a hydrogen sulfide (B99878) (H₂S)-releasing moiety. This dual mechanism of action—cyclooxygenase (COX) inhibition and H₂S donation—underpins its therapeutic potential for providing anti-inflammatory and analgesic effects with an improved safety profile. This technical guide provides an in-depth overview of the chemical structure, a detailed synthesis protocol, and an exploration of the signaling pathways modulated by this compound.

Chemical Structure and Identification

This compound is chemically designated as 4-Carbamothioylphenyl (2S)-2-(6-methoxy-2-naphthyl)propanoate.[1] Its structure combines the well-established anti-inflammatory agent naproxen with a 4-hydroxythiobenzamide (B41779) entity, which serves as the H₂S-releasing donor.[2]

IdentifierValue
IUPAC Name 4-Carbamothioylphenyl (2S)-2-(6-methoxy-2-naphthyl)propanoate[1]
Synonyms ATB-346, 2-(6-methoxy-napthalen-2-yl)-propionic acid 4-thiocarbamoyl-phenyl ester
CAS Number 1000700-29-7[1]
Molecular Formula C₂₁H₁₉NO₃S[1]
Molar Mass 365.45 g·mol⁻¹[1]
SMILES COC1=CC2=CC=C(C=C2C=C1)C(C)C(=O)OC3=CC=C(C=C3)C(N)=S[1]
InChI InChI=1S/C21H19NO3S/c1-13(21(23)25-18-8-5-14(6-9-18)20(22)26)15-3-4-17-12-19(24-2)10-7-16(17)11-15/h3-13H,1-2H3,(H2,22,26)/t13-/m0/s1[1]

Synthesis of this compound

The synthesis of this compound involves the esterification of (S)-naproxen with 4-hydroxythiobenzamide. The following protocol is a representative experimental procedure.

Materials and Reagents
Experimental Protocol
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (S)-naproxen (1 equivalent) and 4-hydroxythiobenzamide (1 equivalent) in anhydrous dichloromethane.

  • Coupling Agent Addition: To the stirred solution, add 4-(dimethylamino)pyridine (0.1 equivalents) followed by the slow, portion-wise addition of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) at 0 °C (ice bath).

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

  • Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford pure this compound.

  • Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_reagents Reagents & Solvent cluster_process Process cluster_product Product Naproxen (S)-Naproxen Reaction Esterification Reaction (0°C to RT, 12-24h) Naproxen->Reaction Thiobenzamide 4-Hydroxythiobenzamide Thiobenzamide->Reaction DCC DCC DCC->Reaction DMAP DMAP DMAP->Reaction DCM Anhydrous DCM DCM->Reaction Workup Filtration & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification This compound This compound Purification->this compound

Caption: A schematic overview of the synthesis of this compound.

Mechanism of Action and Signaling Pathways

This compound exerts its therapeutic effects through a dual mechanism: inhibition of cyclooxygenase (COX) enzymes and the release of hydrogen sulfide (H₂S).

Cyclooxygenase Inhibition

Similar to its parent compound naproxen, this compound is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[3] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1]

EnzymeThis compound Activity
COX-1 Inhibitor
COX-2 Inhibitor
Hydrogen Sulfide Release and Downstream Effects

The 4-carbamothioylphenyl moiety of this compound is metabolized to release H₂S. This gaseous signaling molecule has been shown to have gastroprotective and anti-inflammatory effects. The release of H₂S is a key feature that differentiates this compound from traditional NSAIDs.

Modulation of NF-κB and Akt Signaling Pathways

This compound has been demonstrated to inhibit the pro-survival signaling pathways associated with Nuclear Factor-kappa B (NF-κB) and Protein Kinase B (Akt).[3][4] The inhibition of these pathways can lead to the induction of apoptosis in certain cell types, such as melanoma cells.[4]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Stimuli PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt IKK IKK Akt->IKK IκB IκB IKK->IκB NFκB NF-κB IκB->NFκB Gene_Expression Pro-inflammatory Gene Expression NFκB->Gene_Expression This compound This compound This compound->Akt This compound->NFκB Inhibition H2S H₂S Release This compound->H2S COX COX-1 / COX-2 This compound->COX Prostaglandins Prostaglandins COX->Prostaglandins

Caption: this compound's dual mechanism of action.

Conclusion

This compound represents a significant advancement in NSAID therapy, offering the potential for effective pain and inflammation management with a reduced risk of gastrointestinal adverse events. Its unique chemical structure, which combines a potent COX inhibitor with a hydrogen sulfide-releasing moiety, provides a multi-faceted mechanism of action. Further research and clinical development will continue to elucidate the full therapeutic potential of this promising compound.

References

Otenaproxesul's Cyclooxygenase Inhibition Profile: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenaproxesul (ATB-346) is a novel non-steroidal anti-inflammatory drug (NSAID) engineered as a hydrogen sulfide-releasing derivative of naproxen (B1676952).[1] This design aims to mitigate the gastrointestinal toxicity commonly associated with traditional NSAIDs while retaining potent anti-inflammatory and analgesic effects.[1] The primary mechanism of action for this compound, like other NSAIDs, is the inhibition of cyclooxygenase (COX) enzymes, thereby reducing the production of prostaglandins.[1] This technical guide provides a comprehensive overview of the cyclooxygenase inhibition profile of this compound, based on available preclinical and clinical data. While specific in vitro IC50 values are not publicly available, this document synthesizes qualitative and comparative data and outlines the standard experimental protocols used to characterize COX inhibitors.

Introduction to this compound and its Mechanism of Action

This compound is a clinical-stage investigational drug that combines the COX-inhibiting properties of naproxen with the cytoprotective effects of a hydrogen sulfide (B99878) (H₂S)-releasing moiety.[2] The rationale behind this dual mechanism is to uncouple the therapeutic anti-inflammatory effects from the gastrointestinal damage often induced by COX-1 inhibition.

The anti-inflammatory and analgesic effects of NSAIDs are primarily mediated through the inhibition of the COX-2 isoenzyme, which is upregulated at sites of inflammation and is responsible for the synthesis of pro-inflammatory prostaglandins.[3] Conversely, the inhibition of the constitutively expressed COX-1 isoenzyme in the gastrointestinal tract and platelets is associated with the most common adverse effects of NSAIDs, such as gastric ulceration and bleeding.[3]

Cyclooxygenase Inhibition Profile of this compound

This compound has been shown to inhibit both COX-1 and COX-2.[4] While precise IC50 values from in vitro enzyme assays are not consistently reported in publicly available literature, preclinical and clinical studies provide insights into its COX inhibition profile.

Comparative COX Inhibition

In animal studies, this compound demonstrated a significant inhibition of COX-2, reportedly more pronounced than an equimolar dose of its parent compound, naproxen.[5] In a murine model of traumatic brain injury, an oral dose of 30 μmol/kg of this compound was shown to be equipotent to naproxen in suppressing gastric prostaglandin (B15479496) E2 (PGE₂) synthesis (a marker of COX-1 activity) by over 90% and whole blood thromboxane (B8750289) synthesis (a marker of platelet COX-1 activity) by more than 95%.[3] This suggests a potent, non-selective inhibition of COX-1 in vivo at therapeutic doses.

Clinical studies in humans have further substantiated the potent COX inhibitory effects of this compound. A Phase 2 clinical trial demonstrated that both this compound and naproxen profoundly suppressed COX activity by over 94%, as measured by whole blood thromboxane generation.[5]

Quantitative Inhibition Data

A comprehensive search of scientific literature and public databases did not yield specific IC50 values for this compound against purified COX-1 and COX-2 enzymes. The table below is structured to present such data once it becomes publicly available.

CompoundCOX-1 IC50 (nM)COX-2 IC50 (nM)Selectivity Index (COX-1/COX-2)Assay Type
This compound Data Not AvailableData Not AvailableData Not Available
Naproxen (for comparison)Data VariesData Varies~1Various

Experimental Protocols for Assessing COX Inhibition

The following are detailed descriptions of standard experimental methodologies widely used in the pharmaceutical industry to characterize the cyclooxygenase inhibition profile of investigational drugs like this compound.

In Vitro Recombinant Human Enzyme Assay

This assay directly measures the inhibitory activity of a compound on purified recombinant human COX-1 and COX-2 enzymes.

Protocol:

  • Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are procured from commercial sources or expressed and purified in-house.

  • Reaction Mixture: A reaction buffer containing the respective enzyme (COX-1 or COX-2), a heme cofactor, and a reducing agent (e.g., epinephrine) is prepared.

  • Compound Incubation: The test compound (this compound) is dissolved in a suitable solvent (e.g., DMSO) and added to the reaction mixture at various concentrations. A vehicle control (solvent only) is also included. The mixture is pre-incubated to allow for compound-enzyme interaction.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Termination and Detection: The reaction is allowed to proceed for a specified time and then terminated. The product of the reaction, typically prostaglandin E₂ (PGE₂), is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Human Whole Blood Assay

This ex vivo assay provides a more physiologically relevant assessment of COX inhibition as it is conducted in the presence of all blood components.

Protocol:

  • Blood Collection: Fresh venous blood is collected from healthy, consenting volunteers who have not taken any NSAIDs for at least two weeks.

  • COX-1 Assay (Thromboxane B₂ Measurement):

    • Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle.

    • The blood is allowed to clot, which triggers platelet activation and subsequent COX-1-mediated production of thromboxane A₂ (TXA₂).

    • The stable metabolite of TXA₂, thromboxane B₂ (TXB₂), is measured in the serum using ELISA or LC-MS.

  • COX-2 Assay (Prostaglandin E₂ Measurement):

    • Heparinized whole blood is incubated with various concentrations of the test compound or vehicle.

    • COX-2 expression is induced by incubating the blood with an inflammatory stimulus, such as lipopolysaccharide (LPS).

    • Arachidonic acid is then added to initiate prostaglandin synthesis.

    • The concentration of PGE₂ in the plasma is measured by ELISA or LC-MS.

  • Data Analysis: IC50 values for COX-1 and COX-2 inhibition are calculated as described for the recombinant enzyme assay.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway for prostaglandin synthesis and a typical workflow for evaluating COX inhibitors.

Prostaglandin_Synthesis_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1 / COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandin_H2 Prostaglandin_H2 COX-1_COX-2->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins, Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Isomerases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever GI_Protection_Platelet_Aggregation GI Protection, Platelet Aggregation Prostaglandins_Thromboxanes->GI_Protection_Platelet_Aggregation

Caption: Prostaglandin Synthesis Pathway.

COX_Inhibitor_Screening_Workflow cluster_invitro In Vitro Assays cluster_analysis Data Analysis cluster_outcome Profile Recombinant_Enzyme_Assay Recombinant Human COX-1 & COX-2 Assay IC50_Determination IC50 Value Determination Recombinant_Enzyme_Assay->IC50_Determination Whole_Blood_Assay Human Whole Blood Assay (ex vivo) Whole_Blood_Assay->IC50_Determination Selectivity_Index Selectivity Index Calculation (COX-1 IC50 / COX-2 IC50) IC50_Determination->Selectivity_Index Inhibition_Profile Cyclooxygenase Inhibition Profile Selectivity_Index->Inhibition_Profile

References

Otenaproxesul: A Technical Overview of Pharmacokinetics and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenaproxesul (formerly ATB-346) is a novel hydrogen sulfide (B99878) (H₂S)-releasing anti-inflammatory and analgesic drug derived from naproxen (B1676952). It is under development as a potentially safer alternative to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) and opioids for the treatment of pain and inflammation.[1] The therapeutic rationale for this compound lies in its dual mechanism of action: the inhibition of cyclooxygenase (COX) enzymes by its naproxen moiety and the tissue-protective effects of H₂S, which is known to mitigate the gastrointestinal damage commonly associated with NSAID use. This technical guide provides a comprehensive overview of the available pharmacokinetic and bioavailability data for this compound, compiled from preclinical studies and clinical trials.

Mechanism of Action

This compound is a prodrug that, after administration, is metabolized to release naproxen and hydrogen sulfide. Naproxen, a well-established NSAID, exerts its anti-inflammatory and analgesic effects by inhibiting both COX-1 and COX-2 enzymes, thereby reducing prostaglandin (B15479496) synthesis. The released H₂S is a key differentiator from traditional NSAIDs. It is an endogenous gasotransmitter with cytoprotective properties, particularly in the gastrointestinal tract, which is thought to be the mechanism behind this compound's improved gastrointestinal safety profile observed in clinical trials.[2]

Pharmacokinetics

The pharmacokinetic profile of this compound has been evaluated in both preclinical models and human clinical trials. A key focus of its development has been a new, faster-absorbing formulation designed to be suitable for acute pain management.[3][4] While detailed quantitative data from human studies are not yet fully published, the available information indicates a linear and dose-proportional pharmacokinetic profile for this new formulation.[3]

Preclinical Pharmacokinetics

Studies in rats have provided initial insights into the pharmacokinetics of this compound.

ParameterFindingSpeciesNotes
Bioavailability of Naproxen ~14% lower from this compound compared to an equimolar dose of naproxenRatSuggests that this compound is a prodrug of naproxen with slightly reduced systemic exposure to the parent NSAID.[5]
Enterohepatic Recirculation Significantly reduced for naproxen derived from this compoundRatThis may contribute to a different pharmacokinetic profile and potentially a better safety profile compared to naproxen.[5]
Onset of Action Significant suppression of gastric prostaglandin synthesis within 15 minutes of oral administrationRatThis rapid onset of action occurs when plasma naproxen levels are still very low, suggesting that this compound or a rapidly formed metabolite is pharmacologically active.[5]
Human Pharmacokinetics

Human pharmacokinetic studies have been conducted, including a Phase 1/2 PK/PD study with a new formulation and a paused Absorption, Metabolism, and Excretion (AME) study.

A recent pharmacokinetic/pharmacodynamic (PK/PD) study of a faster-absorbing formulation of this compound has been completed.[3][6] The study confirmed the new formulation's linear, dose-proportional pharmacokinetics and a more rapid elimination profile compared to the original formulation.[3] However, specific quantitative parameters from this study have not been made publicly available.

A poster presentation of these results was given at the ASRA Pain Medicine Meeting in March 2024, titled "Assessment of the Pharmacokinetics and Safety of this compound, a Non-Abusable, Novel Anti-Inflammatory /Analgesic Compound".

Bioavailability

Specific data on the absolute or relative bioavailability of this compound in humans has not been published. Preclinical data in rats suggest that the systemic exposure to naproxen derived from this compound is slightly lower than that from an equimolar dose of naproxen itself.[5] In a Phase 2b clinical trial, it was noted that plasma naproxen levels in subjects treated with 250 mg of this compound once daily were "considerably lower" than in subjects treated with 550 mg of naproxen twice daily, though both regimens resulted in comparable COX inhibition.[2]

Metabolism and Excretion

The metabolism of this compound is a key aspect of its mechanism of action, involving the release of H₂S.

Proposed Metabolic Pathway

Based on preclinical studies, a likely metabolic pathway for this compound involves the hydrolysis of its thiol moiety. This process releases hydrogen sulfide and forms naproxen-4-hydroxybenzamide, which is also a pharmacologically active metabolite.[5]

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Metabolism H2S H2S Hydrolysis->H2S Release Naproxen_Metabolite Naproxen-4-hydroxybenzamide (Active Metabolite) Hydrolysis->Naproxen_Metabolite Naproxen Naproxen Naproxen_Metabolite->Naproxen Further Metabolism

Caption: Proposed metabolic pathway of this compound based on preclinical data.

Experimental Protocols

Detailed protocols for all clinical trials are not fully available in the public domain. However, key design elements of significant studies have been reported.

PK/PD Study of Faster-Absorbing Formulation
  • Objective: To evaluate the pharmacokinetics, safety, and pharmacodynamics of a new, faster-absorbing formulation of this compound.[4][6]

  • Study Design: Randomized, involving a single high-dose arm and two five-day regimen arms.[4][6]

  • Participants: 36 healthy volunteers.[4][6]

  • Key Findings (Qualitative): The new formulation demonstrated linear, dose-proportional pharmacokinetics and more rapid elimination compared to the original formulation.[3]

cluster_enrollment Enrollment cluster_randomization Randomization cluster_treatment Treatment Arms cluster_analysis Analysis P 36 Healthy Volunteers R Randomization P->R A1 Single High Dose R->A1 A2 Five-Day Regimen 1 R->A2 A3 Five-Day Regimen 2 R->A3 An Pharmacokinetic & Safety Analysis A1->An A2->An A3->An

References

Otenaproxesul: A Technical Guide to Preclinical Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding the preclinical toxicology of otenaproxesul. Much of the detailed quantitative data and specific experimental protocols from regulatory toxicology studies are proprietary to the developer, Antibe Therapeutics, and are not in the public domain. Therefore, this guide provides a general overview based on available scientific literature and press releases, supplemented with descriptions of standard toxicological testing methodologies.

Introduction

This compound (formerly ATB-346) is a novel non-steroidal anti-inflammatory drug (NSAID) developed by Antibe Therapeutics.[1] Structurally, it is a hydrogen sulfide (B99878) (H₂S)-releasing derivative of naproxen (B1676952).[2] This design aims to mitigate the well-known gastrointestinal (GI) toxicity associated with traditional NSAIDs by leveraging the cytoprotective effects of H₂S in the GI tract.[1][2] this compound is an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are the primary targets for its analgesic and anti-inflammatory effects.[3] Its development has primarily focused on treating osteoarthritis pain.[1][4]

This guide provides a technical overview of the known preclinical toxicology and safety profile of this compound, presenting available data and outlining the standard experimental protocols relevant to its non-clinical safety assessment.

Mechanism of Action

This compound's pharmacological activity is twofold:

  • COX Inhibition: Like its parent compound naproxen, it inhibits COX enzymes, thereby reducing the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1]

  • Hydrogen Sulfide Release: It is designed to release hydrogen sulfide, which is understood to have a protective effect on the gastrointestinal mucosa, counteracting the ulcerogenic effects of COX inhibition.[1]

In addition to its anti-inflammatory pathway, preclinical studies in human melanoma cells have shown that this compound can induce apoptosis by inhibiting pro-survival pathways associated with NF-κB and Akt activation.[3]

cluster_this compound This compound cluster_pathways Pharmacological Pathways This compound This compound (ATB-346) COX COX-1 / COX-2 This compound->COX Inhibition H2S Hydrogen Sulfide (H₂S) This compound->H2S Release PG Prostaglandins COX->PG Synthesis Inflammation Pain & Inflammation PG->Inflammation GI_Protection GI Mucosal Protection H2S->GI_Protection

Figure 1: Dual mechanism of action of this compound.

Summary of Preclinical Toxicology Studies

Detailed quantitative results from formal preclinical toxicology studies are not publicly available. The following tables summarize the qualitative findings from in vivo studies mentioned in the literature.

General Toxicology
Study TypeSpeciesKey Findings/ObservationsQuantitative Data (NOAEL, LD50)
Anti-inflammatory & GI SafetyMale Wistar RatsExhibited anti-inflammatory properties similar to naproxen but with substantially reduced gastrointestinal toxicity.[3]Not publicly available.
Analgesia & Anti-inflammationRatsDemonstrated reduction in zymosan-induced pain and inflammation.[1]Not publicly available.
Bone LossRatsShowed inhibition of cytokine-induced bone loss.[1] In a periodontitis model, oral administration (16 mg/kg) resulted in significant inhibition of bone defect.[3]Not publicly available.
Safety Pharmacology, Genotoxicity, and Carcinogenicity

There is no publicly available information on dedicated safety pharmacology (cardiovascular, respiratory, CNS), genotoxicity, or carcinogenicity studies for this compound. Pharmaceutical development guidelines typically require a standard battery of tests in these areas before clinical trials can proceed.

Experimental Protocols (Generalized)

The specific protocols used for this compound are not public. The following sections describe standard, generalized methodologies for key preclinical toxicology studies as would be required by regulatory agencies.

Acute Oral Toxicity Study (e.g., OECD 423)
  • Objective: To determine the acute oral toxicity of a substance and obtain information on its health hazards.

  • Species: Typically a rodent species, such as the Wistar rat.[3]

  • Methodology:

    • Animals are fasted prior to dosing.

    • A single high dose of the test substance is administered orally via gavage.

    • A stepwise procedure is used with a group of 3 animals per step. The outcome of the first group determines the dose for the next group.

    • Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.

    • At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.

  • Endpoint: Estimation of the LD50 (median lethal dose) and identification of target organs of toxicity.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)
  • Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Several strains, each sensitive to different types of mutagens, are used.

    • The test substance, at various concentrations, is incubated with the bacterial strains in the presence and absence of a metabolic activation system (e.g., rat liver S9 fraction).

    • The mixture is plated on a minimal agar (B569324) medium that does not support the growth of the mutant strains unless a reverse mutation has occurred.

    • Plates are incubated for 48-72 hours.

    • The number of revertant colonies is counted and compared to a negative control.

  • Endpoint: A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Test Substance (this compound) D Incubate Substance + Bacteria (with and without S9) A->D B Bacterial Strains (e.g., S. typhimurium) B->D C Metabolic Activation (S9 Mix) C->D E Plate on Minimal Agar D->E F Incubate 48-72 hours E->F G Count Revertant Colonies F->G H Compare to Control G->H I Assess Mutagenicity H->I

Figure 2: General workflow for a bacterial reverse mutation (Ames) test.

ADME and Clinical Safety Insights

While detailed preclinical ADME (Absorption, Distribution, Metabolism, Excretion) data is unavailable, clinical studies provide some insights into the safety profile of this compound.

  • Gastrointestinal Safety: A key feature of this compound is its improved GI safety profile compared to naproxen, which has been demonstrated in clinical trials.[2]

  • Liver Safety: An absorption, metabolism, and excretion (AME) study in 2021 was paused after three subjects in the 100 mg daily dose cohort showed elevations in liver transaminases exceeding five times the upper limit of normal.[4][5] Other liver function indicators were normal.[4][5] This event prompted further research into dosing and formulation.

  • New Formulation: Subsequently, Antibe Therapeutics developed a new, faster-absorbing formulation. A pharmacokinetic/pharmacodynamic (PK/PD) study with this new formulation was completed in healthy volunteers with no clinically significant drug-related adverse events and no elevations in liver enzymes.[6][7][8] This suggests that the formulation and dosing regimen are critical to the drug's safety profile.[6]

Conclusion

This compound represents a mechanistically novel approach to developing a safer NSAID. Preclinical studies highlighted its potent anti-inflammatory and analgesic effects, coupled with a significantly improved gastrointestinal safety profile compared to its parent compound, naproxen.[2][3] While specific, quantitative data from comprehensive preclinical toxicology assessments (e.g., repeat-dose toxicity, genotoxicity, carcinogenicity, reproductive toxicology) are not publicly available, the progression of the drug through multiple clinical trial phases indicates that a standard regulatory preclinical package was completed.

The observation of elevated liver transaminases in a clinical study underscored a potential safety liability, which the developer has sought to address through reformulation.[4][6] The favorable safety data from recent clinical studies with the new formulation are encouraging.[7][8] For drug development professionals, the story of this compound serves as a case study in leveraging a mechanistic hypothesis (H₂S-mediated GI protection) to improve drug safety and the critical importance of formulation and dose optimization in mitigating off-target toxicities.

References

The Role of Hydrogen Sulfide in the Gastroprotective Effect of Otenaproxesul: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenaproxesul (ATB-346) is a novel nonsteroidal anti-inflammatory drug (NSAID) engineered to mitigate the significant gastrointestinal (GI) toxicity that limits the therapeutic use of traditional NSAIDs. Structurally, it is a derivative of naproxen (B1676952) that incorporates a hydrogen sulfide (B99878) (H₂S)-releasing moiety. This design leverages the cytoprotective properties of H₂S to counteract the deleterious effects of cyclooxygenase (COX) inhibition on the gastric mucosa. This technical guide provides a comprehensive overview of the pivotal role of H₂S in the gastroprotective mechanism of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the key signaling pathways.

Introduction: The Challenge of NSAID-Induced Gastropathy

Traditional NSAIDs, such as naproxen, exert their anti-inflammatory, analgesic, and antipyretic effects primarily through the inhibition of COX enzymes (COX-1 and COX-2).[1][2][3] While the inhibition of COX-2 is largely responsible for the therapeutic benefits, the concurrent inhibition of the constitutively expressed COX-1 isoform in the gastrointestinal tract disrupts the synthesis of gastroprotective prostaglandins (B1171923).[4][5][6] This disruption leads to reduced mucus and bicarbonate secretion, diminished mucosal blood flow, and an increased susceptibility to injury, often culminating in erosions, ulcerations, and life-threatening bleeding.[7][8][9]

Hydrogen sulfide has emerged as a critical endogenous signaling molecule, often referred to as a "gasotransmitter," with multifaceted roles in maintaining gastrointestinal homeostasis.[10] It is endogenously produced in mammalian tissues by enzymes such as cystathionine (B15957) γ-lyase (CSE) and cystathionine β-synthase (CBS).[11] H₂S contributes to gastric mucosal defense through various mechanisms, including the maintenance of mucosal blood flow, antioxidant effects, and modulation of inflammation.[9] Notably, some NSAIDs have been shown to inhibit the endogenous synthesis of H₂S, thereby exacerbating their own ulcerogenic effects.

This compound was developed to address this fundamental liability of NSAIDs by covalently linking naproxen to an H₂S-donating moiety.[12][13] This innovative approach allows for the systemic delivery of the anti-inflammatory benefits of naproxen while simultaneously providing localized gastroprotection through the controlled release of H₂S.

Mechanism of Action: The Dual Functionality of this compound

The therapeutic action of this compound is a composite of two distinct pharmacological activities:

  • COX Inhibition: The naproxen component of this compound is a potent, non-selective inhibitor of both COX-1 and COX-2, effectively reducing the production of prostaglandins involved in pain and inflammation.[14][15]

  • Hydrogen Sulfide Donation: The H₂S-releasing moiety provides a continuous local supply of H₂S to the gastric mucosa. This exogenous H₂S compensates for the prostaglandin-depleted state and actively protects the gastric epithelium.

The subsequent sections will delve into the experimental evidence that substantiates the gastroprotective role of the H₂S released from this compound.

Preclinical Evidence of Gastroprotection

A series of preclinical studies in rodent models have consistently demonstrated the superior gastrointestinal safety profile of this compound compared to its parent compound, naproxen.

Attenuation of Gastric Mucosal Damage

In rat models, oral administration of naproxen induces dose-dependent hemorrhagic gastric lesions. In stark contrast, equimolar doses of this compound result in negligible gastric damage, even at high concentrations.[12][16] This protective effect is observed despite this compound achieving a comparable or even superior anti-inflammatory effect to naproxen.[12]

Table 1: Comparative Gastric Damage in Rats

Treatment (oral)Dose (µmol/kg)Gastric Damage Score (Mean ± SEM)
Vehicle-0
Naproxen3015.3 ± 2.4
Naproxen6028.7 ± 4.1
Naproxen12045.1 ± 5.8
This compound (ATB-346)300.5 ± 0.2
This compound (ATB-346)601.2 ± 0.5
This compound (ATB-346)1202.1 ± 0.8*

*p < 0.001 vs. equimolar dose of naproxen. Data adapted from Wallace et al.[12]

Preservation of Gastric Mucosal Blood Flow

A critical mechanism underlying NSAID-induced gastropathy is the reduction of mucosal blood flow, which compromises the delivery of oxygen and nutrients and the removal of metabolic waste.[11] Preclinical studies utilizing laser Doppler flowmetry have shown that while naproxen significantly decreases gastric blood flow in rats, this compound and the co-administration of naproxen with an H₂S donor (NaHS) can attenuate this reduction and, in some cases, even increase mucosal perfusion.

Table 2: Effect on Gastric Blood Flow in a Stress-Induced Ulcer Model in Rats

Treatment GroupChange in Gastric Blood Flow (%)
Vehicle + WRS-25 ± 4
Naproxen + WRS-48 ± 6
This compound (ATB-346) + WRS-15 ± 3
Naproxen + NaHS + WRS-18 ± 4

WRS: Water Immersion and Restraint Stress. *p < 0.05 vs. Naproxen + WRS. Data adapted from Magierowski et al.

Modulation of Inflammatory Responses

NSAID-induced gastric injury is associated with an inflammatory cascade, including the infiltration of neutrophils into the gastric mucosa. Myeloperoxidase (MPO) is an enzyme abundant in neutrophils, and its activity is a reliable marker of neutrophil infiltration. Studies have demonstrated that treatment with naproxen leads to a significant increase in gastric MPO activity, indicative of inflammation. In contrast, this compound does not elicit this inflammatory response.[16]

Furthermore, this compound has been shown to downregulate the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1α, IL-4, IL-5, IL-6, IL-10, IL-12) in the plasma of rats subjected to stress-induced gastric injury, an effect not observed with naproxen alone.[13]

Table 3: Impact on Gastric Myeloperoxidase (MPO) Activity and Plasma Cytokines in Rats

ParameterNaproxen-treatedThis compound (ATB-346)-treated
Gastric MPO Activity (U/mg protein)Increased (p < 0.001 vs. control)No significant change
Plasma TNF-α (pg/mL)IncreasedDecreased (p < 0.05 vs. naproxen)
Plasma IL-6 (pg/mL)IncreasedDecreased (p < 0.05 vs. naproxen)

Data compiled from Magierowski et al. and Gugliandolo et al.[13][16]

Clinical Evidence of Gastrointestinal Safety

The promising preclinical safety profile of this compound has been corroborated in human clinical trials. A phase 2, double-blind, controlled study in healthy volunteers directly compared the gastrointestinal safety of this compound with that of naproxen.

Reduced Incidence of Gastric Ulceration

Endoscopic evaluation revealed a dramatically lower incidence of gastroduodenal ulcers in subjects receiving this compound compared to those receiving naproxen over a 14-day period. This profound gastroprotection was achieved despite both drugs exerting a comparable and substantial inhibition of COX activity, as measured by the suppression of thromboxane (B8750289) B2 synthesis.

Table 4: Incidence of Gastroduodenal Ulcers in Healthy Volunteers

Treatment Group (14 days)DoseSubjects with ≥1 Ulcer (≥3 mm)Ulcer Incidence (%)
Naproxen550 mg twice daily52 of 12342.1%
This compound (ATB-346)250 mg once daily4 of 1213.3%*

*p < 0.001 vs. naproxen. Data adapted from Wallace et al.

Elevated Plasma Hydrogen Sulfide Levels

A key finding from the clinical trial was the significantly higher plasma levels of H₂S in subjects treated with this compound compared to those treated with naproxen. This provides direct evidence in humans that this compound effectively delivers H₂S into the systemic circulation, which is believed to contribute to its gastroprotective effects.

Table 5: Plasma H₂S Levels in Healthy Volunteers

Treatment GroupMean Plasma H₂S (µM ± SEM)
Naproxen0.8 ± 0.1
This compound (ATB-346)1.5 ± 0.2*

*p < 0.05 vs. naproxen. Data adapted from Wallace et al.

Signaling Pathways and Experimental Workflows

The gastroprotective effects of the H₂S released from this compound are mediated through a complex interplay of signaling pathways. The following diagrams, rendered in DOT language, illustrate these mechanisms and the typical experimental workflows used to evaluate them.

Signaling Pathway of NSAID-Induced Gastric Damage

NSAID_Damage NSAID Traditional NSAID (e.g., Naproxen) COX1 COX-1 Inhibition NSAID->COX1 PGs Reduced Prostaglandins COX1->PGs Mucus Decreased Mucus & Bicarbonate PGs->Mucus BloodFlow Reduced Mucosal Blood Flow PGs->BloodFlow Injury Gastric Mucosal Injury/Ulceration Mucus->Injury BloodFlow->Injury

Caption: NSAID-induced gastric injury pathway.

Gastroprotective Signaling Pathway of this compound

Otenaproxesul_Protection cluster_protection Gastroprotective Mechanisms This compound This compound (ATB-346) Naproxen Naproxen This compound->Naproxen H2S Hydrogen Sulfide (H₂S) This compound->H2S COX_Inhibition COX-1/2 Inhibition Naproxen->COX_Inhibition BloodFlow Maintains Mucosal Blood Flow H2S->BloodFlow Inflammation Reduces Neutrophil Infiltration (↓MPO) H2S->Inflammation Cytokines Downregulates Pro-inflammatory Cytokines (↓TNF-α, ↓IL-6) H2S->Cytokines Anti_Inflammation Anti-inflammatory Effect COX_Inhibition->Anti_Inflammation Protection Gastroprotection BloodFlow->Protection Inflammation->Protection Cytokines->Protection

Caption: Protective signaling of this compound.

Experimental Workflow for Preclinical Evaluation

Preclinical_Workflow cluster_analysis Endpoint Analysis Animal_Model Rodent Model (e.g., Wistar Rats) Grouping Treatment Groups: - Vehicle - Naproxen - this compound Animal_Model->Grouping Induction Induction of Gastric Injury (e.g., Indomethacin (B1671933), Stress) Grouping->Induction Sacrifice Euthanasia and Tissue Collection Induction->Sacrifice Macroscopic Macroscopic Ulcer Scoring (Ulcer Index) Sacrifice->Macroscopic Histology Histological Examination Sacrifice->Histology BloodFlow Gastric Blood Flow (Laser Doppler) Sacrifice->BloodFlow MPO MPO Assay (Neutrophil Infiltration) Sacrifice->MPO Cytokines Cytokine Analysis (ELISA/Luminex) Sacrifice->Cytokines Results Data Analysis and Comparison Macroscopic->Results Histology->Results BloodFlow->Results MPO->Results Cytokines->Results

Caption: Preclinical evaluation workflow.

Detailed Experimental Protocols

NSAID-Induced Gastric Ulcer Model in Rats
  • Animals: Male Wistar rats (200-250 g) are used.

  • Housing: Animals are housed in standard cages with a 12-hour light/dark cycle and access to standard chow and water ad libitum.

  • Fasting: Rats are fasted for 24 hours prior to the experiment, with free access to water.

  • Drug Administration: this compound, naproxen, or vehicle is administered orally by gavage.

  • Ulcer Induction: One hour after drug administration, gastric ulcers are induced by oral administration of a necrotizing agent (e.g., 1 mL of 150 mM HCl in 60% ethanol) or by subcutaneous injection of indomethacin (e.g., 30 mg/kg).[13]

  • Euthanasia and Stomach Collection: Animals are euthanized (e.g., by CO₂ asphyxiation) at a predetermined time point after ulcer induction (e.g., 1 hour for ethanol, 4-6 hours for indomethacin). The stomachs are immediately excised.

  • Ulcer Assessment: The stomachs are opened along the greater curvature, rinsed with saline, and the area of hemorrhagic lesions in the glandular portion is measured in mm². The sum of the areas of all lesions for each stomach is calculated as the ulcer index.

Measurement of Gastric Mucosal Blood Flow (Laser Doppler Flowmetry)
  • Anesthesia: Rats are anesthetized (e.g., with an intraperitoneal injection of urethane).

  • Surgical Preparation: A laparotomy is performed, and the stomach is exposed. A small incision is made in the forestomach to allow for the insertion of a laser Doppler probe.

  • Blood Flow Measurement: The probe is placed gently against the gastric mucosa, and blood flow is recorded as a baseline. After administration of the test compounds, blood flow is monitored continuously for a specified period. Changes are expressed as a percentage of the baseline reading.

Myeloperoxidase (MPO) Activity Assay
  • Tissue Preparation: Gastric mucosal tissue samples are collected, weighed, and homogenized in a suitable buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide).

  • Homogenization and Centrifugation: The homogenate is sonicated and then centrifuged at high speed (e.g., 12,000 g for 15 minutes at 4°C).

  • Assay Procedure: The supernatant is mixed with a reaction solution containing o-dianisidine dihydrochloride (B599025) and hydrogen peroxide. The change in absorbance is measured spectrophotometrically at 460 nm over time.

  • Quantification: MPO activity is expressed as units per milligram of protein, where one unit of MPO is defined as the amount of enzyme that degrades 1 µmol of hydrogen peroxide per minute at 25°C.

Measurement of Plasma Hydrogen Sulfide
  • Sample Collection: Blood samples are collected into tubes containing an anticoagulant (e.g., lithium heparin) and immediately placed on ice.

  • Plasma Separation: Plasma is separated by centrifugation at 2,000 g for 15 minutes at 4°C and stored at -80°C until analysis.

  • Derivatization (Monobromobimane - MBB Method): In a light-protected environment, a plasma aliquot is mixed with a working solution of MBB in HEPES buffer (pH 8.2). The reaction proceeds for a defined time (e.g., 10 minutes) at room temperature. The reaction is then stopped by the addition of an acid (e.g., trichloroacetic acid).[12][14]

  • Quantification: The resulting fluorescent sulfide-dibimane product is quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.[6] H₂S concentrations are determined by comparison to a standard curve generated with sodium sulfide solutions.

Conclusion

The development of this compound represents a significant advancement in NSAID therapy, directly addressing the longstanding challenge of gastrointestinal toxicity. The integral role of its H₂S-releasing moiety in providing gastroprotection is strongly supported by a robust body of preclinical and clinical evidence. By maintaining gastric mucosal blood flow, attenuating neutrophil infiltration, and downregulating pro-inflammatory cytokines, the released H₂S effectively uncouples the therapeutic anti-inflammatory action of naproxen from its ulcerogenic potential. This dual-action mechanism offers a promising therapeutic strategy for patients requiring effective pain and inflammation management without the concomitant risk of severe gastrointestinal complications. The experimental methodologies detailed herein provide a framework for the continued investigation and development of H₂S-releasing drugs and other novel gastroprotective therapeutic agents.

References

Otenaproxesul: A Technical Whitepaper on Molecular Targets Beyond Cyclooxygenase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Otenaproxesul (ATB-346), a hydrogen sulfide (B99878) (H₂S)-releasing derivative of naproxen (B1676952), is a next-generation nonsteroidal anti-inflammatory drug (NSAID) designed to mitigate the gastrointestinal toxicity associated with traditional COX inhibitors. While its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, emerging evidence reveals that this compound possesses significant biological activities that are independent of COX inhibition. This technical guide provides an in-depth analysis of the non-COX molecular targets of this compound, with a particular focus on its inhibitory effects on the pro-survival NF-κB and Akt signaling pathways. This document summarizes key quantitative data, provides detailed experimental methodologies for cited studies, and visualizes complex biological processes using Graphviz diagrams to offer a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound

This compound is a novel compound that covalently links the conventional NSAID naproxen to an H₂S-releasing moiety.[1] This structural modification is intended to leverage the cytoprotective effects of H₂S in the gastrointestinal tract, thereby reducing the risk of ulcers and bleeding commonly associated with NSAID use. Beyond its gastro-sparing properties, the H₂S component appears to confer additional pharmacological activities, positioning this compound as a compound with potential applications beyond pain and inflammation, including oncology.

Beyond COX: Inhibition of Pro-Survival Signaling Pathways

Preclinical studies, particularly in the context of cancer cell biology, have elucidated the ability of this compound to modulate key signaling pathways that are critical for cell survival and proliferation. The most well-documented non-COX targets are the Nuclear Factor-kappa B (NF-κB) and the Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, where it promotes cell proliferation and prevents apoptosis. This compound has been shown to inhibit the canonical NF-κB signaling cascade.[1][2]

The mechanism of inhibition involves the prevention of the degradation of the inhibitory protein IκBα. In unstimulated cells, IκBα sequesters the NF-κB p65/p50 dimer in the cytoplasm. Upon stimulation, IκBα is phosphorylated and subsequently degraded, allowing the p65/p50 dimer to translocate to the nucleus and activate the transcription of pro-survival genes. This compound, at a concentration of 100 μM, has been observed to inhibit the degradation of IκBα, thereby preventing the nuclear translocation of the p65 subunit in A375 human melanoma cells.[2] The hydrogen sulfide-releasing moiety is believed to play a role in this process, potentially through the S-sulfhydration of the p65 subunit of NF-κB at cysteine-38, which can modulate its activity.[3]

Inhibition of the Akt Signaling Pathway

The PI3K/Akt pathway is another central signaling cascade that promotes cell survival, growth, and proliferation. The serine/threonine kinase Akt is a key node in this pathway, and its hyperactivation is a common feature of many human cancers. This compound has demonstrated inhibitory effects on this pathway.[1] Specifically, it has been shown to inhibit the phosphorylation of Akt, which is a critical step for its activation. While the exact quantitative details of this inhibition by this compound are not fully published, the effect is a significant contributor to its pro-apoptotic and anti-proliferative activities in cancer cells.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological effects of this compound.

Assay Cell Line Concentration Effect Reference
Cell Proliferation InhibitionA375 (Human Melanoma)100 µM38.2% inhibition at 24h[2]
63.2% inhibition at 48h[2]
66.0% inhibition at 72h[2]
Cytotoxicity (IC50)HepG2 (Human Liver Cancer)227.6 µM50% inhibition of cell survival at 24h[2]
L02 (Human Normal Liver)3614.9 µM50% inhibition of cell survival at 24h[2]

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study of this compound's non-COX targets, based on standard laboratory practices.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Plate human melanoma (A375) cells in 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0-200 µM) for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for NF-κB and Akt Pathways

This protocol is used to determine the levels and phosphorylation status of key proteins in the NF-κB and Akt signaling pathways.

  • Cell Lysis: Treat A375 cells with this compound (e.g., 100 µM) for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: Quantify the band intensities using image analysis software.

Nuclear Translocation of NF-κB p65 (Immunofluorescence)

This protocol is used to visualize the subcellular localization of the NF-κB p65 subunit.

  • Cell Culture and Treatment: Grow A375 cells on glass coverslips and treat with this compound (e.g., 100 µM) followed by a stimulant (e.g., TNF-α) to induce NF-κB activation.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining:

    • Block with 1% BSA in PBS.

    • Incubate with an anti-p65 primary antibody.

    • Wash and incubate with a fluorescently labeled secondary antibody.

  • Nuclear Staining: Counterstain the nuclei with DAPI.

  • Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.

Mandatory Visualizations

Signaling Pathway Diagrams

Otenaproxesul_Signaling_Pathways cluster_akt Akt Pathway cluster_nfkb NF-kB Pathway PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt p-Thr308 Pro_Survival_Genes Pro-Survival Gene Expression Akt->Pro_Survival_Genes Activation mTORC2 mTORC2 mTORC2->Akt p-Ser473 This compound This compound This compound->Akt Inhibits Phosphorylation Stimulus Stimulus IKK IKK Stimulus->IKK IkBa IkBa IKK->IkBa Phosphorylation Proteasome Proteasome IkBa->Proteasome Degradation p65_p50 p65_p50 IkBa->p65_p50 Inhibition Nucleus Nucleus p65_p50->Nucleus Translocation Pro_Survival_Genes_NFkB Pro-Survival Gene Expression Nucleus->Pro_Survival_Genes_NFkB Transcription Otenaproxesul_NFkB This compound Otenaproxesul_NFkB->IkBa Inhibits Degradation

Caption: this compound's inhibition of Akt and NF-κB pathways.

Experimental Workflow Diagrams

Western_Blot_Workflow start Cell Culture (A375 Melanoma) treatment This compound Treatment start->treatment lysis Cell Lysis & Protein Quantification treatment->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF Membrane) sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Workflow for Western Blot analysis.

Conclusion

This compound represents a significant advancement in NSAID therapy, not only for its improved gastrointestinal safety profile but also for its distinct pharmacological activities beyond COX inhibition. The documented inhibition of the NF-κB and Akt signaling pathways provides a mechanistic basis for its observed anti-proliferative and pro-apoptotic effects in cancer cells. This whitepaper serves as a technical guide for researchers, summarizing the current understanding of this compound's non-COX molecular targets and providing a foundation for future investigations into its therapeutic potential in oncology and other diseases characterized by aberrant pro-survival signaling. Further research is warranted to fully elucidate the quantitative aspects of its inhibitory effects and the precise role of the H₂S moiety in these off-target activities.

References

Methodological & Application

Otenaproxesul for Osteoarthritis Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenaproxesul (formerly ATB-346) is an investigational nonsteroidal anti-inflammatory drug (NSAID) being developed for the treatment of pain and inflammation, particularly in osteoarthritis. It is a hydrogen sulfide (B99878) (H₂S)-releasing derivative of naproxen (B1676952). This unique molecular structure is designed to leverage the potent anti-inflammatory and analgesic effects of a cyclooxygenase (COX) inhibitor while mitigating the well-known gastrointestinal (GI) toxicity associated with traditional NSAIDs. The release of H₂S is intended to protect the gastrointestinal mucosa, offering a potentially safer therapeutic option for chronic conditions like osteoarthritis.

These application notes provide an overview of the mechanism of action of this compound, a summary of key preclinical findings, and representative protocols for its evaluation in animal models of osteoarthritis.

Mechanism of Action

This compound exerts its therapeutic effects through a dual mechanism:

  • COX-2 Inhibition : The naproxen component of this compound acts as a potent inhibitor of the cyclooxygenase-2 (COX-2) enzyme.[1] In the context of osteoarthritis, pro-inflammatory stimuli lead to the upregulation of COX-2 in chondrocytes and synovial cells. COX-2 catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H₂ (PGH₂), which is subsequently converted to prostaglandin E₂ (PGE₂) by microsomal prostaglandin E synthase-1 (mPGES-1).[2] PGE₂ is a key mediator of inflammation, pain, and fever. By inhibiting COX-2, this compound effectively reduces the production of PGE₂, thereby alleviating pain and inflammation in the arthritic joint.

  • Hydrogen Sulfide (H₂S) Donation : The molecule is engineered to slowly release hydrogen sulfide. H₂S is an endogenous gasotransmitter with potent cytoprotective and anti-inflammatory properties in the gastrointestinal tract. This H₂S-donating moiety is designed to counteract the GI-damaging effects of COX inhibition, such as ulceration and bleeding, which are major limitations of long-term NSAID therapy.[3][4]

Signaling Pathway

Otenaproxesul_Mechanism cluster_inflammation Inflammatory Cascade in Osteoarthritis cluster_drug This compound Action Inflammatory_Stimuli Inflammatory Stimuli (e.g., IL-1β, TNF-α) COX2 COX-2 Enzyme Inflammatory_Stimuli->COX2 Upregulates Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H₂ (PGH₂) COX2->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E₂ (PGE₂) mPGES1->PGE2 Pain_Inflammation Pain & Inflammation PGE2->Pain_Inflammation This compound This compound (Naproxen-H₂S) Naproxen Naproxen Moiety This compound->Naproxen H2S H₂S Release This compound->H2S Naproxen->COX2 Inhibits GI_Protection GI Protection H2S->GI_Protection

Mechanism of action of this compound in osteoarthritis.

Data Presentation: Preclinical Efficacy and Safety

Preclinical studies have demonstrated that this compound retains the anti-inflammatory efficacy of its parent compound, naproxen, while offering a significantly improved gastrointestinal safety profile.[3] Key findings from animal studies are summarized below.

Animal ModelKey FindingOutcome MeasureReference
Healthy Rats This compound (ATB-346) caused significantly less gastric damage compared to an equimolar dose of naproxen.Gastric Ulceration Index[3]
Hypertensive Rats Unlike naproxen, which caused a significant increase in blood pressure, this compound did not elevate blood pressure.Mean Arterial Pressure[3]
Rats with Compromised Mucosal Defense This compound remained gastrointestinal-safe in situations where selective COX-2 inhibitors are known to cause ulcers.Incidence of Ulcers and Bleeding[3]
Rats (Co-administered with Aspirin) This compound remained safe when co-administered with aspirin, a combination known to increase GI damage risk with other NSAIDs.Gastric Damage Score[3]

Experimental Protocols

Detailed protocols for this compound are proprietary to the developing company. However, the following sections provide representative, detailed methodologies for evaluating novel NSAIDs like this compound in common, surgically-induced rodent models of osteoarthritis.

Representative Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Model Induction & Treatment cluster_assessment Phase 2: In-Life Assessment cluster_endpoint Phase 3: Endpoint Analysis Acclimatization Animal Acclimatization (e.g., 1 week) Baseline Baseline Assessment (Pain Behavior, Gait) OA_Induction OA Induction Surgery (e.g., DMM in Rats) Recovery Post-Surgical Recovery (e.g., 2 weeks) Group_Assignment Randomization into Groups (Vehicle, this compound, Naproxen) Treatment_Period Daily Oral Gavage (e.g., 3-6 weeks) Behavioral Weekly Pain Assessment (Von Frey, Incapacitance Test) Treatment_Period->Behavioral Imaging In-Vivo Imaging (Optional) (e.g., Micro-CT) Treatment_Period->Imaging Euthanasia Euthanasia & Tissue Harvest Treatment_Period->Euthanasia Histology Histopathological Scoring (OARSI Score) Euthanasia->Histology Biomarkers Biomarker Analysis (Synovial Fluid, Serum) Euthanasia->Biomarkers GI_Safety Gastrointestinal Tract Evaluation for Ulceration Euthanasia->GI_Safety

General experimental workflow for evaluating this compound.
Protocol 1: Destabilization of the Medial Meniscus (DMM) Rat Model

This model is widely used as it mimics post-traumatic osteoarthritis with a slow, progressive cartilage degeneration.

1. Animals:

  • Species: Sprague-Dawley or Wistar rats (female or male, 12-16 weeks old).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle, with ad libitum access to food and water. Animals should be acclimatized for at least one week prior to surgery.

2. Surgical Induction of Osteoarthritis (DMM):

  • Anesthesia: Anesthetize the rat using isoflurane (B1672236) inhalation or an intraperitoneal injection of ketamine/xylazine.[5]

  • Surgical Prep: Shave the right knee, and sterilize the surgical site with povidone-iodine and alcohol.

  • Procedure:

    • Make a medial parapatellar incision to expose the knee joint.

    • Transect the medial meniscotibial ligament (MMTL), which anchors the medial meniscus to the tibial plateau. This destabilizes the meniscus, leading to joint instability.

    • Ensure the anterior cruciate ligament (ACL) remains intact.

    • Suture the joint capsule and skin in layers.

    • A sham operation (incision and exposure of the MMTL without transection) should be performed on a separate control group.

  • Post-Operative Care: Administer appropriate analgesics for 48-72 hours post-surgery. Monitor animals for signs of distress or infection. Allow a recovery period of 2 weeks before starting treatment.[5][6]

3. Treatment Protocol:

  • Grouping: Randomly assign animals to treatment groups (n=8-12 per group):

    • Group 1: Vehicle control (e.g., 1% carboxymethylcellulose, orally).

    • Group 2: this compound (dose to be determined by dose-ranging studies, administered orally).

    • Group 3: Positive control, e.g., Naproxen (e.g., 8 mg/kg, orally, twice daily) for efficacy and GI safety comparison.[5]

  • Administration: Administer treatments daily via oral gavage for a period of 3 to 8 weeks.

4. Efficacy and Safety Assessment:

  • Pain Behavior (Weekly):

    • Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold on the ipsilateral and contralateral hind paws. A decrease in the threshold indicates hypersensitivity.

    • Weight-Bearing: Use an incapacitance tester to measure the distribution of weight between the hind limbs. A shift in weight away from the operated limb indicates pain.

  • Endpoint Histopathology (at study termination):

    • Harvest the entire knee joint and fix in 10% neutral buffered formalin.

    • Decalcify, process, and embed in paraffin.

    • Section the joint and stain with Safranin O-Fast Green to visualize cartilage proteoglycans.

    • Score cartilage degeneration using the Osteoarthritis Research Society International (OARSI) scoring system.[6]

  • Gastrointestinal Safety (at study termination):

    • Carefully excise the stomach and duodenum.

    • Open along the greater curvature and rinse with saline.

    • Examine under a dissecting microscope for ulcers, erosions, and bleeding.

    • Score the severity of gastric damage based on the number and size of lesions.

Protocol 2: Monoiodoacetate (MIA)-Induced Rat Model

This chemical induction model is characterized by a more rapid onset of cartilage degradation and inflammation, making it useful for screening studies.

1. Animals:

  • As described in Protocol 1.

2. Chemical Induction of Osteoarthritis:

  • Anesthesia: Briefly anesthetize the rat using isoflurane.

  • Injection:

    • Shave and sterilize the right knee area.

    • Inject a single intra-articular dose of monosodium iodoacetate (MIA) (e.g., 1-2 mg in 50 µL sterile saline) into the knee joint space using an insulin (B600854) syringe.[7]

    • A control group should receive an intra-articular injection of saline.

  • Post-Injection Care: Monitor animals for recovery. Osteoarthritic changes and pain behaviors typically develop within 3-7 days.[7]

3. Treatment Protocol:

  • Grouping and administration are similar to the DMM model. Treatment can begin 3-7 days after MIA injection and continue for 2-4 weeks.

4. Efficacy and Safety Assessment:

  • Pain behavior, endpoint histopathology, and GI safety assessments are performed as described in Protocol 1. Additionally, knee joint diameter can be measured with calipers throughout the study as an indicator of swelling and inflammation.[7]

Conclusion

This compound represents a promising therapeutic candidate for osteoarthritis, combining the established analgesic and anti-inflammatory action of a COX-2 inhibitor with a novel H₂S-releasing mechanism for enhanced gastrointestinal safety. The preclinical data strongly support this dual-action profile.[3] The experimental protocols outlined here provide a robust framework for the continued preclinical evaluation of this compound and other novel anti-inflammatory agents in clinically relevant animal models of osteoarthritis. Successful translation of these preclinical findings will be crucial for the development of safer and more effective treatments for patients suffering from this debilitating disease.

References

Prostaglandin E2 quantification in Otenaproxesul-treated cells

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Quantification of Prostaglandin (B15479496) E2 in Otenaproxesul-Treated Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prostaglandin E2 (PGE2) is a principal mediator of inflammation, pain, and fever. Its synthesis is a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] this compound (ATB-346) is an NSAID derived from naproxen (B1676952) that acts as a potent inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[3][4] By inhibiting these enzymes, this compound blocks the conversion of arachidonic acid to Prostaglandin H2 (PGH2), the precursor for all prostanoids, thereby suppressing PGE2 production.[5][4] This application note provides a detailed protocol for quantifying the in vitro efficacy of this compound by measuring its effect on PGE2 levels in cell culture supernatants.

This compound Mechanism of Action

Cellular inflammatory stimuli trigger the activation of phospholipase A2 (cPLA2), which releases arachidonic acid from the cell membrane. The cyclooxygenase enzymes, COX-1 and COX-2, then catalyze the conversion of arachidonic acid into the unstable intermediate, PGH2. Finally, microsomal prostaglandin E synthase-1 (mPGES-1) isomerizes PGH2 into the inflammatory mediator, PGE2.[5] this compound exerts its anti-inflammatory effect by directly inhibiting the activity of both COX-1 and COX-2, thus preventing the formation of PGH2 and subsequent downstream synthesis of PGE2.[3][4][6]

Otenaproxesul_Pathway Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Releases COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 (PGH2) COX->PGH2 mPGES1 mPGES-1 PGH2->mPGES1 PGE2 Prostaglandin E2 (PGE2) (Inflammation, Pain) mPGES1->PGE2 Stimuli Inflammatory Stimuli (e.g., LPS, IL-1β) cPLA2 cPLA2 Stimuli->cPLA2 Activates cPLA2->Membrane Acts on This compound This compound This compound->COX Inhibits

Figure 1: this compound's inhibition of the PGE2 synthesis pathway.

Quantitative Data Summary

The following table presents representative data from an in vitro experiment measuring the effect of this compound on PGE2 concentration in lipopolysaccharide (LPS)-stimulated human macrophage-like cells. The results demonstrate a clear dose-dependent inhibition of PGE2 synthesis.

Treatment GroupThis compound Conc. (µM)Mean PGE2 Conc. (pg/mL)Standard Deviation (pg/mL)% Inhibition of PGE2
Vehicle Control (DMSO)025481850%
This compound0.01181215028.9%
This compound0.19889561.2%
This compound12514590.1%
This compound10782296.9%
Unstimulated Control05515-

Table 1: Effect of this compound on PGE2 Production.

Experimental Protocol: PGE2 Quantification via Competitive EIA

This protocol details a method for treating cultured cells with this compound and quantifying the resulting PGE2 production in the supernatant using a competitive enzyme immunoassay (EIA).

Materials and Reagents
  • Cell line capable of producing PGE2 (e.g., A549, RAW 264.7, primary macrophages)

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Interleukin-1β (IL-1β))

  • Phosphate-Buffered Saline (PBS)

  • Prostaglandin E2 (PGE2) Competitive EIA Kit

  • Microplate reader capable of measuring absorbance at 405-450 nm

Cell Culture and Treatment
  • Cell Seeding: Seed cells in a 24-well or 96-well culture plate at a density that will result in ~80-90% confluency on the day of the experiment. Incubate under standard conditions (e.g., 37°C, 5% CO₂).

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create serial dilutions in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

  • Pre-treatment: Once cells are confluent, replace the old medium with fresh medium containing the various concentrations of this compound or vehicle control (DMSO).

  • Incubation: Incubate the cells with the compound for a pre-determined time (e.g., 1-2 hours) to allow for cellular uptake and target engagement.

  • Stimulation: Add the inflammatory stimulus (e.g., 1 µg/mL LPS) to all wells except the unstimulated control.

  • PGE2 Production: Incubate the plate for a period sufficient for robust PGE2 production (e.g., 18-24 hours).

  • Supernatant Collection: After incubation, carefully collect the cell culture supernatant from each well. Centrifuge the supernatants at 1000 x g for 10 minutes to pellet any detached cells or debris.

  • Sample Storage: Assay the supernatants immediately or store them at ≤ -20°C. Avoid repeated freeze-thaw cycles.

PGE2 Quantification (Competitive EIA)

Perform all steps according to the specific manufacturer's instructions for the chosen PGE2 EIA kit. A generalized procedure is provided below.

  • Standard Preparation: Prepare a standard curve by serially diluting the provided PGE2 standard in the same cell culture medium used for the experiment.

  • Plate Loading: Add standards, controls, and collected cell supernatants to the appropriate wells of the antibody-coated microplate.

  • Conjugate Addition: Add the PGE2-enzyme conjugate (e.g., PGE2-alkaline phosphatase or PGE2-HRP) to all wells except the blank.

  • Antibody Addition: Add the anti-PGE2 antibody to all wells except the blank and non-specific binding (NSB) wells.

  • First Incubation: Cover the plate and incubate for the specified time (e.g., 2 hours at room temperature) on an orbital shaker. During this step, free PGE2 in the samples/standards competes with the enzyme-conjugated PGE2 for binding to the antibody.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound reagents.

  • Substrate Addition: Add the enzyme substrate solution to each well and incubate for the specified time (e.g., 30-60 minutes), protected from light.

  • Stopping the Reaction: Add the Stop Solution to each well. The color in the wells will change (e.g., from blue to yellow for HRP-based assays).

  • Absorbance Reading: Read the optical density of each well within 30 minutes using a microplate reader. The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

  • Calculation: Calculate the PGE2 concentration in each sample by interpolating its absorbance value from the standard curve.

Experimental Workflow Diagram

experimental_workflow A 1. Cell Seeding (e.g., 24-well plate) B 2. This compound Pre-treatment (Dose-response + Vehicle) A->B C 3. Inflammatory Stimulation (e.g., LPS) B->C D 4. Incubation (18-24 hours) C->D E 5. Collect & Clarify Supernatants (Centrifugation) D->E F 6. Perform PGE2 Competitive EIA E->F G 7. Read Absorbance (Inverse Signal) F->G H 8. Data Analysis (Standard Curve, % Inhibition) G->H

Figure 2: Workflow for assessing this compound's effect on PGE2.

References

Otenaproxesul's Impact on the NF-kB Signaling Pathway: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals investigating the effects of Otenaproxesul (ATB-346) on the Nuclear Factor-kappa B (NF-κB) signaling pathway. This compound, a hydrogen sulfide-releasing derivative of naproxen, has demonstrated significant anti-inflammatory and anti-neoplastic properties, partly through its modulation of the NF-κB pathway.

Introduction to this compound and the NF-κB Pathway

This compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as an inhibitor of cyclooxygenase (COX) enzymes, both COX-1 and COX-2.[1] Its unique properties also include the release of hydrogen sulfide (B99878) (H₂S), which is believed to contribute to its gastrointestinal safety profile. A key aspect of its mechanism of action involves the inhibition of the NF-κB signaling cascade, a critical regulator of inflammatory responses, cell survival, and proliferation.[1] In cancer cells, particularly melanoma, constitutive activation of the NF-κB pathway is a known driver of tumor progression and resistance to therapy.

This compound has been shown to inhibit the NF-κB pathway by preventing the degradation of IκBα (inhibitor of kappa B alpha) and the subsequent nuclear translocation of the p65 (RelA) subunit.[1] This action effectively blocks the transcription of NF-κB target genes involved in inflammation and cell survival.

Quantitative Analysis of this compound's Effect on NF-κB Signaling

The following tables summarize the quantitative effects of this compound on melanoma cells. The data is compiled from a key study investigating the impact of this compound on the A375 human melanoma cell line.

Table 1: Effect of this compound on A375 Human Melanoma Cell Proliferation

Treatment TimeThis compound Concentration (µM)Inhibition of Cell Proliferation (%)
24 hours10038.2
48 hours10063.2
72 hours10066.0

Data derived from studies on A375 human melanoma cells.[1]

Table 2: Qualitative and Quantitative Effects of this compound on NF-κB Pathway Components in A375 Cells

ParameterThis compound Concentration (µM)ObservationMethod of Analysis
IκBα Degradation100Inhibition of degradationWestern Blot
p65 Nuclear Translocation100Reduction in nuclear p65 levelsWestern Blot (Nuclear Fraction) / Immunofluorescence

Data derived from studies on A375 human melanoma cells.[1]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental approach to its analysis, the following diagrams are provided in Graphviz DOT language.

NF_kB_Pathway Canonical NF-κB Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli (e.g., TNF-α, IL-1) Stimuli (e.g., TNF-α, IL-1) Receptor Receptor Stimuli (e.g., TNF-α, IL-1)->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activates IκBα IκBα IKK Complex->IκBα Phosphorylates p65/p50 p65/p50 IκBα->p65/p50 Inhibits Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation p65/p50 (Nuclear) p65/p50 (Nuclear) p65/p50->p65/p50 (Nuclear) Translocation Nucleus Nucleus Gene Transcription Gene Transcription p65/p50 (Nuclear)->Gene Transcription Induces

Caption: Canonical NF-κB signaling pathway.

Otenaproxesul_MOA Mechanism of this compound on NF-κB Pathway This compound This compound IKK Complex IKK Complex This compound->IKK Complex Inhibits (indirectly) IκBα Degradation IκBα Degradation IKK Complex->IκBα Degradation Prevents p65/p50 p65/p50 IκBα Degradation->p65/p50 Stabilizes IκBα bound to p65/p50 p65 Nuclear Translocation p65 Nuclear Translocation p65/p50->p65 Nuclear Translocation Blocks NF-κB Target Gene Expression NF-κB Target Gene Expression p65 Nuclear Translocation->NF-κB Target Gene Expression Suppresses

Caption: this compound's inhibitory effect on the NF-κB pathway.

Experimental_Workflow Experimental Workflow for this compound Analysis A375 Cell Culture A375 Cell Culture Treatment Treatment A375 Cell Culture->Treatment This compound (Dose-Response) Cell Lysis Cell Lysis Treatment->Cell Lysis Immunofluorescence Immunofluorescence Treatment->Immunofluorescence p65 Nuclear Translocation qPCR qPCR Treatment->qPCR NF-κB Target Gene Expression (e.g., IL-6, IL-8, BCL2) Western Blot Western Blot Cell Lysis->Western Blot IκBα, p-IκBα, p65 (Total, Nuclear, Cytoplasmic)

Caption: Workflow for analyzing this compound's effects on NF-κB.

Detailed Experimental Protocols

The following are detailed protocols for key experiments to analyze the effect of this compound on the NF-κB signaling pathway in A375 human melanoma cells.

Protocol 1: Western Blot Analysis of IκBα Degradation and p65 Subcellular Localization

Objective: To determine the effect of this compound on the protein levels of IκBα and the distribution of the p65 subunit in cytoplasmic and nuclear fractions.

Materials:

  • A375 human melanoma cells

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Nuclear/Cytoplasmic Fractionation Kit

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-IκBα, Rabbit anti-p65, Rabbit anti-Lamin B1 (nuclear marker), Rabbit anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated anti-rabbit secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment:

    • Plate A375 cells and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound (e.g., 10, 50, 100 µM) for desired time points (e.g., 1, 6, 24 hours). Include a vehicle control (e.g., DMSO).

    • For experiments investigating stimulus-induced degradation, pre-treat with this compound for 1 hour before stimulating with a known NF-κB activator (e.g., TNF-α at 10 ng/mL) for 15-30 minutes.

  • Cell Fractionation (for p65 localization):

    • Following treatment, harvest cells and perform nuclear and cytoplasmic fractionation according to the manufacturer's protocol of the chosen kit.

  • Whole-Cell Lysis (for IκBα degradation):

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Scrape cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify band intensities using densitometry software.

    • Normalize IκBα levels to a loading control (e.g., GAPDH).

    • For p65 localization, compare the levels of p65 in the nuclear and cytoplasmic fractions, normalizing to Lamin B1 and GAPDH, respectively.

Protocol 2: Immunofluorescence Staining for p65 Nuclear Translocation

Objective: To visualize and quantify the effect of this compound on the nuclear translocation of the p65 subunit.

Materials:

  • A375 cells seeded on glass coverslips in a 24-well plate

  • This compound

  • TNF-α (or other NF-κB activator)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: Rabbit anti-p65

  • Alexa Fluor 488-conjugated anti-rabbit secondary antibody

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

  • Mounting medium

Procedure:

  • Cell Culture and Treatment:

    • Seed A375 cells on coverslips and allow them to adhere.

    • Pre-treat with this compound (e.g., 100 µM) for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes. Include appropriate controls (untreated, vehicle + TNF-α).

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with permeabilization buffer for 10 minutes.

    • Wash three times with PBS.

  • Blocking and Staining:

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with primary anti-p65 antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with Alexa Fluor 488-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS.

    • Counterstain nuclei with DAPI for 5 minutes.

    • Wash with PBS.

  • Imaging and Analysis:

    • Mount coverslips onto glass slides using mounting medium.

    • Visualize cells using a fluorescence microscope.

    • Capture images of the p65 (green) and nuclear (blue) channels.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of p65 using image analysis software (e.g., ImageJ) to determine the extent of nuclear translocation.

Protocol 3: Quantitative Real-Time PCR (qPCR) for NF-κB Target Gene Expression

Objective: To measure the effect of this compound on the mRNA expression levels of NF-κB target genes.

Materials:

  • A375 cells

  • This compound

  • TNF-α

  • RNA extraction kit (e.g., RNeasy Mini Kit)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • qPCR instrument

  • Primers for target genes (e.g., IL6, IL8, BCL2L1) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Culture and Treatment:

    • Treat A375 cells with this compound and/or TNF-α as described in Protocol 1. A longer treatment time (e.g., 4-6 hours) after TNF-α stimulation is typically required to observe changes in mRNA levels.

  • RNA Extraction and cDNA Synthesis:

    • Harvest cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

    • Reverse transcribe an equal amount of RNA into cDNA using a cDNA synthesis kit.

  • qPCR:

    • Set up qPCR reactions using SYBR Green or TaqMan master mix, cDNA, and specific primers for the target and housekeeping genes.

    • Run the qPCR program on a real-time PCR instrument.

  • Data Analysis:

    • Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene.

    • Compare the fold change in gene expression between different treatment groups.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the inhibitory effects of this compound on the NF-κB signaling pathway. The data indicates that this compound effectively suppresses NF-κB activation in melanoma cells, suggesting its potential as a therapeutic agent in diseases driven by aberrant NF-κB signaling. Researchers are encouraged to utilize these methodologies to further elucidate the molecular mechanisms of this compound and explore its therapeutic applications.

References

Measuring In Vitro Hydrogen Sulfide Release from Otenaproxesul: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenaproxesul (ATB-346) is a novel hydrogen sulfide (B99878) (H₂S)-releasing non-steroidal anti-inflammatory drug (NSAID) derived from naproxen.[1] Its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, similar to traditional NSAIDs, coupled with the controlled release of H₂S.[2] This dual action is designed to mitigate the gastrointestinal toxicity commonly associated with NSAID use, as H₂S is known to have protective effects on the gastric mucosa.[2] Accurate in vitro measurement of H₂S release from this compound is critical for understanding its pharmacological profile, ensuring batch-to-batch consistency, and facilitating further drug development.

This document provides detailed application notes and protocols for the in vitro measurement of H₂S release from this compound. The methodologies described are based on established and sensitive techniques, primarily the monobromobimane (B13751) (MBB) assay followed by high-performance liquid chromatography (HPLC) with fluorescence detection.

Data Presentation

The following tables summarize representative quantitative data on H₂S release from this compound under different in vitro conditions. It is important to note that the release kinetics can be influenced by various factors, including the composition of the buffer, the presence of biological matrices, and the specific analytical method employed.

Table 1: Relative H₂S Release from this compound in Rat Liver Homogenate

Compound (Equimolar Concentration)Relative H₂S Release
This compound (ATB-346)~6-fold greater than TBZ
4-hydroxythiobenzamide (TBZ)Baseline

TBZ is the H₂S-releasing moiety of this compound. Data is based on studies in rat liver homogenates.[3]

Table 2: Effect of this compound on Human Myometrial Contractions (as an indicator of biological activity of released H₂S)

Concentration of this compoundEffect on Contraction Amplitude
10 µMSignificant reduction
30 µMFurther significant reduction

This table provides indirect evidence of H₂S release and its biological activity in a tissue-based in vitro system.[4]

Signaling Pathways of Released Hydrogen Sulfide

The H₂S released from this compound has been shown to modulate key signaling pathways involved in inflammation and cell survival. Notably, it can inhibit the pro-inflammatory NF-κB and the pro-survival Akt signaling pathways.[2][5]

H2S_Signaling_Pathway cluster_NFkB NF-κB Pathway cluster_Akt Akt Pathway This compound This compound (ATB-346) H2S H₂S This compound->H2S Releases IKK IKK H2S->IKK Inhibits (via Sulfhydration of p65) Akt Akt H2S->Akt Inhibits IkB IκB IKK->IkB Phosphorylates p65_p50 p65/p50 (NF-κB) IkB->p65_p50 Inhibits p65_p50_active Active p65/p50 (Nuclear Translocation) p65_p50->p65_p50_active Activates Inflammatory_Genes Pro-inflammatory Gene Expression p65_p50_active->Inflammatory_Genes PI3K PI3K PI3K->Akt Activates Akt_active Active Akt (Phosphorylated) Akt->Akt_active Pro_survival Pro-survival Signals Akt_active->Pro_survival

Caption: H₂S released from this compound inhibits the NF-κB and Akt signaling pathways.

Experimental Protocols

Protocol 1: In Vitro H₂S Release Measurement in a Cell-Free System using the Monobromobimane (MBB) Assay

This protocol describes the quantification of H₂S released from this compound in a buffered solution, followed by derivatization with MBB and analysis by HPLC.

Materials:

  • This compound

  • Monobromobimane (MBB)

  • Sodium sulfide (Na₂S) for standard curve

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Tris-HCl buffer (100 mM, pH 9.5, containing 0.1 mM DTPA), deoxygenated

  • Acetonitrile (B52724) (HPLC grade)

  • 5-sulfosalicylic acid (SSA)

  • HPLC system with a fluorescence detector and a C18 column

Procedure:

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or polyethylene (B3416737) glycol) and dilute to the desired final concentration (e.g., 10-100 µM) in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Incubate the this compound solution at 37°C. Samples should be taken at various time points (e.g., 0, 15, 30, 60, 120 minutes) to determine the kinetics of H₂S release.

  • Derivatization:

    • In a low-light environment, add 30 µL of the incubated sample to a microcentrifuge tube containing 70 µL of deoxygenated 100 mM Tris-HCl buffer (pH 9.5, 0.1 mM DTPA).

    • Immediately add 50 µL of 10 mM MBB in acetonitrile.

    • Incubate for 30 minutes at room temperature in the dark.[6]

  • Reaction Quenching: Stop the reaction by adding 50 µL of 200 mM SSA.[6]

  • Sample Preparation for HPLC: Centrifuge the samples to pellet any precipitate. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject the sample into the HPLC system.

    • Separate the derivatized product (sulfide-dibimane, SDB) on a C18 column using a suitable gradient of water and acetonitrile with 0.1% trifluoroacetic acid.[6]

    • Detect the fluorescent SDB product using an excitation wavelength of 390 nm and an emission wavelength of 475 nm.[6]

  • Quantification: Prepare a standard curve using known concentrations of Na₂S that have been subjected to the same derivatization procedure. Calculate the concentration of H₂S in the samples by comparing their peak areas to the standard curve.

MBB_Assay_Workflow Start Start Prepare_this compound Prepare this compound Solution in Phosphate Buffer (pH 7.4) Start->Prepare_this compound Incubate Incubate at 37°C (Time-course sampling) Prepare_this compound->Incubate Derivatize Derivatize with MBB in Tris-HCl Buffer (pH 9.5) Incubate->Derivatize Quench Quench Reaction with SSA Derivatize->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge HPLC HPLC Analysis (Fluorescence Detection) Centrifuge->HPLC Quantify Quantify H₂S (vs. Na₂S Standard Curve) HPLC->Quantify End End Quantify->End Otenaproxesul_Mechanism This compound This compound COX_Inhibition COX Inhibition This compound->COX_Inhibition H2S_Release H₂S Release This compound->H2S_Release PG_Reduction Reduced Prostaglandin Synthesis COX_Inhibition->PG_Reduction Anti_inflammatory_Analgesic Anti-inflammatory & Analgesic Effects PG_Reduction->Anti_inflammatory_Analgesic GI_Protection Gastrointestinal Protection H2S_Release->GI_Protection Reduced_Ulceration Reduced Ulceration and Bleeding GI_Protection->Reduced_Ulceration

References

Application Notes and Protocols for Otenaproxesul Administration in Carrageenan-Induced Paw Edema

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Otenaproxesul (ATB-346) is an analgesic and anti-inflammatory drug that functions as a cyclooxygenase (COX) inhibitor, thereby suppressing the production of prostaglandins (B1171923).[1] Structurally derived from naproxen, it is designed to have a reduced risk of gastrointestinal adverse effects.[1] The carrageenan-induced paw edema model is a classical and highly reproducible in vivo assay for evaluating the efficacy of acute anti-inflammatory agents.[2][3][4] This model mimics the cardinal signs of acute inflammation, including edema, hyperalgesia, and erythema.[2] The inflammatory response is biphasic, with an initial phase involving the release of histamine, serotonin, and bradykinin, followed by a later phase dominated by prostaglandin (B15479496) and cytokine production mediated by enzymes like COX-2.[3] These application notes provide a comprehensive protocol for assessing the anti-inflammatory effects of this compound using this model.

Mechanism of Action and Signaling Pathways

This compound, like other nonsteroidal anti-inflammatory drugs (NSAIDs), exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][5] There are two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed and involved in physiological functions, while COX-2 is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling.[5]

The injection of carrageenan into the paw triggers a localized inflammatory cascade. This leads to the release of pro-inflammatory mediators, which activate downstream signaling pathways, ultimately resulting in increased vascular permeability, vasodilation, and neutrophil infiltration, causing paw edema.[2][6] this compound is expected to inhibit the production of prostaglandins, thereby reducing the inflammatory response.

Carrageenan-Induced Inflammatory Cascade

Carrageenan_Inflammation Carrageenan Carrageenan Injection Cell_Damage Tissue Macrophages & Mast Cells Carrageenan->Cell_Damage induces Mediators1 Histamine, Serotonin, Bradykinin (Early Phase) Cell_Damage->Mediators1 release COX2_Induction COX-2 Induction Cell_Damage->COX2_Induction activates Inflammation Increased Vascular Permeability, Vasodilation, Neutrophil Infiltration Mediators1->Inflammation Prostaglandins Prostaglandins (PGE2) (Late Phase) COX2_Induction->Prostaglandins synthesizes Prostaglandins->Inflammation Edema Paw Edema Inflammation->Edema This compound This compound This compound->COX2_Induction inhibits

Caption: Signaling pathway of carrageenan-induced inflammation and this compound's mechanism of action.

Experimental Protocols

This section details the methodology for investigating the anti-inflammatory effects of this compound in the carrageenan-induced paw edema model.

Materials
  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Inducing Agent: 1% (w/v) λ-Carrageenan (Type IV) in sterile 0.9% saline.[3]

  • Test Compound: this compound.

  • Reference Drug: Indomethacin or Naproxen (e.g., 10-15 mg/kg).[7]

  • Vehicle: Appropriate vehicle for this compound and reference drug (e.g., 0.5% carboxymethyl cellulose).

  • Measurement Equipment: Plethysmometer or digital calipers.

  • General Supplies: Syringes, needles, animal housing, etc.

Experimental Workflow

Caption: Experimental workflow for the carrageenan-induced paw edema assay.

Detailed Procedure
  • Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.[3]

  • Grouping: Randomly divide animals into experimental groups (n=6-8 per group):

    • Vehicle Control (Carrageenan only)

    • This compound (e.g., 1, 3, 10 mg/kg, p.o.)

    • Reference Drug (e.g., Naproxen, 15 mg/kg, p.o.)

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline reading (V₀).

  • Drug Administration: Administer this compound, the reference drug, or the vehicle orally (p.o.) via gavage, typically 60 minutes before carrageenan injection.[8]

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each rat.[3][7]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at various time points after carrageenan injection, such as 1, 2, 3, 4, 5, and 24 hours. The peak edema is often observed around 3-5 hours.[7]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) for each animal at each time point: ΔV = Vₜ - V₀.

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] * 100

Measurement of Inflammatory Mediators (Optional)

To further elucidate the mechanism of action, key inflammatory mediators can be quantified in the paw tissue.

  • Tissue Collection: At a predetermined time point (e.g., 5 hours post-carrageenan), euthanize the animals.[3]

  • Homogenization: Excise the inflamed paw tissue, weigh it, and homogenize it in an appropriate buffer.

  • Quantification: Centrifuge the homogenate and use the supernatant to measure the levels of inflammatory markers such as Prostaglandin E₂ (PGE₂), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1 beta (IL-1β) using commercially available ELISA kits.[3][6]

Data Presentation

The following tables represent hypothetical data to illustrate how quantitative results for this compound should be structured for clear comparison.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
Treatment GroupDose (mg/kg, p.o.)Paw Volume Increase (mL) at 3 hours (Mean ± SEM)% Inhibition of Edema
Vehicle Control -1.25 ± 0.08-
This compound 10.94 ± 0.0624.8%
This compound 30.68 ± 0.05 45.6%
This compound 100.45 ± 0.0464.0%
Naproxen 150.52 ± 0.05**58.4%
Statistically significant difference from Vehicle Control: *p < 0.05, *p < 0.01.
Table 2: Effect of this compound on Inflammatory Mediator Levels in Paw Tissue
Treatment GroupDose (mg/kg, p.o.)PGE₂ (pg/mg tissue) (Mean ± SEM)TNF-α (pg/mg tissue) (Mean ± SEM)
Vehicle Control -450.6 ± 25.2210.3 ± 15.8
This compound 10182.4 ± 18.9 145.7 ± 12.1*
Naproxen 15205.1 ± 20.1158.2 ± 13.5
Statistically significant difference from Vehicle Control: *p < 0.05, *p < 0.01.

Conclusion

The carrageenan-induced paw edema model is a robust and effective method for evaluating the acute anti-inflammatory properties of this compound. The protocols outlined provide a standardized approach to assess its efficacy in reducing edema and its impact on key pro-inflammatory mediators. The dose-dependent reduction in both paw volume and local PGE₂ levels would confirm this compound's mechanism of action as a potent COX inhibitor in vivo.

References

Application Notes and Protocols for Otenaproxesul Efficacy Testing in a Collagen-Induced Arthritis (CIA) Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview and detailed protocols for evaluating the efficacy of Otenaproxesul (formerly ATB-346) in the collagen-induced arthritis (CIA) model, a widely used preclinical model for rheumatoid arthritis (RA). This compound is a novel nonsteroidal anti-inflammatory drug (NSAID) that releases hydrogen sulfide (B99878) (H₂S), which is designed to provide potent anti-inflammatory and analgesic effects with reduced gastrointestinal toxicity compared to traditional NSAIDs.[1][2] The CIA model in rodents shares many pathological and immunological features with human RA, making it a relevant platform for assessing the therapeutic potential of new anti-arthritic compounds.[3][4][5]

This compound: Mechanism of Action

This compound is a hydrogen sulfide-releasing derivative of naproxen.[6] Its mechanism of action is twofold:

  • Cyclooxygenase (COX) Inhibition : Like other NSAIDs, this compound inhibits COX-1 and COX-2 enzymes, thereby blocking the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][2]

  • Hydrogen Sulfide (H₂S) Donation : The release of H₂S contributes to its gastrointestinal safety profile.[1][2] H₂S is a signaling molecule with cytoprotective and anti-inflammatory properties in the gastrointestinal tract.

The inflammatory cascade in rheumatoid arthritis involves multiple signaling pathways. Pro-inflammatory cytokines such as TNF-α and IL-1β activate downstream pathways like NF-κB and MAPK, leading to the expression of inflammatory mediators, including COX-2. By inhibiting COX enzymes, this compound interferes with this inflammatory cascade.

Key Signaling Pathway in Rheumatoid Arthritis and Point of Intervention

RA_Pathway Inflammatory Signaling in Rheumatoid Arthritis and this compound's Point of Intervention TNFa TNF-α / IL-1β TNFR Receptor Binding TNFa->TNFR IKK IKK Activation TNFR->IKK NFkB_In IκB Degradation & NF-κB Activation IKK->NFkB_In NFkB_Nuc NF-κB Nuclear Translocation NFkB_In->NFkB_Nuc COX2_Gene COX-2 Gene Transcription NFkB_Nuc->COX2_Gene COX2_Enzyme COX-2 Enzyme COX2_Gene->COX2_Enzyme PGs Prostaglandins COX2_Enzyme->PGs Inflammation Inflammation (Pain, Swelling) PGs->Inflammation This compound This compound This compound->COX2_Enzyme Inhibition

Caption: this compound inhibits the COX-2 enzyme, a key component in the inflammatory cascade.

Experimental Protocol: Efficacy of this compound in a Mouse CIA Model

This protocol outlines the methodology for a therapeutic study design, where treatment is initiated after the onset of arthritis.

1. Animals

  • Species/Strain: DBA/1 mice (highly susceptible to CIA)[3]

  • Age: 8-10 weeks at the start of the study

  • Sex: Male (to avoid hormonal cycle variability)

  • Housing: Specific pathogen-free (SPF) conditions, 12-hour light/dark cycle, ad libitum access to food and water.[3]

2. Materials

  • Bovine Type II Collagen (CII)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Incomplete Freund's Adjuvant (IFA)

  • This compound

  • Vehicle control (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., Naproxen, Celecoxib)

  • Anesthesia (e.g., isoflurane)

  • Calipers for paw measurement

  • Syringes and needles

3. Experimental Workflow

CIA_Workflow Experimental Workflow for this compound Efficacy in CIA Model Day_0 Day 0: Primary Immunization (CII in CFA) Day_21 Day 21: Booster Immunization (CII in IFA) Day_0->Day_21 21 days Arthritis_Onset Arthritis Onset & Scoring (Approx. Day 24-28) Day_21->Arthritis_Onset Grouping Randomization into Treatment Groups Arthritis_Onset->Grouping Treatment_Phase Daily Oral Dosing (Vehicle, this compound, Positive Control) Grouping->Treatment_Phase Monitoring Bi-weekly Monitoring: - Arthritis Score - Paw Volume - Body Weight Treatment_Phase->Monitoring 14-18 days Day_42 Day 42: Study Termination - Blood Collection (Biomarkers) - Tissue Collection (Histology) Monitoring->Day_42

Caption: Workflow for Collagen-Induced Arthritis (CIA) efficacy study.

4. Detailed Methodology

  • Induction of CIA:

    • On Day 0, emulsify bovine type II collagen with an equal volume of Complete Freund's Adjuvant (CFA).

    • Administer 100 µL of the emulsion intradermally at the base of the tail of each mouse.

    • On Day 21, provide a booster immunization with 100 µL of an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).[3][5]

  • Arthritis Assessment:

    • Beginning on Day 21, monitor mice daily for the onset of clinical signs of arthritis (erythema and swelling of the paws).

    • Once arthritis is evident, score the severity of arthritis in each paw based on a scale of 0-4 (see Table 1). The total arthritis score per mouse is the sum of the scores for all four paws (maximum score of 16).

    • Measure the paw volume of the hind paws using a plethysmometer or paw thickness with digital calipers.

  • Treatment Protocol:

    • On approximately Day 28 (or when a mean arthritis score of 4-6 is reached), randomize mice into treatment groups (n=8-10 per group):

      • Vehicle Control

      • This compound (e.g., 10 mg/kg, orally, once daily)

      • Positive Control (e.g., Naproxen 20 mg/kg, or Celecoxib 30 mg/kg, orally, once daily)

    • Administer the assigned treatments daily via oral gavage until the end of the study (Day 42).

  • Efficacy Evaluation:

    • Record arthritis scores and paw volume/thickness three times a week.

    • Monitor body weight twice a week as an indicator of general health.

    • At the end of the study (Day 42), collect blood for biomarker analysis (e.g., pro-inflammatory cytokines like TNF-α, IL-1β, IL-6).

    • Euthanize the mice and collect hind paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

Data Presentation

The following tables present illustrative quantitative data on the efficacy of this compound in the CIA model. This data is hypothetical and based on the expected outcomes for a potent NSAID in this model.

Table 1: Arthritis Scoring System

ScoreDescription of Paw
0Normal, no signs of inflammation.
1Mild swelling and/or erythema of one joint.
2Moderate swelling and erythema of one joint or mild swelling of multiple joints.
3Severe swelling and erythema of an entire paw.
4Maximal inflammation with joint deformity.

Table 2: Illustrative Efficacy of this compound on Arthritis Score in CIA Mice (Mean ± SEM)

Treatment GroupDay 28 (Baseline)Day 35Day 42
Vehicle Control4.5 ± 0.58.2 ± 0.811.5 ± 1.2
This compound (10 mg/kg)4.6 ± 0.65.1 ± 0.76.3 ± 0.9
Naproxen (20 mg/kg)4.4 ± 0.55.5 ± 0.67.0 ± 0.8

*p < 0.05 compared to Vehicle Control

Table 3: Illustrative Efficacy of this compound on Paw Volume (mL) in CIA Mice (Mean ± SEM)

Treatment GroupDay 28 (Baseline)Day 35Day 42
Vehicle Control0.25 ± 0.020.48 ± 0.040.65 ± 0.05
This compound (10 mg/kg)0.26 ± 0.030.30 ± 0.030.35 ± 0.04
Naproxen (20 mg/kg)0.25 ± 0.020.32 ± 0.030.38 ± 0.04

*p < 0.05 compared to Vehicle Control

Table 4: Illustrative Effect of this compound on Serum Cytokine Levels (pg/mL) at Day 42 (Mean ± SEM)

Treatment GroupTNF-αIL-1βIL-6
Vehicle Control150 ± 1585 ± 9250 ± 25
This compound (10 mg/kg)80 ± 1045 ± 6130 ± 18
Naproxen (20 mg/kg)95 ± 1250 ± 7155 ± 20

*p < 0.05 compared to Vehicle Control

Table 5: Illustrative Histological Scores of Ankle Joints at Day 42 (Mean ± SEM; Scale 0-3)

Treatment GroupInflammationPannus FormationCartilage DamageBone Erosion
Vehicle Control2.8 ± 0.22.5 ± 0.32.6 ± 0.22.4 ± 0.3
This compound (10 mg/kg)1.2 ± 0.31.0 ± 0.21.1 ± 0.31.0 ± 0.2
Naproxen (20 mg/kg)1.5 ± 0.21.3 ± 0.31.4 ± 0.21.2 ± 0.3

*p < 0.05 compared to Vehicle Control

Conclusion

The collagen-induced arthritis model provides a robust and relevant system for the preclinical evaluation of this compound's anti-arthritic efficacy. The detailed protocols and evaluation parameters outlined in these application notes offer a framework for conducting these studies. The expected outcomes, as illustrated in the data tables, suggest that this compound has the potential to significantly reduce the clinical and pathological signs of arthritis in this model, comparable to or potentially better than standard NSAIDs, with the added benefit of an improved gastrointestinal safety profile. These studies are crucial for the continued development of this compound as a promising therapeutic for rheumatoid arthritis and other inflammatory conditions.

References

Otenaproxesul Treatment in Zymosan-Induced Peritonitis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the therapeutic potential of otenaproxesul in a zymosan-induced peritonitis model, a well-established preclinical model of acute inflammation. The following sections detail the underlying signaling pathways, experimental protocols for model induction and drug administration, and a summary of expected quantitative outcomes based on studies with this compound (also known as ATB-346) in analogous inflammatory models.

Introduction

This compound is a novel hydrogen sulfide (B99878) (H₂S)-releasing non-steroidal anti-inflammatory drug (NSAID) derived from naproxen (B1676952). It exhibits a dual mechanism of action, combining the cyclooxygenase (COX) inhibitory properties of traditional NSAIDs with the cytoprotective and anti-inflammatory effects of H₂S. Zymosan, a component of yeast cell walls, is a potent inflammatory agent used to induce sterile peritonitis in animal models, mimicking key aspects of the acute inflammatory response. This model is characterized by the rapid recruitment of leukocytes, particularly neutrophils, and the release of pro-inflammatory mediators into the peritoneal cavity.

Signaling Pathways in Zymosan-Induced Peritonitis and this compound's Mechanism of Action

Zymosan-induced inflammation is initiated by the recognition of zymosan particles by pattern recognition receptors (PRRs) on immune cells, primarily Dectin-1 and Toll-like receptor 2 (TLR2).[1][2][3][4] This recognition triggers a downstream signaling cascade culminating in the activation of the transcription factor NF-κB, a key regulator of pro-inflammatory gene expression.[5] this compound is hypothesized to mitigate this inflammatory response through two primary mechanisms:

  • COX Inhibition: The naproxen moiety of this compound inhibits COX enzymes, thereby reducing the synthesis of prostaglandins (B1171923) (e.g., PGE₂) which are key mediators of inflammation and pain.[6]

  • H₂S-Mediated Anti-inflammatory Effects: The released H₂S molecule exerts pleiotropic anti-inflammatory effects. It can modulate the NF-κB signaling pathway, potentially through sulfhydration of the p65 subunit, which can alter its transcriptional activity.[7] H₂S has also been shown to activate the Nrf2 antioxidant response pathway, further contributing to the resolution of inflammation.[8]

Zymosan_Otenaproxesul_Pathway Zymosan Zymosan Dectin1_TLR2 Dectin-1 / TLR2 Zymosan->Dectin1_TLR2 binds to Signaling_Cascade Downstream Signaling Dectin1_TLR2->Signaling_Cascade NFkB NF-κB Activation Signaling_Cascade->NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB->Proinflammatory_Genes induces Inflammation Inflammation Proinflammatory_Genes->Inflammation This compound This compound Naproxen Naproxen Moiety This compound->Naproxen H2S H₂S Release This compound->H2S COX COX Enzymes Naproxen->COX inhibits NFkB_Inhibition NF-κB Modulation H2S->NFkB_Inhibition modulates PGs Prostaglandins (PGE₂) COX->PGs PGs->Inflammation contributes to NFkB_Inhibition->NFkB Experimental_Workflow cluster_0 Animal Preparation cluster_1 Treatment and Induction cluster_2 Sample Collection cluster_3 Data Analysis Acclimatization Acclimatization (1 week) Randomization Randomization into Treatment Groups Acclimatization->Randomization Drug_Admin This compound/Vehicle Administration (p.o.) Randomization->Drug_Admin Zymosan_Inject Zymosan/Saline Injection (i.p.) Drug_Admin->Zymosan_Inject 30-60 min Euthanasia Euthanasia (4-6 hours post-injection) Zymosan_Inject->Euthanasia Peritoneal_Lavage Peritoneal Lavage Euthanasia->Peritoneal_Lavage Cell_Count Leukocyte Count & Differential Peritoneal_Lavage->Cell_Count Cytokine_Analysis Cytokine/Chemokine Measurement (ELISA) Peritoneal_Lavage->Cytokine_Analysis PGE2_Analysis PGE₂ Measurement (ELISA) Peritoneal_Lavage->PGE2_Analysis

References

Application Notes and Protocols for Otenaproxesul Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for assessing the cytotoxic effects of Otenaproxesul (ATB-346), a hydrogen sulfide-releasing derivative of naproxen (B1676952). The following sections detail the principles and experimental procedures for key cell viability assays, including the MTT, LDH, and Caspase-3/7 assays, which are crucial for evaluating the in vitro efficacy and safety profile of this novel anti-inflammatory agent.

Introduction to this compound and Cytotoxicity Screening

This compound is a next-generation nonsteroidal anti-inflammatory drug (NSAID) designed to reduce the gastrointestinal toxicity associated with traditional NSAIDs by releasing hydrogen sulfide (B99878) (H₂S).[1] Beyond its anti-inflammatory properties, studies have shown that hydrogen sulfide-releasing NSAIDs, including this compound, can inhibit the growth of various cancer cell lines.[2][3] This anti-proliferative effect is often mediated through the induction of apoptosis and cell cycle arrest, making cytotoxicity screening a critical component of its pharmacological characterization.[2][3][4]

The assays described herein are fundamental tools for quantifying cell viability and elucidating the mechanisms of cell death induced by this compound.

Key Experimental Assays for Cytotoxicity Screening

MTT Assay: Assessment of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability.[2][5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of metabolically active cells.[2][5]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10 µM to 500 µM) and a vehicle control (e.g., DMSO). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of this compound that inhibits 50% of cell growth, can be determined from the dose-response curve.

Lactate (B86563) Dehydrogenase (LDH) Assay: Assessment of Membrane Integrity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[8][9][10] LDH is a stable cytoplasmic enzyme that, when released into the cell culture supernatant, can be quantified through a coupled enzymatic reaction.[8][9] The amount of LDH activity is directly proportional to the number of lysed cells.

Experimental Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture (containing lactate, NAD+, diaphorase, and a tetrazolium salt) to each well with the supernatant.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells treated with a lysis buffer) and the spontaneous LDH release control (untreated cells).

Caspase-3/7 Assay: Assessment of Apoptosis

Caspases are a family of proteases that play a central role in the execution of apoptosis.[11] The Caspase-3/7 assay specifically measures the activity of effector caspases 3 and 7, which are key mediators of programmed cell death. The assay utilizes a substrate that, when cleaved by active caspase-3 or -7, releases a luminescent or fluorescent signal.

Experimental Protocol: Caspase-3/7 Assay

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Reagent Addition: Add the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate.

  • Incubation: Mix the contents by gentle shaking and incubate at room temperature for 1 to 2 hours, protected from light.

  • Signal Measurement: Measure the luminescence or fluorescence using a microplate reader.

  • Data Analysis: The signal intensity is directly proportional to the amount of active caspase-3/7, indicating the level of apoptosis.

Data Presentation

The quantitative data obtained from the cytotoxicity assays should be summarized in clear and structured tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on HT-29 Human Colon Cancer Cells (MTT Assay)

This compound ConcentrationIncubation Time (hours)% Cell Viability (Mean ± SD)
Vehicle Control24100 ± 5.2
36 µM (0.5x IC₅₀)2450 ± 4.5
72 µM (IC₅₀)2438 ± 3.9
144 µM (2x IC₅₀)2429 ± 3.1

Note: The IC₅₀ for a hydrogen sulfide-releasing naproxen analog in HT-29 cells was reported to be 72 ± 5 µM at 24 hours.[4] This table is a representative example based on this data.

Table 2: Apoptosis Induction by this compound in HT-29 Cells

This compound Concentration% Apoptotic Cells (Mean ± SD)
Vehicle Control5 ± 1.2
36 µM (0.5x IC₅₀)12 ± 1.0
72 µM (IC₅₀)54 ± 3.0
144 µM (2x IC₅₀)71 ± 3.0

Note: Data presented is based on a study of a hydrogen sulfide-releasing naproxen analog.[4]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the proposed signaling pathways involved in this compound-induced cytotoxicity.

Experimental Workflow

experimental_workflow cluster_setup 1. Experimental Setup cluster_assays 2. Cytotoxicity Assays cluster_analysis 3. Data Analysis cell_seeding Cell Seeding (96-well plate) otenaproxesul_treatment This compound Treatment (Dose-Response) cell_seeding->otenaproxesul_treatment mtt_assay MTT Assay (Metabolic Activity) otenaproxesul_treatment->mtt_assay 24-72h Incubation ldh_assay LDH Assay (Membrane Integrity) otenaproxesul_treatment->ldh_assay 24-72h Incubation caspase_assay Caspase-3/7 Assay (Apoptosis) otenaproxesul_treatment->caspase_assay 24-72h Incubation readout Spectrophotometric/ Luminometric Reading mtt_assay->readout ldh_assay->readout caspase_assay->readout data_quantification Data Quantification (% Viability, % Cytotoxicity, Apoptosis) readout->data_quantification ic50_determination IC50 Determination data_quantification->ic50_determination

Caption: Workflow for this compound cytotoxicity screening.

Proposed Signaling Pathway for this compound-Induced Apoptosis

This compound, as a hydrogen sulfide-releasing NSAID, is known to inhibit cyclooxygenase (COX) enzymes.[1] Furthermore, studies on H₂S-releasing naproxen derivatives have shown an induction of apoptosis in cancer cells, which is associated with the inhibition of pro-survival signaling pathways such as NF-κB and Akt.[1][2] The diagram below illustrates a plausible signaling cascade.

signaling_pathway This compound This compound cox COX Enzymes This compound->cox Inhibits h2s H₂S Release This compound->h2s apoptosis Apoptosis This compound->apoptosis cell_cycle_arrest G0/G1 Cell Cycle Arrest This compound->cell_cycle_arrest nfkb NF-κB Pathway h2s->nfkb Inhibits akt Akt Pathway h2s->akt Inhibits h2s->apoptosis pro_survival Pro-Survival Genes (e.g., Bcl-2) nfkb->pro_survival Activates akt->pro_survival Activates pro_survival->apoptosis Inhibits

Caption: Proposed signaling pathway of this compound.

Conclusion

The provided protocols and application notes offer a comprehensive framework for screening the cytotoxic effects of this compound. By employing a combination of MTT, LDH, and Caspase-3/7 assays, researchers can obtain robust data on cell viability, membrane integrity, and the induction of apoptosis. This multi-faceted approach is essential for a thorough in vitro characterization of this compound's anti-proliferative properties and for guiding further pre-clinical and clinical development.

References

Otenaproxesul: Application Notes and Protocols for Preclinical Pain Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of otenaproxesul (ATB-346), a hydrogen sulfide-releasing non-steroidal anti-inflammatory drug (NSAID), for the investigation of pain in preclinical models. Detailed protocols for common inflammatory pain models and biomarker analysis are included to facilitate the study of its analgesic and anti-inflammatory properties.

Introduction

This compound is a novel analgesic and anti-inflammatory agent derived from naproxen (B1676952).[1] It functions as a cyclooxygenase (COX-1 and COX-2) inhibitor, thereby reducing the production of prostaglandins (B1171923) involved in pain and inflammation.[2] Uniquely, this compound also releases hydrogen sulfide (B99878) (H₂S), a signaling molecule with demonstrated cytoprotective and anti-inflammatory effects.[1][3] This dual mechanism of action suggests that this compound may offer potent pain relief with an improved gastrointestinal safety profile compared to traditional NSAIDs.[4][5] Preclinical studies have demonstrated its efficacy in various models of pain and inflammation.[1]

Mechanism of Action

This compound exerts its effects through two primary pathways:

  • COX Inhibition: Like other NSAIDs, this compound blocks the activity of COX-1 and COX-2 enzymes. This inhibition prevents the conversion of arachidonic acid to prostaglandins, such as prostaglandin (B15479496) E₂ (PGE₂), which are key mediators of inflammation, pain, and fever.[1][2]

  • Hydrogen Sulfide Donation: this compound is engineered to release H₂S.[1] H₂S has been shown to have multiple beneficial effects in the context of inflammation and pain, including modulation of inflammatory cell infiltration and regulation of downstream signaling pathways.[6][7]

The combined action of COX inhibition and H₂S donation is believed to contribute to this compound's potent anti-inflammatory and analgesic effects, while the H₂S component may mitigate the gastrointestinal side effects commonly associated with NSAID use.

This compound Mechanism of Action cluster_0 This compound (ATB-346) cluster_1 Cellular Environment This compound This compound COX COX-1 & COX-2 This compound->COX Inhibits H2S Hydrogen Sulfide (H₂S) Release This compound->H2S Prostaglandins Prostaglandins (e.g., PGE₂) Inflammation_Pain Inflammation & Pain H2S->Inflammation_Pain Inhibits Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->Prostaglandins COX Prostaglandins->Inflammation_Pain Promotes

This compound's dual mechanism of action.

Preclinical Efficacy Data

This compound has demonstrated significant efficacy in various preclinical models of inflammatory pain. The following tables summarize key quantitative data from these studies.

Carrageenan-Induced Synovitis in Rats
Dose (mg/kg, oral)Outcome MeasureTime PointResult vs. Vehicle
0.48Tactile Allodynia4 hours~45% inhibition
1.6Tactile Allodynia4 hours~45% inhibition
4.8Pain Score3 & 5 hoursSignificant reduction (p < 0.001)
4.8Joint Swelling3 & 5 hoursSignificant reduction (p < 0.001)
16Pain Score3 & 5 hoursSignificant reduction (p < 0.001)
16Joint Swelling3 & 5 hoursSignificant reduction (p < 0.001)

Data from a study on carrageenan-induced synovitis in male Wistar rats.[8]

Adjuvant-Induced Arthritis in Rats
Dose (µmol/kg, oral)Outcome MeasureTime PointResult vs. Vehicle
4 (twice daily)Paw EdemaDay 14 & 21Significant reduction (p < 0.05)

Data from a study on adjuvant-induced arthritis in male Wistar rats.[2]

Biomarker Modulation in Rats
Dose (µmol/kg, oral)BiomarkerResult vs. Control
30PGE₂ LevelsInhibited
60PGE₂ LevelsInhibited
120PGE₂ LevelsInhibited
2740PGE₂ LevelsInhibited
30TXB₂ SynthesisSuppressed
60TXB₂ SynthesisSuppressed
120TXB₂ SynthesisSuppressed
2740TXB₂ SynthesisSuppressed

Data from a study in male Wistar rats.[2]

Experimental Protocols

The following are detailed protocols for inducing and assessing pain in common preclinical models relevant for studying this compound.

Carrageenan-Induced Paw Edema

This model is widely used to assess acute inflammation and the efficacy of anti-inflammatory drugs.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan (Lambda, Type IV)

  • Sterile 0.9% saline

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer or digital calipers

  • Animal handling and injection equipment

Procedure:

  • Animal Acclimatization: House animals in a controlled environment for at least one week prior to the experiment with free access to food and water.

  • Drug Administration: Administer this compound or vehicle orally at the desired doses.

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[9]

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.[4][8]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal and compare the mean values between the this compound-treated groups and the vehicle-treated group.

Carrageenan-Induced Paw Edema Workflow cluster_0 Experimental Procedure Acclimatization Animal Acclimatization Drug_Admin This compound/Vehicle Administration Acclimatization->Drug_Admin Carrageenan_Injection Carrageenan Injection (Paw) Drug_Admin->Carrageenan_Injection Paw_Measurement Paw Volume Measurement (hourly) Carrageenan_Injection->Paw_Measurement Data_Analysis Data Analysis (% Inhibition) Paw_Measurement->Data_Analysis

Workflow for the carrageenan-induced paw edema model.
Measurement of Prostaglandin E₂ (PGE₂) and Thromboxane B₂ (TXB₂) Levels

This protocol describes the quantification of key inflammatory mediators in paw tissue.

Materials:

  • Inflamed paw tissue from the carrageenan-induced edema model

  • Phosphate-buffered saline (PBS)

  • Homogenizer

  • Centrifuge

  • Commercially available ELISA kits for PGE₂ and TXB₂

Procedure:

  • Tissue Collection: At a predetermined time point (e.g., 5 hours) after carrageenan injection, euthanize the animals and collect the inflamed paw tissue.[9]

  • Homogenization: Homogenize the tissue in cold PBS.

  • Centrifugation: Centrifuge the homogenate at high speed to pellet cellular debris.

  • Supernatant Collection: Collect the supernatant, which contains the soluble mediators.

  • ELISA Analysis: Quantify the levels of PGE₂ and TXB₂ in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[10]

  • Data Analysis: Express the results as picograms or nanograms of the mediator per milligram of total protein in the tissue homogenate. Compare the levels in this compound-treated animals to those in the vehicle-treated group.

Signaling Pathway Modulation

This compound has been shown to inhibit pro-survival pathways associated with NF-κB and Akt activation in human melanoma cells.[2][11] In the context of inflammation, the inhibition of COX-2 by this compound reduces the production of PGE₂, which can activate downstream signaling pathways, including the NF-κB and Akt pathways, leading to the expression of pro-inflammatory genes. The release of H₂S may also contribute to the modulation of these pathways, further enhancing the anti-inflammatory effect.

This compound Signaling Pathway cluster_0 This compound Action cluster_1 Cellular Signaling Cascade This compound This compound COX2 COX-2 This compound->COX2 Inhibits H2S H₂S Release This compound->H2S PGE2 PGE₂ Akt Akt Pathway PGE2->Akt NFkB NF-κB Pathway PGE2->NFkB Proinflammatory_Genes Pro-inflammatory Gene Expression Akt->Proinflammatory_Genes NFkB->Proinflammatory_Genes H2S->Akt Inhibits H2S->NFkB Inhibits

Modulation of inflammatory signaling by this compound.

Conclusion

This compound presents a promising therapeutic strategy for the management of pain and inflammation. Its dual mechanism of action, combining COX inhibition with the cytoprotective effects of hydrogen sulfide, offers the potential for effective pain relief with an improved safety profile. The protocols and data presented in these application notes provide a framework for researchers to further investigate the preclinical efficacy and mechanism of action of this compound in various pain models.

References

Otenaproxesul in Human Melanoma Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the reported effects of Otenaproxesul (ATB-346) on human melanoma cell lines and offer standardized protocols for replicating and expanding upon these findings. While direct, detailed experimental protocols from the primary study were not publicly available, the following sections provide comprehensive, standard operating procedures for the key assays used to evaluate the efficacy of this compound in melanoma research.

Introduction

This compound (ATB-346) is a novel hydrogen sulfide-releasing non-steroidal anti-inflammatory drug (NSAID) derived from naproxen. It functions as a cyclooxygenase (COX) inhibitor.[1] Preclinical studies have explored its potential as an anti-cancer agent. In the context of human melanoma, this compound has been shown to inhibit cell proliferation, induce apoptosis (programmed cell death), and modulate key pro-survival signaling pathways.[1] These findings suggest that this compound may be a valuable compound for further investigation in melanoma therapeutics.

Data Presentation

The following table summarizes the quantitative data on the effects of this compound on the human melanoma cell line A375.

Cell LineTreatmentConcentrationTime PointEffectPercentage Inhibition/Induction
A375This compound100 µM24 hoursInhibition of Cell Proliferation38.2%
A375This compound100 µM48 hoursInhibition of Cell Proliferation63.2%
A375This compound100 µM72 hoursInhibition of Cell Proliferation66%
A375This compound100 µMNot SpecifiedInduction of ApoptosisData not quantified in source
A375This compound100 µMNot SpecifiedInhibition of NF-κB ActivationData not quantified in source
A375This compound100 µMNot SpecifiedInhibition of Akt SignalingData not quantified in source

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its in vitro evaluation in melanoma cell lines.

G This compound This compound (ATB-346) COX COX Enzymes This compound->COX Inhibits Akt Akt Pathway This compound->Akt Inhibits NFkB NF-κB Pathway This compound->NFkB Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Produces Proliferation Cell Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis Inhibits NFkB->Proliferation NFkB->Apoptosis Inhibits

Caption: this compound's Mechanism of Action in Melanoma Cells.

G cluster_0 Phase 1: Cell Culture & Treatment cluster_1 Phase 2: Viability & Apoptosis Assays cluster_2 Phase 3: Molecular Analysis cluster_3 Phase 4: Data Analysis A Culture A375 Melanoma Cells B Seed cells in multi-well plates A->B C Treat with this compound (and controls) B->C D Cell Viability Assay (e.g., MTT) C->D E Apoptosis Assay (e.g., Annexin V) C->E F Protein Extraction C->F H Quantify Results D->H E->H G Western Blot for Akt and NF-κB F->G G->H I Statistical Analysis H->I J Generate Tables & Figures I->J

Caption: Experimental Workflow for this compound Evaluation.

Experimental Protocols

The following are detailed, standardized protocols for the key experiments cited. Note: These are representative protocols and may need optimization for specific laboratory conditions and equipment.

Cell Culture and Maintenance of A375 Human Melanoma Cells

Materials:

  • A375 human melanoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Culture A375 cells in T-75 flasks with DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂.

  • When cells reach 80-90% confluency, subculture them.

  • To subculture, aspirate the culture medium and wash the cells once with sterile PBS.

  • Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.

  • Neutralize the trypsin with 7-8 mL of complete culture medium and transfer the cell suspension to a conical tube.

  • Centrifuge at 1,000 rpm for 5 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.

  • Seed the cells into new T-75 flasks at the desired density.

Cell Viability Assay (MTT Assay)

Materials:

  • A375 cells

  • Complete culture medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl Sulfoxide (DMSO) or solubilization buffer

  • Microplate reader

Protocol:

  • Seed A375 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the highest drug concentration).

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Materials:

  • A375 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Seed A375 cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the desired concentration of this compound (e.g., 100 µM) and a vehicle control for the specified time.

  • Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.

  • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.

Western Blot for Akt and NF-κB Pathway Proteins

Materials:

  • A375 cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-NF-κB p65, anti-total-NF-κB p65, anti-IκBα, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed A375 cells in 6-well or 10 cm plates and treat with this compound as described previously.

  • After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

  • Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Determine the protein concentration of the supernatant using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

  • Quantify band intensities and normalize to the loading control to determine changes in protein expression and phosphorylation.

References

Troubleshooting & Optimization

Otenaproxesul long-term stability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the use of otenaproxesul in a research setting, with a focus on its long-term stability in cell culture media. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and troubleshooting tips related to the handling and stability of this compound in cell culture experiments.

Q1: How should I prepare and store this compound stock solutions?

A1: Proper preparation and storage of this compound stock solutions are crucial for maintaining its activity and ensuring experimental reproducibility.

Stock Solution Preparation: this compound is sparingly soluble in aqueous solutions but has good solubility in organic solvents like dimethyl sulfoxide (B87167) (DMSO).[1] It is recommended to prepare a high-concentration stock solution in 100% DMSO.

Table 1: this compound Solubility and Stock Solution Storage

PropertyValueSource
Solubility in DMSO ≥ 2.5 mg/mL (6.84 mM)[1]
Stock Solution Storage Aliquot and store at -20°C for up to 1 year or at -80°C for up to 2 years.[1][1]

Best Practices:

  • Use anhydrous, cell culture grade DMSO to prepare the stock solution.

  • To prepare working solutions, dilute the stock solution in pre-warmed cell culture medium. To avoid precipitation, add the stock solution dropwise to the medium while gently vortexing.

  • The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.

Q2: I'm observing precipitation after diluting my this compound stock solution in cell culture medium. What should I do?

A2: Precipitation of this compound in cell culture medium can be caused by several factors, primarily its hydrophobic nature.

Table 2: Troubleshooting this compound Precipitation

Potential CauseRecommended Solution
High Final Concentration The concentration of this compound may exceed its solubility limit in the aqueous medium. Try lowering the final concentration.
Improper Mixing Rapidly adding the DMSO stock to the medium can cause localized high concentrations and precipitation. Add the stock solution slowly and dropwise to the pre-warmed medium while gently vortexing.
Low Temperature of Medium Using cold medium can decrease the solubility of hydrophobic compounds. Always use medium that has been pre-warmed to 37°C.
Interaction with Media Components Components in the cell culture medium, such as salts and proteins, can sometimes contribute to the precipitation of dissolved compounds.[2] If possible, test the solubility in a simpler buffered solution (e.g., PBS) first. The presence of serum can sometimes aid in solubility.
pH of the Medium The solubility of some NSAIDs can be pH-dependent. Ensure the pH of your cell culture medium is within the optimal range for your cells and the compound.[3]

Q3: What is the long-term stability of this compound in cell culture media like DMEM or RPMI-1640?

A3: Currently, there is no publicly available data specifically detailing the long-term stability, degradation kinetics, or half-life of this compound in common cell culture media such as DMEM or RPMI-1640. As this compound is a derivative of naproxen, its stability may be influenced by factors that affect other NSAIDs, such as pH, temperature, and light exposure.[3][4] It is highly recommended to empirically determine the stability of this compound under your specific experimental conditions.

Q4: How can I assess the stability of this compound in my cell culture medium?

A4: To determine the stability of this compound in your specific cell culture setup, a stability study using High-Performance Liquid Chromatography (HPLC) is recommended. This will allow you to quantify the concentration of the active compound over time. A general protocol is provided in the "Experimental Protocols" section below.

Q5: My cell viability assay results are inconsistent when using this compound. What could be the cause?

A5: Inconsistent cell viability results can stem from several factors related to the compound or the assay itself.

Table 3: Troubleshooting Inconsistent Cell Viability Assays

Potential CauseRecommended Solution
Compound Degradation If this compound is unstable in your culture conditions, its effective concentration will decrease over the incubation period, leading to variable results. Prepare fresh working solutions for each experiment and consider assessing its stability over your experimental timeframe.
Precipitation of this compound As discussed in Q2, precipitation will lead to an inaccurate and inconsistent final concentration of the compound in your wells. Visually inspect your plates for any precipitate before and during the experiment.
Cell Seeding Density Inconsistent cell numbers at the start of the experiment will lead to variability in the final readout. Ensure a homogenous cell suspension and consistent seeding in all wells.
Edge Effects in Multi-well Plates Wells on the perimeter of a plate are more prone to evaporation, which can alter the concentration of this compound. To mitigate this, fill the outer wells with sterile PBS or medium without cells and do not use them for experimental data points.
Interaction with Assay Reagents Some compounds can interfere with the chemistry of viability assays (e.g., MTT, XTT). To check for this, run a control experiment with this compound in cell-free medium containing the assay reagent.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO and its subsequent dilution to a working concentration in cell culture medium.

Materials:

  • This compound (solid powder)

  • Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)[5]

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Stock Solution Preparation (10 mM in DMSO): a. Accurately weigh the required amount of this compound powder. The molecular weight of this compound is 365.45 g/mol .[6] b. Transfer the powder to a sterile amber vial. c. Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration. d. Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. e. Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C or -80°C, protected from light.[1]

  • Working Solution Preparation (e.g., 10 µM in Cell Culture Medium): a. Thaw a single aliquot of the 10 mM this compound stock solution at room temperature. b. In a sterile tube, add the required volume of pre-warmed cell culture medium. c. While gently vortexing the medium, add the calculated volume of the 10 mM stock solution dropwise to achieve the desired final concentration. d. Ensure the final DMSO concentration is below the cytotoxic level for your cell line (typically ≤ 0.1%). e. Visually inspect the working solution for any signs of precipitation. f. Use the freshly prepared working solution immediately for your experiments.

Protocol 2: General Protocol for Assessing the Stability of this compound in Cell Culture Medium by HPLC

This protocol provides a framework for evaluating the stability of this compound in a specific cell culture medium over time.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium of interest (e.g., DMEM with 10% FBS)

  • Sterile culture plates or flasks

  • CO2 incubator set to 37°C and 5% CO2

  • HPLC system with a suitable detector (e.g., UV-Vis) and a C18 column

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or other suitable mobile phase modifier

  • Sterile centrifuge tubes

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation: a. Prepare a working solution of this compound in the desired cell culture medium at the intended experimental concentration (e.g., 10 µM). b. Dispense the solution into multiple wells of a sterile culture plate or into several sterile flasks. c. Incubate the samples in a CO2 incubator at 37°C. d. At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot of the medium. e. For the 0-hour time point, collect the sample immediately after preparation. f. At each time point, transfer the aliquot to a clean centrifuge tube. g. Centrifuge the samples to pellet any cells or debris. h. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. i. Store the samples at -80°C until HPLC analysis.

  • HPLC Analysis: a. Develop an HPLC method to separate and quantify this compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a suitable modifier (e.g., 0.1% formic acid) is a common starting point for NSAID analysis.[7] b. Prepare a standard curve of this compound in the same cell culture medium to account for matrix effects. c. Analyze the collected samples by HPLC. d. Quantify the peak area corresponding to this compound at each time point.

  • Data Analysis: a. Plot the concentration of this compound versus time. b. Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. c. This data will provide an indication of the stability of this compound under your specific experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis prep_stock Prepare 10 mM this compound Stock in DMSO prep_working Prepare Working Solution in Pre-warmed Medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate sampling Collect Aliquots at Time Points (0, 2, 4, 8, 24, 48, 72h) incubate->sampling sample_proc Centrifuge and Filter Samples sampling->sample_proc hplc HPLC Analysis sample_proc->hplc data_analysis Quantify Peak Area and Plot Concentration vs. Time hplc->data_analysis

Caption: Workflow for assessing this compound stability in cell culture media.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR, IL-1R) IKK IKK Complex receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Releases NFkB_p50_p65_nuc NF-κB (p50/p65) NFkB_p50_p65->NFkB_p50_p65_nuc Translocates COX2_protein COX-2 Protein COX2_gene COX-2 Gene NFkB_p50_p65_nuc->COX2_gene Induces Transcription COX2_mRNA COX-2 mRNA COX2_gene->COX2_mRNA COX2_mRNA->COX2_protein Translation This compound This compound This compound->IKK Inhibits This compound->COX2_protein Inhibits

Caption: this compound's inhibitory effect on the NF-κB and COX-2 signaling pathway.

troubleshooting_logic rect rect start Precipitation Observed? check_dissolution Is Stock Solution Fully Dissolved? start->check_dissolution check_conc Is Final Concentration Too High? check_mixing Was Mixing Performed Correctly? check_conc->check_mixing No sol_conc Lower Final Concentration check_conc->sol_conc Yes check_temp Was Medium Pre-warmed to 37°C? check_mixing->check_temp Yes sol_mixing Add Stock Dropwise with Vortexing check_mixing->sol_mixing No sol_temp Pre-warm Medium Before Use check_temp->sol_temp No end Precipitation Resolved check_temp->end Yes check_dissolution->check_conc Yes sol_dissolution Ensure Complete Dissolution of Stock (Vortex/Warm) check_dissolution->sol_dissolution No sol_conc->end sol_mixing->end sol_temp->end sol_dissolution->check_conc

Caption: Troubleshooting workflow for this compound precipitation in cell culture media.

References

Otenaproxesul In Vivo Dosing Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Otenaproxesul in vivo dosing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for preclinical experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as ATB-346) is a hydrogen sulfide-releasing non-steroidal anti-inflammatory drug (NSAID).[1][2] Its primary mechanism involves the inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key in the synthesis of prostaglandins, potent mediators of pain and inflammation.[3][4] Distinct from traditional NSAIDs, this compound is designed to release hydrogen sulfide (B99878) (H₂S), which is thought to mitigate the gastrointestinal side effects commonly associated with COX inhibition.[1][3]

Q2: What are the reported preclinical in vivo effects of this compound?

A2: In preclinical studies using male Wistar rats, orally administered this compound has been shown to inhibit prostaglandin (B15479496) E2 (PGE₂) levels and suppress thromboxane (B8750289) B2 (TXB₂) synthesis.[5] It has also demonstrated efficacy in reducing paw edema in inflammatory models and has been noted to cause significantly less gastric damage compared to naproxen (B1676952) at equivalent anti-inflammatory doses.[5]

Q3: What were the findings in clinical trials regarding this compound's safety?

A3: While generally developed to improve gastrointestinal safety compared to traditional NSAIDs, clinical studies with this compound have raised other safety concerns.[2] In an Absorption, Metabolism, and Excretion (AME) study, some subjects receiving 100 mg daily doses exhibited elevations in liver transaminases exceeding five times the upper limit of normal, leading to a pause in the study.[6] More recently, in March 2024, the U.S. Food and Drug Administration (FDA) placed this compound on a clinical hold.

Troubleshooting Guide

Formulation and Dosing

Q4: I am having trouble dissolving this compound for oral gavage in my rodent study. What vehicle should I use?

A4: this compound is orally active.[5] For preclinical oral gavage studies, a common vehicle for NSAIDs and other poorly water-soluble compounds is a suspension. A suggested formulation involves creating a stock solution in an organic solvent like DMSO, and then diluting it in a vehicle containing agents like PEG300, Tween-80, and saline.[5][7] For example, a working solution can be prepared by adding a 100 μL DMSO stock solution to 400 μL PEG300, mixing, then adding 50 μL of Tween-80, mixing again, and finally adding 450 μL of saline to reach the final volume.[5]

Q5: My dosing formulation appears cloudy or viscous. Is this acceptable for oral gavage?

A5: A cloudy appearance can be normal for a suspension, but it's crucial to ensure it is homogenous to deliver a consistent dose. Viscosity can be an issue; highly viscous solutions can be difficult to administer and may stick to the dosing needle.[8] If your formulation with Cremophor is viscous and cloudy, it may be due to improper dispersion of the Cremophor.[7] Ensure thorough mixing and consider the grade of the excipients used.

Q6: How can I ensure the stability of my this compound dosing solution?

A6: It is recommended to prepare dosing solutions fresh on the day of use.[5] If you must store them, keep them in appropriate conditions, such as at -20°C and protected from light, and avoid repeated freeze-thaw cycles.[9] The stability of a compound in a specific vehicle can vary, so if you are conducting a long-term study, it may be beneficial to perform a stability study of your formulation.[10][11]

In Vivo Experimentation

Q7: I am observing high variability in the anti-inflammatory response in my carrageenan-induced paw edema model. What could be the cause?

A7: High variability in this model can stem from several factors. Ensure that your animal handling and injection techniques are consistent, as stress can influence the inflammatory response.[12] The volume and concentration of carrageenan should be precise for each animal. The timing of this compound administration relative to the carrageenan injection is also critical and should be consistent, ideally based on the compound's peak plasma concentration time.[13] Additionally, ensure accurate and reproducible measurement of paw volume using a plethysmometer or calipers.[13]

Q8: I am not seeing a significant reduction in PGE₂ levels after this compound administration. What should I check?

A8: First, verify your dosing and formulation to ensure the animals are receiving the correct amount of this compound. Next, review your sample collection and processing protocol for PGE₂ measurement. PGE₂ is rapidly metabolized, so proper handling of tissue or plasma samples is crucial.[14] Ensure that samples are collected at an appropriate time point post-dosing to capture the expected pharmacodynamic effect. Finally, confirm the sensitivity and specificity of your PGE₂ ELISA kit for rat samples.

Q9: I am observing unexpected side effects in my animals. Could this be related to the hydrogen sulfide-releasing properties of this compound?

A9: While the H₂S-releasing moiety is intended to be protective, H₂S is a biologically active molecule with complex effects.[13][15] High concentrations of H₂S can be toxic.[13] The release of H₂S from donors can be inconsistent and influenced by factors like the local concentration of thiols (e.g., cysteine).[9] It is possible that unexpected effects could be related to the H₂S component. It is advisable to include control groups treated with the parent NSAID (naproxen) and an H₂S donor alone to dissect the effects.

Quantitative Data Summary

Table 1: Preclinical In Vivo Dosing of this compound in Rats

Animal ModelDosageAdministration RouteFrequencyKey Findings
Male Wistar rats (200-225 g)30, 60, 120, and 2740 µmol/kgOrallyOnceInhibited PGE₂ levels and suppressed TXB₂ synthesis.[5]
Male Wistar rats (200-225 g)4 µmol/kgOrallyTwice daily (days 7-21)Significantly reduced paw edema; caused markedly less gastric damage than naproxen.[5]
Male Wistar rats43 µmol/kgOrallyNot specifiedInhibited growth of melanoma tumors and reduced plasma levels of melanoma-associated chemokines.[5]
Not specified16 mg/kgOrallyNot specifiedResulted in significant inhibition of bone defect and other histological characteristics in a periodontitis model.[5]

Experimental Protocols

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard method for evaluating the anti-inflammatory activity of compounds like this compound.[3][16][17]

Materials:

  • Male Wistar rats (150-200g)

  • This compound

  • Vehicle for this compound

  • Carrageenan (1% w/v in sterile 0.9% saline)

  • Plethysmometer or digital calipers

  • Oral gavage needles (16-18 gauge for rats)[18]

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.

  • Fasting: Fast the animals overnight before dosing, with free access to water.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Dosing: Administer this compound or vehicle orally via gavage. The volume is typically 5-10 mL/kg.[18]

  • Induction of Edema: One hour after dosing, inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection. The inflammatory response is typically maximal around 5 hours.[10]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline measurement. Compare the mean increase in paw volume between the this compound-treated groups and the vehicle control group.

Protocol 2: Measurement of PGE₂ in Rat Paw Tissue by ELISA

This protocol outlines the measurement of a key pharmacodynamic marker for this compound.

Materials:

  • Rat paw tissue

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Glass homogenizer

  • Centrifuge

  • Rat PGE₂ ELISA kit

Procedure:

  • Sample Collection: At a predetermined time point after this compound administration and carrageenan challenge (e.g., 5 hours), euthanize the rats.

  • Tissue Harvest: Dissect the inflamed paw tissue and immediately place it on ice.

  • Homogenization: Mince the tissue and homogenize it in ice-cold PBS using a glass homogenizer.[3]

  • Centrifugation: Centrifuge the homogenate at 2000-3000 rpm for 20 minutes at 4°C.[3]

  • Supernatant Collection: Carefully collect the supernatant, which contains the tissue extract.

  • ELISA Assay: Perform the PGE₂ ELISA on the supernatant according to the manufacturer's instructions. This typically involves adding samples and standards to a pre-coated plate, followed by incubation with detection antibodies and a substrate for color development.[3][19][20][21][22]

  • Data Analysis: Calculate the PGE₂ concentration in the samples by comparing their absorbance to the standard curve generated in the assay.

Visualizations

Otenaproxesul_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 / COX-2 Arachidonic_Acid->COX1_COX2 Prostaglandin_H2 Prostaglandin H₂ (PGH₂) COX1_COX2->Prostaglandin_H2 Prostaglandins Prostaglandins (e.g., PGE₂) Prostaglandin_H2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain This compound This compound This compound->COX1_COX2 Inhibition H2S_release Hydrogen Sulfide (H₂S) Release This compound->H2S_release GI_protection Gastrointestinal Protection H2S_release->GI_protection

Caption: this compound's dual mechanism of action.

Experimental_Workflow cluster_prep Preparation cluster_dosing Dosing & Induction cluster_analysis Analysis acclimatization Animal Acclimatization (≥ 1 week) formulation This compound Formulation (Freshly Prepared) baseline Baseline Paw Volume Measurement formulation->baseline dosing Oral Gavage: This compound or Vehicle baseline->dosing induction Carrageenan Injection (1 hour post-dosing) dosing->induction paw_measurement Paw Volume Measurement (Hourly for 5 hours) induction->paw_measurement euthanasia Euthanasia & Tissue Collection (e.g., 5 hours) paw_measurement->euthanasia data_analysis Data Analysis paw_measurement->data_analysis pge2_analysis PGE₂ Measurement (ELISA) euthanasia->pge2_analysis pge2_analysis->data_analysis

Caption: Workflow for in vivo testing of this compound.

References

Otenaproxesul potential off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with otenaproxesul. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a non-steroidal anti-inflammatory drug (NSAID) that primarily acts as an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] By inhibiting these enzymes, this compound blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Additionally, this compound is a hydrogen sulfide (B99878) (H₂S)-releasing derivative of naproxen (B1676952), which contributes to its gastrointestinal safety profile.[2]

Q2: What are the known potential off-target effects of this compound?

Published research and clinical studies have identified several potential off-target effects of this compound:

  • Hepatotoxicity: Elevations in liver transaminases have been observed in a clinical study, suggesting a potential for drug-induced liver injury.

  • Inhibition of NF-κB and Akt Signaling: In preclinical studies, this compound has been shown to inhibit pro-survival pathways associated with NF-κB and Akt activation, leading to apoptosis in certain cancer cell lines.[1][3]

Q3: Has this compound shown selectivity for COX-1 versus COX-2?

Troubleshooting Guides

Issue 1: Unexpected Hepatotoxicity Observed in In Vitro or In Vivo Models

Symptoms:

  • Elevated levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in plasma samples from animal studies.

  • Increased cytotoxicity in hepatic cell lines (e.g., HepG2) when treated with this compound.

Possible Causes and Troubleshooting Steps:

  • High Drug Concentration: The observed toxicity might be dose-dependent.

    • Recommendation: Perform a dose-response study to determine the concentration at which toxicity occurs. If possible, use the lowest effective concentration for your experiments.

  • Formulation Issues: The formulation of this compound can impact its safety profile. A faster-absorbing formulation has been developed to mitigate liver enzyme elevations.

    • Recommendation: Ensure you are using the most current and appropriate formulation of this compound for your studies.

  • Metabolic Activation: The liver toxicity may be caused by a reactive metabolite of this compound.

    • Recommendation: Investigate the metabolic profile of this compound in your experimental system. Co-treatment with inhibitors of cytochrome P450 enzymes may help identify the metabolic pathways involved.

Issue 2: Unexplained Anti-proliferative or Pro-apoptotic Effects in Non-target Cells

Symptoms:

  • Decreased cell viability or induction of apoptosis in cell lines that are not the primary focus of the anti-inflammatory study.

Possible Causes and Troubleshooting Steps:

  • Off-Target Inhibition of Pro-Survival Pathways: this compound has been reported to inhibit NF-κB and Akt signaling pathways.[1][3] These pathways are crucial for the survival of many cell types.

    • Recommendation: To confirm if these pathways are involved, perform western blot analysis for key proteins in the NF-κB (e.g., phosphorylated IκBα, p65) and Akt (e.g., phosphorylated Akt) signaling cascades.

  • Cell Line Sensitivity: Different cell lines may have varying sensitivities to this compound's off-target effects.

    • Recommendation: If the anti-proliferative effect is confounding your results, consider using a different cell line or a lower, non-toxic concentration of this compound.

Data Presentation

Table 1: Cyclooxygenase (COX) Inhibition by Naproxen (Parent Compound of this compound)

CompoundAssay TypeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
NaproxenCell-based8.725.151.69[5]
NaproxenIntact Cells2.2 µg/mL1.3 µg/mL~1.69[6]
NaproxenHuman Recombinant0.6 - 4.82.0 - 28.4Varies[7]
NaproxenEx Vivo (Human)35.4864.620.55[8]

Table 2: Potential Off-Target Effects of this compound and its Parent Compound

Off-Target EffectCompoundAssay/ModelKey FindingsReference
HepatotoxicityThis compoundHuman AME StudyLiver transaminase elevations >5x upper limit of normal in 3 subjects at 100 mg/day.[9]
NF-κB InhibitionThis compoundHuman Melanoma CellsInhibition of NF-κB activation.[3]
Akt InhibitionThis compoundHuman Melanoma CellsInhibition of Akt signaling.[3]
NF-κB InhibitionNaproxenTNF-induced in cellsIC₅₀ of 0.94 mM.[10]

Experimental Protocols

1. Assessment of Cyclooxygenase (COX) Inhibition

  • Method: Whole blood assay for COX-1 and COX-2 activity.

  • Protocol:

    • Collect whole blood from healthy volunteers.

    • For COX-1 activity, allow blood to clot at 37°C for 1 hour to induce thromboxane (B8750289) B₂ (TXB₂) synthesis.

    • For COX-2 activity, incubate blood with lipopolysaccharide (LPS) to induce COX-2 expression, followed by stimulation to measure prostaglandin (B15479496) E₂ (PGE₂) production.

    • Incubate blood samples with varying concentrations of this compound or vehicle control.

    • Measure TXB₂ (for COX-1) and PGE₂ (for COX-2) levels in the plasma/serum using commercially available ELISA kits.

    • Calculate the IC₅₀ values for inhibition of each isozyme.

2. Evaluation of NF-κB Inhibition

  • Method: Western blot analysis of phosphorylated IκBα.

  • Protocol:

    • Culture a suitable cell line (e.g., RAW 264.7 macrophages) to sub-confluency.

    • Pre-treat cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator (e.g., LPS or TNF-α) for 15-30 minutes.

    • Lyse the cells and collect protein extracts.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Probe the membrane with primary antibodies against phosphorylated IκBα and total IκBα.

    • Use a secondary antibody conjugated to horseradish peroxidase and a chemiluminescent substrate to visualize the bands.

    • Quantify band intensities to determine the extent of IκBα phosphorylation inhibition.

3. Assessment of Drug-Induced Hepatotoxicity in Clinical Trials

  • Method: Monitoring of liver function tests.

  • Protocol:

    • Collect baseline blood samples from all trial participants to measure liver enzymes (ALT, AST), alkaline phosphatase (ALP), and bilirubin (B190676).

    • Collect blood samples at regular intervals throughout the study period.

    • Analyze samples for changes in liver function parameters.

    • According to FDA guidance, a potential signal for drug-induced liver injury is an elevation of ALT or AST >3 times the upper limit of normal (ULN), especially if accompanied by an elevation in bilirubin >2x ULN.[11]

Mandatory Visualizations

Otenaproxesul_On_Target_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Substrate Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Catalysis Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain Mediation This compound This compound This compound->COX-1 / COX-2 Inhibition

Caption: On-target signaling pathway of this compound.

Otenaproxesul_Off_Target_Pathway cluster_nfkb NF-κB Pathway cluster_akt Akt Pathway IKK IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) Releases Nucleus Nucleus NF-κB (p65/p50)->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription PI3K PI3K Akt Akt PI3K->Akt Activation Pro-Survival Signals Pro-Survival Signals Akt->Pro-Survival Signals This compound This compound This compound->IKK Inhibition? This compound->Akt Inhibition?

Caption: Potential off-target signaling pathways of this compound.

Caption: Workflow for assessing hepatotoxicity in clinical trials.

References

Otenaproxesul formulation challenges for preclinical studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the formulation of otenaproxesul for preclinical studies. This compound, a hydrogen sulfide-releasing derivative of naproxen, presents unique formulation challenges due to its physicochemical properties. This guide offers troubleshooting advice and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (also known as ATB-346) is a non-steroidal anti-inflammatory drug (NSAID) that is structurally derived from naproxen.[1] Its mechanism of action is twofold: it inhibits cyclooxygenase (COX) enzymes to suppress the production of pro-inflammatory prostaglandins, and it releases hydrogen sulfide (B99878) (H₂S), which is believed to reduce the gastrointestinal side effects typically associated with NSAIDs.[1][2]

Q2: What are the main formulation challenges associated with this compound for preclinical research?

A2: The primary challenge in formulating this compound for preclinical studies stems from its poor aqueous solubility. Like many NSAIDs, this compound is a lipophilic molecule, as indicated by its calculated XLogP of 4.19, making it difficult to dissolve in simple aqueous vehicles for in vivo administration.[3] This necessitates the use of co-solvent systems to achieve the desired concentrations for preclinical testing.

Q3: What is a reliable starting formulation for in vivo preclinical studies of this compound?

A3: A commonly used and effective formulation for in vivo studies consists of 10% Dimethyl sulfoxide (B87167) (DMSO), 40% Polyethylene glycol 300 (PEG300), 5% Tween-80, and 45% Saline.[4] This vehicle has been shown to solubilize this compound to at least 2.5 mg/mL and is generally well-tolerated in rodent models for oral administration.[4][5]

Q4: Why was a new formulation of this compound developed for clinical trials?

A4: Antibe Therapeutics, the developer of this compound, invested significant effort into creating a new, faster-absorbing formulation.[6][7] This was to improve the drug's pharmacokinetic profile, enhance bioavailability, and allow for lower doses to achieve target plasma levels, thereby expanding its safety envelope for use in treating acute pain.[6][8] This suggests that the original formulation may have had limitations in its dissolution rate and overall absorption.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the formulation and administration of this compound in a preclinical setting.

Problem Potential Cause Recommended Solution
Precipitation or cloudiness during formulation preparation. Incomplete dissolution of this compound.Gently warm the solution to approximately 37°C and/or use a sonicator to aid dissolution. Ensure each component of the vehicle is thoroughly mixed before adding the next.[9]
Precipitation of the compound upon addition of saline. The aqueous component was added too quickly, causing the drug to "crash out" of the co-solvent mixture.Add the saline dropwise while continuously vortexing or stirring the solution to ensure a gradual and homogenous mixture.[9]
Phase separation (oily droplets appear in the formulation). The components are not fully miscible at the prepared ratios or the mixing was insufficient.Ensure the correct order of addition as detailed in the experimental protocol. Homogenize the solution thoroughly after the addition of each step. Gentle warming can also improve miscibility.[9]
Inconsistent results in animal studies (high variability in plasma concentrations). Poor oral bioavailability due to low solubility and/or precipitation of the drug in the gastrointestinal tract.For initial proof-of-concept studies where consistent exposure is critical, consider alternative administration routes such as intraperitoneal (i.p.) injection to bypass the complexities of oral absorption.[10]
Suspected degradation of this compound in the formulation. This compound, like its parent compound naproxen, may be susceptible to photodegradation. Impurities in excipients can also lead to chemical instability.Prepare formulations fresh before each experiment and protect them from light. Use high-purity, low-aldehyde excipients from reputable suppliers to minimize the risk of degradation.[9][11]

Physicochemical Properties of this compound

A summary of key physicochemical properties is provided below to aid in formulation development.

PropertyValueSource
Molecular Weight365.11 g/mol [3]
Molecular FormulaC₂₁H₁₉NO₃S[1]
XLogP4.19[3]
Hydrogen Bond Acceptors2[3]
Hydrogen Bond Donors1[3]
Rotatable Bonds6[3]
Topological Polar Surface Area93.64 Ų[3]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Oral Administration

Objective: To prepare a 2.5 mg/mL solution of this compound suitable for oral gavage in rodents.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), high purity

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile 0.9% Saline

  • Sterile vials and appropriate measuring equipment

Procedure:

  • Prepare a stock solution of this compound in DMSO. For a final concentration of 2.5 mg/mL in the complete vehicle, a 25 mg/mL stock in DMSO is convenient. To prepare this, dissolve 25 mg of this compound in 1 mL of DMSO. Sonication may be required to fully dissolve the compound.[4]

  • Add PEG300. In a sterile vial, add 400 µL of PEG300. To this, add 100 µL of the 25 mg/mL this compound/DMSO stock solution. Mix thoroughly until the solution is clear and homogenous.

  • Add Tween-80. To the DMSO/PEG300 mixture, add 50 µL of Tween-80. Mix again until the solution is clear.

  • Add Saline. Slowly add 450 µL of sterile saline to the mixture in a dropwise manner while continuously vortexing. This will bring the total volume to 1 mL.

  • Final Inspection. Visually inspect the final solution for any signs of precipitation or phase separation. The final formulation should be a clear solution. It is recommended to prepare this formulation fresh on the day of the experiment.[9]

Visualizations

Signaling Pathways

The dual mechanism of action of this compound involves the well-established COX inhibition pathway and the more complex hydrogen sulfide signaling pathway.

Otenaproxesul_COX_Inhibition_Pathway This compound This compound COX1_COX2 COX-1 / COX-2 This compound->COX1_COX2 Inhibits Prostaglandins Prostaglandins (PGE2) COX1_COX2->Prostaglandins Produces Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1_COX2 Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Promotes GI_Protection Gastrointestinal Protection (Mucus Production) Prostaglandins->GI_Protection Maintains Platelet_Aggregation Platelet Aggregation Prostaglandins->Platelet_Aggregation Promotes

This compound's COX Inhibition Pathway

Otenaproxesul_H2S_Pathway cluster_effects Cellular Effects of H₂S This compound This compound H2S Hydrogen Sulfide (H₂S) Release This compound->H2S Releases NFkB NF-κB Pathway H2S->NFkB Modulates ERK ERK Pathway H2S->ERK Modulates Vasodilation Vasodilation H2S->Vasodilation Promotes Redox Redox Homeostasis H2S->Redox Regulates Inflammation_Mod Modulation of Inflammation NFkB->Inflammation_Mod ERK->Inflammation_Mod GI_Mucosa Improved GI Mucosal Defense Vasodilation->GI_Mucosa

This compound's Hydrogen Sulfide Signaling
Experimental Workflow

The following diagram outlines a logical workflow for addressing formulation challenges with a poorly soluble compound like this compound in a preclinical setting.

Formulation_Workflow Start Start: Poorly Soluble Compound (e.g., this compound) Solubility_Screen 1. Solubility Screening in Preclinical Vehicles Start->Solubility_Screen Formulation_Prep 2. Prepare Formulation (e.g., Co-solvent System) Solubility_Screen->Formulation_Prep Stability_Test 3. Assess Physical & Chemical Stability Formulation_Prep->Stability_Test InVivo_Admin 4. In Vivo Administration (e.g., Oral Gavage) Stability_Test->InVivo_Admin PK_Analysis 5. Pharmacokinetic Analysis InVivo_Admin->PK_Analysis Troubleshoot Troubleshoot: Low/Variable Exposure? PK_Analysis->Troubleshoot Reformulate Reformulate or Change Route (e.g., i.p. injection) Troubleshoot->Reformulate Yes Success Proceed with Efficacy/Tox Studies Troubleshoot->Success No Reformulate->Solubility_Screen Iterate

Preclinical Formulation Workflow

References

Otenaproxesul-Induced Liver Transaminase Elevation: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating otenaproxesul-induced liver transaminase elevation.

Frequently Asked Questions (FAQs)

Q1: What is the clinical evidence for this compound-induced liver transaminase elevation?

A1: Evidence of liver transaminase elevation was observed in an Absorption, Metabolism, and Excretion (AME) clinical study of an earlier formulation of this compound. In this study, three out of 42 subjects receiving a 100 mg daily dose for 28 days exhibited liver transaminase elevations exceeding five times the upper limit of normal (ULN)[1][2]. Notably, other indicators of liver function in these subjects were normal[1][2]. However, a more recent clinical study with a new, faster-absorbing formulation of this compound administered to 36 healthy volunteers in single high doses and five-day regimens showed no instances of elevated liver enzymes[3].

Q2: What is the proposed mechanism for this compound-induced liver transaminase elevation?

A2: Quantitative Systems Toxicology (QST) modeling using DILIsym® suggests a plausible hypothesis for the observed liver enzyme elevations with the chronic dosing of the original formulation. This compound contains a hydrogen sulfide (B99878) (H2S)-releasing moiety, which acts as a potent antioxidant[4]. The model suggests that in some individuals, particularly those with pre-existing adaptive mechanisms to higher levels of ambient reactive oxygen species (ROS), the constant supply of H2S from this compound may lead to a down-regulation of endogenous antioxidant mechanisms ("de-adaptation")[4]. Upon cessation of the drug, the endogenous antioxidant systems are slow to recover ("re-adaptation"). The return of normal ROS levels in the absence of both the drug-supplied H2S and a fully functional endogenous antioxidant defense system is thought to lead to hepatocyte injury[4].

Q3: How does the new formulation of this compound mitigate the risk of liver enzyme elevation?

A3: The newer, faster-absorbing formulation of this compound has been shown in a clinical study to have a more rapid elimination profile[5][6]. This pharmacokinetic profile, combined with shorter-term acute dosing protocols, is predicted by DILIsym® modeling to avoid the "de-adaptation" of endogenous antioxidant mechanisms seen with chronic exposure to the previous formulation[4]. A clinical study of this new formulation in 36 healthy volunteers found no elevations in liver enzymes[3].

Q4: What is the general risk of hepatotoxicity with nonsteroidal anti-inflammatory drugs (NSAIDs)?

A4: NSAID-induced hepatotoxicity is typically an idiosyncratic reaction, meaning it is rare and unpredictable[7]. The presentation can range from asymptomatic elevation of liver enzymes to more severe liver injury. While the overall incidence is low, the widespread use of NSAIDs makes them a significant cause of drug-induced liver injury (DILI)[7].

Troubleshooting Guide

Researchers observing liver transaminase elevation in preclinical studies with this compound should consider the following troubleshooting steps:

Issue Potential Cause Recommended Action
Elevated ALT/AST in in vitro models (e.g., primary hepatocytes, liver spheroids) Formulation-specific effects, dose/duration of exposure, inherent limitations of the model.1. Confirm findings: Repeat the experiment with fresh reagents and cells. 2. Dose-response assessment: Test a range of this compound concentrations to determine if the effect is dose-dependent. 3. Time-course analysis: Evaluate transaminase levels at multiple time points to understand the onset and progression of the elevation. 4. Compare formulations: If possible, test different formulations of this compound to assess formulation-dependent effects. 5. Investigate mechanism: Conduct further mechanistic studies, such as measuring markers of oxidative stress (ROS) and mitochondrial function.
Elevated ALT/AST in animal models Species-specific metabolism, dose and duration of treatment, underlying health status of the animals.1. Review dosing regimen: Compare the administered dose and duration to those used in published preclinical and clinical studies. 2. Assess other liver function markers: Measure bilirubin (B190676) and alkaline phosphatase to characterize the type of liver injury. 3. Histopathological examination: Perform a histological analysis of liver tissue to identify any cellular damage. 4. Consider causality assessment: Use a structured approach like the Roussel Uclaf Causality Assessment Method (RUCAM) to evaluate the likelihood that this compound is the causative agent.
Unexpected variability in liver enzyme levels across experiments Inconsistent experimental conditions, variability in cell culture or animal models.1. Standardize protocols: Ensure consistent cell seeding densities, media conditions, and dosing procedures. 2. Quality control of models: Regularly assess the health and function of cell cultures or animal models. 3. Increase sample size: Use a sufficient number of replicates or animals to account for biological variability.

Data Presentation

Summary of Clinical Trial Findings on this compound and Liver Transaminase Elevation

Study This compound Formulation Dosage and Duration Number of Subjects Key Findings on Liver Transaminases Reference
Absorption, Metabolism, and Excretion (AME) StudyOriginal75 mg or 100 mg daily for 21-28 days423 subjects in the 100 mg, 28-day cohort showed elevations >5x the upper limit of normal (ULN). Other liver function indicators were normal.[1][2]
Pharmacokinetic/Pharmacodynamic (PK/PD) StudyFaster-absorbingSingle high dose and two 5-day regimens36No clinically significant, drug-related adverse events and no elevation in liver enzymes.[3]

Note: Specific quantitative values for peak transaminase levels, time to onset, and duration of elevation for the affected subjects in the AME study are not publicly available.

Experimental Protocols

General Protocol for Assessing this compound-Induced Hepatotoxicity in an In Vitro 3D Liver Spheroid Model

This protocol provides a general framework. Specific details may need to be optimized for your laboratory and research questions.

  • Spheroid Formation:

    • Culture primary human hepatocytes or a suitable hepatic cell line (e.g., HepG2) in ultra-low attachment plates.

    • Allow cells to aggregate and form spheroids over 2-4 days.

  • This compound Treatment:

    • Prepare a stock solution of this compound in a suitable vehicle (e.g., DMSO).

    • Dilute the stock solution in culture medium to achieve the desired final concentrations.

    • Treat the liver spheroids with this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

  • Assessment of Hepatotoxicity:

    • Transaminase Measurement: Collect the culture supernatant at the end of the treatment period. Measure the activity of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available assay kits.

    • Cell Viability Assay: Assess spheroid viability using a method such as a luminescent ATP assay (e.g., CellTiter-Glo® 3D).

    • Mitochondrial Function and Oxidative Stress:

      • Measure mitochondrial membrane potential using a fluorescent probe (e.g., TMRM).

      • Quantify intracellular reactive oxygen species (ROS) production using a probe like CellROX® Green.

    • Data Analysis: Normalize transaminase activity to a measure of spheroid size or protein content. Compare the results from this compound-treated spheroids to vehicle-treated controls.

Mandatory Visualizations

G cluster_0 Chronic this compound Dosing (Original Formulation) cluster_1 Drug Cessation This compound This compound h2s Hydrogen Sulfide (H2S) (Antioxidant) This compound->h2s releases ros Reactive Oxygen Species (ROS) h2s->ros scavenges endo_antiox Endogenous Antioxidant Mechanisms h2s->endo_antiox suppresses (leading to) ros->endo_antiox induces de_adaptation De-adaptation (Down-regulation) endo_antiox->de_adaptation slow_readapt Slow Re-adaptation of Endogenous Antioxidants de_adaptation->slow_readapt leads to no_h2s No Drug-Supplied H2S ros_imbalance ROS Imbalance no_h2s->ros_imbalance slow_readapt->ros_imbalance injury Hepatocyte Injury (Transaminase Elevation) ros_imbalance->injury

Caption: Proposed mechanism of this compound-induced transaminase elevation.

G start Start: Observe Transaminase Elevation confirm Confirm Observation (Repeat Experiment) start->confirm dose_response Perform Dose-Response and Time-Course Analysis confirm->dose_response assess_viability Assess Cell Viability dose_response->assess_viability mechanistic Investigate Mechanism (e.g., Oxidative Stress, Mitochondrial Function) assess_viability->mechanistic causality Assess Causality (e.g., RUCAM for in vivo) mechanistic->causality report Report Findings causality->report

Caption: Experimental workflow for investigating DILI.

References

Optimizing Otenaproxesul Concentration for In Vitro Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the in vitro use of otenaproxesul. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to navigate potential challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) that acts as an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes.[1] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. Additionally, this compound is designed to release hydrogen sulfide (B99878) (H₂S), which is believed to contribute to its gastrointestinal safety profile.

Q2: What is a recommended starting concentration for in vitro experiments?

A2: A concentration of 100 μM has been shown to be effective in inhibiting cell proliferation and key signaling pathways in human melanoma (A375) cells.[1] However, the optimal concentration is cell-type dependent and should be determined empirically. We recommend performing a dose-response study to determine the IC50 value in your specific experimental system.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is sparingly soluble in aqueous solutions. Therefore, it is recommended to prepare a concentrated stock solution in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically ≤0.5%) to avoid solvent-induced cytotoxicity.

Q4: How should I store this compound solutions?

A4: Powdered this compound should be stored according to the manufacturer's instructions, typically at -20°C. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. It is advisable to prepare fresh working dilutions in culture medium for each experiment.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in Cell Culture Medium The final concentration of this compound exceeds its solubility in the aqueous medium.- Lower the final concentration of this compound. - Increase the final DMSO concentration slightly (ensure it remains non-toxic to your cells). - Prepare an intermediate dilution of the DMSO stock in a small volume of pre-warmed medium before adding it to the final culture volume.[2]
High Variability in Results - Inconsistent pipetting. - Precipitation of the compound in some wells. - Temperature fluctuations.- Use calibrated pipettes and prepare master mixes. - Visually inspect plates for precipitation. - Ensure uniform temperature during incubation.
No Observable Effect - The concentration of this compound is too low. - The compound has degraded. - The experimental endpoint is not sensitive to COX inhibition.- Perform a dose-response experiment to determine the optimal concentration. - Use freshly prepared solutions. - Confirm that your cell model expresses COX enzymes and that the measured outcome is prostaglandin-dependent.
Cell Toxicity Observed - The concentration of this compound is too high. - The concentration of the organic solvent (e.g., DMSO) is toxic.- Determine the cytotoxic concentration using a cell viability assay (e.g., MTT or LDH assay). - Ensure the final DMSO concentration is below the tolerance level of your cells (typically <0.5%).[3] Include a vehicle control (media with the same DMSO concentration without this compound).

Quantitative Data Summary

Table 1: Reported In Vitro Efficacy of this compound

Cell LineAssayConcentrationIncubation TimeObserved Effect
A375 (Human Melanoma)Cell Proliferation100 μM24, 48, 72 hInhibition of cell proliferation by 38.2%, 63.2%, and 66%, respectively.[1]
A375 (Human Melanoma)Apoptosis100 μM-Induction of apoptosis.[1]
A375 (Human Melanoma)NF-κB Nuclear Translocation100 μM-Reduction in the nuclear translocation of the p65 subunit.[1]

Note: IC50 values for this compound in a wide range of cell lines are not extensively published. Researchers should determine the IC50 empirically for their specific cell type and experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.

  • Procedure:

    • Bring the this compound powder and DMSO to room temperature.

    • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound powder.

    • Dissolve the powder in an appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex or sonicate briefly to ensure complete dissolution.

    • Aliquot the stock solution into sterile, single-use microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Determination of IC50 by MTT Cell Viability Assay
  • Materials: Target cell line, 96-well plates, complete culture medium, this compound stock solution, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include vehicle control wells (medium with DMSO) and untreated control wells.

    • Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.

    • Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the MTT-containing medium and add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression to determine the IC50 value.

Protocol 3: Measurement of Prostaglandin E2 (PGE2) Production
  • Materials: Target cell line (e.g., RAW 264.7 macrophages), 24-well plates, complete culture medium, lipopolysaccharide (LPS), this compound stock solution, PGE2 ELISA kit.

  • Procedure:

    • Seed cells in a 24-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an inflammatory agent such as LPS (e.g., 1 µg/mL) to induce PGE2 production. Include appropriate controls (untreated, vehicle-treated, LPS only).

    • Incubate for a specified period (e.g., 18-24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.[4][5]

    • Calculate the percentage of inhibition of PGE2 production for each this compound concentration compared to the LPS-only control.

Visualizations

Otenaproxesul_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX1_COX2 COX-1 / COX-2 Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Promotes This compound This compound This compound->COX1_COX2 Inhibits H2S H₂S This compound->H2S Releases

Caption: Mechanism of action of this compound.

experimental_workflow Start Start: Prepare this compound Stock Solution (in DMSO) Dose_Response Determine IC50 (e.g., MTT Assay) Start->Dose_Response Optimal_Concentration Select Optimal Non-Toxic Concentration Range Dose_Response->Optimal_Concentration Functional_Assay Perform Functional Assays Optimal_Concentration->Functional_Assay PGE2_Assay PGE2 Measurement (ELISA) Functional_Assay->PGE2_Assay Western_Blot Western Blot (e.g., NF-κB) Functional_Assay->Western_Blot Data_Analysis Data Analysis and Interpretation PGE2_Assay->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for in vitro studies.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK IkB IκB IKK->IkB Phosphorylates & Degrades IkB_NFkB IκB-NF-κB Complex IkB->IkB_NFkB NFkB NF-κB (p65/p50) NFkB->IkB_NFkB NFkB_nucleus NF-κB (p65/p50) IkB_NFkB->NFkB_nucleus Translocation This compound This compound This compound->IKK Inhibits Activation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_nucleus->Gene_Transcription

Caption: this compound's inhibitory effect on the NF-κB pathway.

References

Otenaproxesul Metabolite Identification: A Technical Support Guide for Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the identification of Otenaproxesul metabolites using mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What are the likely metabolic pathways for this compound?

A1: this compound is a non-steroidal anti-inflammatory drug (NSAID) structurally derived from naproxen.[1] Therefore, it is expected to undergo similar metabolic transformations. The primary metabolic pathways for NSAIDs include both Phase I and Phase II reactions.[2][3] For this compound, this could involve:

  • Phase I Metabolism: Oxidation reactions such as hydroxylation on the naphthalene (B1677914) ring or O-demethylation of the methoxy (B1213986) group.

  • Phase II Metabolism: Conjugation reactions, primarily glucuronidation of the carboxylic acid group (after hydrolysis of the ester) or any newly introduced hydroxyl groups. Sulfation is also a possible conjugation pathway.

Q2: What are the main challenges in identifying this compound metabolites in biological samples?

A2: The primary challenges include the low concentration of metabolites in complex biological matrices, the potential for numerous isomeric metabolites, and the presence of endogenous interferences.[2][4][5] Distinguishing between isomers and accurately pinpointing the site of metabolic modification can be particularly difficult with mass spectrometry alone.[2]

Q3: Which mass spectrometry techniques are most suitable for this compound metabolite identification?

A3: High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap mass analyzers, coupled with liquid chromatography (LC) is highly recommended.[2][3] This combination provides accurate mass measurements for elemental composition determination and can distinguish metabolites from background interferences.[6] Tandem mass spectrometry (MS/MS or MSn) is crucial for structural elucidation by generating fragment ions that are characteristic of the metabolite's structure.[3]

Troubleshooting Guides

This section addresses specific issues that may arise during the mass spectrometric analysis of this compound and its metabolites.

Problem 1: Poor Signal Intensity or No Metabolite Peaks Detected

Question Possible Cause Suggested Solution
Are you seeing a low signal for the parent drug as well? Sample concentration may be too low, or there could be issues with ionization efficiency.[7]Increase the sample concentration if possible. Optimize ionization source parameters (e.g., spray voltage, gas flow, temperature). Experiment with different ionization modes (positive vs. negative) as this compound and its metabolites may ionize preferentially in one mode.
Is the parent drug signal strong, but no metabolite peaks are observed? The metabolic turnover might be very low in the system used (e.g., in vitro incubation).Increase the incubation time or the concentration of the drug. Ensure that the enzyme system (e.g., liver microsomes) is active.
The metabolites are not being efficiently extracted from the biological matrix.Optimize the sample preparation method. This may involve testing different protein precipitation solvents or using solid-phase extraction (SPE) for sample clean-up and enrichment.[5][8]
The chromatographic separation is not adequate, and metabolites are co-eluting with interfering compounds, leading to ion suppression.[7]Modify the LC gradient, try a different column chemistry (e.g., HILIC for polar metabolites), or adjust the mobile phase composition.[9]

Problem 2: Inaccurate Mass Measurement for Putative Metabolites

Question Possible Cause Suggested Solution
Are the mass accuracies for all ions, including the parent drug, outside the acceptable range (e.g., >5 ppm)? The mass spectrometer is not properly calibrated.[7]Perform a mass calibration across the desired mass range using a certified calibration standard.[7]
Is the mass accuracy poor only for low-intensity ions? Insufficient ion statistics for accurate mass determination.Increase the sample concentration or the injection volume. Optimize the MS settings to improve the signal-to-noise ratio.
The presence of unresolved isobaric interferences.Improve the chromatographic resolution to separate the metabolite from interfering compounds.[9]

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL), this compound (final concentration 1 µM), and a phosphate (B84403) buffer (pH 7.4) to a final volume of 190 µL.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate Reaction: Add 10 µL of NADPH regenerating system to start the metabolic reaction.

  • Incubation: Incubate at 37°C for 60 minutes.

  • Quench Reaction: Stop the reaction by adding 200 µL of ice-cold acetonitrile (B52724) containing an internal standard.

  • Protein Precipitation: Vortex the sample and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.

  • Sample Collection: Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS analysis.

Protocol 2: LC-HRMS/MS Analysis for Metabolite Identification

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate metabolites, for example, 5-95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes.

    • Scan Mode: Full scan from m/z 100-1000 with a resolution of >30,000.

    • Data-Dependent MS/MS: Acquire MS/MS spectra for the top 5 most intense ions in each full scan. Use a collision energy ramp to generate informative fragment spectra.

Quantitative Data Summary

The following table provides an example of how to structure the quantitative data for potential this compound metabolites. The mass-to-charge ratios (m/z) are hypothetical and based on common metabolic transformations.

Putative MetaboliteProposed TransformationExpected [M+H]+ (m/z)Observed Peak Area (Arbitrary Units)
This compound-366.11621,500,000
M1Hydroxylation382.1111250,000
M2O-demethylation352.0905120,000
M3Hydrolysis to Naproxen231.070850,000
M4Glucuronide Conjugate of M3407.097875,000

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing in_vitro In Vitro Incubation (e.g., Liver Microsomes) quenching Reaction Quenching in_vitro->quenching extraction Metabolite Extraction (e.g., Protein Precipitation) quenching->extraction reconstitution Sample Reconstitution extraction->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection HRMS Detection (Full Scan) lc_separation->ms_detection msms_fragmentation Data-Dependent MS/MS ms_detection->msms_fragmentation peak_picking Peak Picking msms_fragmentation->peak_picking metabolite_finding Putative Metabolite Finding peak_picking->metabolite_finding structure_elucidation Structural Elucidation metabolite_finding->structure_elucidation

Caption: Experimental workflow for this compound metabolite identification.

troubleshooting_workflow start No Metabolite Peaks Detected check_parent Is Parent Drug Signal Present? start->check_parent check_extraction Optimize Sample Extraction? check_parent->check_extraction Yes check_ionization Optimize Ion Source Parameters? check_parent->check_ionization No check_chromatography Improve Chromatographic Separation? check_extraction->check_chromatography No Improvement solution2 Modify Extraction Protocol (e.g., different solvent, SPE) check_extraction->solution2 Improved solution1 Increase Sample Concentration or Adjust Incubation Time check_ionization->solution1 No Improvement solution3 Adjust Spray Voltage, Gas Flow, and Temperature check_ionization->solution3 Improved solution4 Change LC Gradient, Column, or Mobile Phase check_chromatography->solution4 Improved

Caption: Troubleshooting decision tree for undetected metabolite peaks.

metabolic_pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound hydroxylation Hydroxylated Metabolites This compound->hydroxylation Oxidation demethylation O-Demethylated Metabolites This compound->demethylation Oxidation glucuronide Glucuronide Conjugates hydroxylation->glucuronide Conjugation sulfate Sulfate Conjugates demethylation->sulfate Conjugation

Caption: Potential metabolic pathways for this compound.

References

Technical Support Center: Preventing Otenaproxesul Precipitation in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with otenaproxesul precipitation in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating out of my aqueous solution?

A1: this compound, like its parent compound naproxen (B1676952), is a poorly water-soluble drug. Precipitation in aqueous solutions is a common issue and can be triggered by several factors, including:

  • pH: this compound's solubility is likely pH-dependent. As a derivative of naproxen, a weak acid, its solubility is expected to be lower in acidic conditions and increase in neutral to alkaline conditions.

  • Solvent Capacity: The aqueous buffer may not have sufficient capacity to dissolve the desired concentration of this compound.

  • Temperature: Changes in temperature can affect solubility, with many compounds being less soluble at lower temperatures.

  • Nucleation and Crystal Growth: The presence of impurities or nucleation sites can initiate the process of precipitation, where drug molecules begin to aggregate and form crystals.

Q2: How can I increase the solubility of this compound in my experiments?

A2: Several formulation strategies can be employed to enhance the solubility of poorly water-soluble drugs like this compound. These include:

  • pH Adjustment: Increasing the pH of the aqueous solution can significantly improve the solubility of acidic drugs.

  • Co-solvents: The addition of a water-miscible organic solvent can increase the overall solubility of the drug in the aqueous mixture.

  • Surfactants: Surfactants can form micelles that encapsulate the drug, increasing its apparent solubility.

  • Solid Dispersions: Dispersing this compound in a hydrophilic carrier can enhance its dissolution rate and solubility.

Q3: Are there any specific excipients that are recommended for this compound?

A3: While specific data for this compound is limited, studies on its parent compound, naproxen, provide valuable insights. Excipients that have been shown to improve naproxen's solubility and could be effective for this compound include:

  • Polymers for Solid Dispersions: Polyethylene glycols (PEGs), such as PEG 4000 and PEG 8000, and polyvinylpyrrolidone (B124986) (PVP K-30) have been used to create solid dispersions of naproxen with enhanced dissolution.

  • Co-solvents: Ethanol and propylene (B89431) glycol have been shown to increase the solubility of NSAIDs.

  • Surfactants: Non-ionic surfactants are generally preferred to minimize toxicity.

Troubleshooting Guide

Problem: this compound precipitates immediately upon addition to my aqueous buffer.

Possible Cause Troubleshooting Step
Low pH of the buffer Gradually increase the pH of the buffer and observe for dissolution. For acidic drugs like naproxen derivatives, a pH above the pKa (for naproxen, it's around 4.2) will significantly increase solubility.
Insufficient solvent capacity Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, ethanol) and add it to the aqueous buffer in a small volume. Ensure the final concentration of the organic solvent is compatible with your experimental system.

Problem: this compound precipitates over time or upon temperature change.

Possible Cause Troubleshooting Step
Supersaturation The initial concentration may be above the equilibrium solubility, leading to precipitation over time. Try working with a lower, more stable concentration.
Temperature fluctuations Maintain a constant temperature for your solution. If experiments are conducted at different temperatures, determine the solubility at each temperature to avoid precipitation.
Crystal growth The use of precipitation inhibitors, such as certain polymers (e.g., HPMC, PVP), can help maintain a supersaturated state by inhibiting crystal growth.

Quantitative Data

Due to the limited availability of specific quantitative data for this compound, the following tables summarize data for its parent compound, naproxen, which is expected to have similar physicochemical properties.

Table 1: Solubility of Naproxen in Different Solvents

SolventSolubility (mg/mL)Reference
Water0.015[1]
Phosphate Buffer (pH 6.8)0.120[1]
Methanol0.127[1]
HCl (0.1N)0.097[1]
Chloroform0.098[1]

Table 2: pH-Dependent Solubility of Naproxen Sodium

pHSolubility (g/mL)Reference
1.00.068[2]
7.50.254[2]

Experimental Protocols

Protocol 1: Preparation of a Solid Dispersion of this compound (General Method)

This protocol is a general guideline based on successful methods for naproxen.[3][4][5] Researchers should optimize the specific ratios and conditions for this compound.

Materials:

  • This compound

  • Hydrophilic carrier (e.g., PEG 8000, PVP K-30)

  • Organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator

  • Desiccator

Procedure:

  • Dissolution: Dissolve a specific ratio of this compound and the hydrophilic carrier in a minimal amount of the organic solvent. Common drug-to-carrier ratios to test are 1:1, 1:2, and 1:3 by weight.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until a solid film or powder is formed.

  • Drying: Further dry the solid dispersion in a desiccator under vacuum to remove any residual solvent.

  • Characterization: The resulting solid dispersion can be characterized for its dissolution properties in the desired aqueous buffer.

Visualizations

Troubleshooting_Otenaproxesul_Precipitation start This compound Precipitation Observed check_pH Is the aqueous solution pH acidic? start->check_pH check_concentration Is the concentration high? check_pH->check_concentration No adjust_pH Increase solution pH check_pH->adjust_pH Yes use_cosolvent Use a co-solvent (e.g., Ethanol, PG) check_concentration->use_cosolvent Yes reduce_concentration Lower the working concentration check_concentration->reduce_concentration No solution_stable Precipitation Prevented adjust_pH->solution_stable use_surfactant Add a surfactant (e.g., Polysorbate 80) use_cosolvent->use_surfactant solid_dispersion Prepare a solid dispersion use_surfactant->solid_dispersion solid_dispersion->solution_stable reduce_concentration->solution_stable

Caption: Troubleshooting workflow for this compound precipitation.

Experimental_Workflow_Solid_Dispersion step1 1. Weigh this compound and Carrier step2 2. Dissolve in Organic Solvent step1->step2 step3 3. Solvent Evaporation (Rotovap) step2->step3 step4 4. Dry Solid Dispersion (Desiccator) step3->step4 step5 5. Characterize Dissolution in Aqueous Buffer step4->step5 outcome Enhanced Solubility and Stability step5->outcome

Caption: Experimental workflow for preparing a solid dispersion.

References

Validation & Comparative

Otenaproxesul Demonstrates Superior Gastrointestinal Safety Profile Compared to Naproxen in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals now have access to a detailed comparison of the gastrointestinal (GI) safety profiles of otenaproxesul (ATB-346) and the traditional nonsteroidal anti-inflammatory drug (NSAID), naproxen (B1676952). A comprehensive analysis of clinical data reveals that this compound, a hydrogen sulfide (B99878) (H₂S)-releasing derivative of naproxen, is associated with a significantly lower incidence of gastroduodenal ulcers and other GI adverse events compared to its parent compound.

This compound is an investigational NSAID designed to provide the analgesic and anti-inflammatory benefits of naproxen while mitigating the well-documented GI toxicity associated with this class of drugs.[1] This is achieved through the controlled release of hydrogen sulfide, a gaseous signaling molecule known to have protective effects on the gastric mucosa.[1][2][3]

A pivotal Phase 2, double-blind, randomized clinical trial provides the most direct evidence of this compound's enhanced GI safety. The study, which enrolled 244 healthy volunteers, compared the incidence of upper GI ulceration after two weeks of treatment with either 250 mg of this compound once daily or 550 mg of naproxen twice daily. The results were striking, with a 94% reduction in the incidence of ulcers in the this compound group.[4]

Quantitative Comparison of Gastrointestinal Safety

The following table summarizes the key findings from the Phase 2 clinical trial, highlighting the quantitative differences in GI adverse events between this compound and naproxen.

Adverse EventThis compound (250 mg once daily)Naproxen (550 mg twice daily)
Incidence of Gastroduodenal Ulcers (≥3 mm) 3%42%
Incidence of Larger Ulcers (≥5 mm) Lower incidenceGreater incidence
Dyspepsia/Indigestion-related Symptoms 8.5%17.5%
Abdominal Pain/Distension 1.6%6.2%
Gastroesophageal Reflux Disease (GERD) 0%4.7%
Nausea 0%3.1%

Data sourced from a Phase 2 clinical trial involving 244 healthy volunteers over a two-week treatment period.[4][5]

Experimental Protocols

The robust design of the Phase 2 clinical trial ensures the reliability of these findings. Below is a detailed overview of the experimental protocol:

Phase 2 Clinical Trial Protocol for this compound vs. Naproxen

  • Study Design: A randomized, double-blind, placebo-controlled study.

  • Participants: 244 healthy volunteers.

  • Treatment Arms:

    • This compound: 250 mg administered orally, once daily.

    • Naproxen: 550 mg administered orally, twice daily.

  • Duration of Treatment: 14 days.

  • Primary Endpoint: The incidence of endoscopically-observed gastric and/or duodenal ulcers with a diameter of 3 mm or greater and unequivocal depth.

  • Secondary Endpoints:

    • Incidence of larger ulcers (≥5 mm).

    • Assessment of other GI-related adverse events (e.g., dyspepsia, abdominal pain, GERD, nausea).

    • Measurement of plasma H₂S levels.

    • Evaluation of cyclooxygenase (COX) activity suppression.

  • Assessment Method: Upper GI endoscopy was performed on all participants at baseline and at the end of the 14-day treatment period to assess for mucosal injury.

  • Statistical Analysis: The incidence of ulcers and other adverse events were compared between the two treatment groups using appropriate statistical methods to determine significance.

Signaling Pathways and Mechanisms of Action

The differential GI safety profiles of this compound and naproxen can be attributed to their distinct mechanisms of action at the molecular level.

Naproxen's Mechanism of Gastrointestinal Toxicity

Naproxen, like other traditional NSAIDs, exerts its therapeutic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[6][7] However, the inhibition of COX-1 in the gastric mucosa leads to a depletion of protective prostaglandins.[7][8] This disrupts the mucosal barrier, reduces bicarbonate and mucus secretion, and decreases mucosal blood flow, rendering the stomach lining vulnerable to acid-induced damage and ulceration.[8]

Naproxen Naproxen COX1 COX-1 Inhibition Naproxen->COX1 Inhibits Prostaglandins Reduced Prostaglandins COX1->Prostaglandins Leads to MucosalDefense Impaired Mucosal Defense (Reduced Mucus, Bicarbonate, Blood Flow) Prostaglandins->MucosalDefense Results in Ulceration Gastric Ulceration MucosalDefense->Ulceration Contributes to

Naproxen's GI Toxicity Pathway

This compound's Gastroprotective Mechanism

This compound is designed to counteract the GI-damaging effects of naproxen by releasing hydrogen sulfide (H₂S). H₂S has been shown to protect the gastric mucosa through multiple pathways, including the activation of ATP-sensitive potassium (KATP) channels and the suppression of inflammatory responses via the NF-κB signaling pathway.[2][3] This leads to increased mucosal blood flow, reduced inflammation, and enhanced mucosal defense, thereby preventing the formation of ulcers despite the inhibition of COX enzymes.

This compound This compound NaproxenMoiety Naproxen Moiety This compound->NaproxenMoiety H2S Hydrogen Sulfide (H₂S) Release This compound->H2S COX_Inhibition COX Inhibition NaproxenMoiety->COX_Inhibition KATP KATP Channel Activation H2S->KATP NfKB NF-κB Pathway Inhibition H2S->NfKB MucosalBloodFlow Increased Mucosal Blood Flow KATP->MucosalBloodFlow AntiInflammatory Anti-inflammatory Effects NfKB->AntiInflammatory Gastroprotection Gastroprotection MucosalBloodFlow->Gastroprotection AntiInflammatory->Gastroprotection

This compound's Protective Mechanism

Experimental Workflow

The Phase 2 clinical trial followed a rigorous, multi-stage workflow to ensure the validity and integrity of the data collected.

Screening Participant Screening & Baseline Endoscopy Randomization Randomization (1:1) Screening->Randomization OtenaproxesulArm This compound (250 mg qd) Randomization->OtenaproxesulArm NaproxenArm Naproxen (550 mg bid) Randomization->NaproxenArm Treatment 14-Day Double-Blind Treatment OtenaproxesulArm->Treatment NaproxenArm->Treatment Endoscopy End-of-Treatment Endoscopy Treatment->Endoscopy Analysis Data Analysis & Adverse Event Reporting Endoscopy->Analysis

Phase 2 Clinical Trial Workflow

References

Otenaproxesul: A Comparative Analysis of Efficacy and Safety in the NSAID Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – In the competitive field of non-steroidal anti-inflammatory drugs (NSAIDs), Otenaproxesul (formerly ATB-346) is emerging as a novel agent with a distinct mechanism aimed at mitigating the well-known gastrointestinal risks associated with this class of therapeutics. This guide provides a comprehensive comparison of this compound with other commonly used NSAIDs, supported by available experimental data, for an audience of researchers, scientists, and drug development professionals.

Introduction to this compound

This compound is a hydrogen sulfide (B99878) (H₂S)-releasing derivative of naproxen (B1676952).[1] Its design is predicated on the principle of combining the anti-inflammatory and analgesic effects of a traditional NSAID with the cytoprotective properties of hydrogen sulfide, particularly within the gastrointestinal tract.[1] Like other NSAIDs, its primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are critical in the synthesis of prostaglandins (B1171923) that mediate pain and inflammation.[1][2]

Mechanism of Action: Dual Inhibition and Gastrointestinal Protection

This compound functions as an inhibitor of both COX-1 and COX-2 enzymes. The naproxen component is responsible for this inhibition, thereby reducing prostaglandin (B15479496) production and alleviating inflammation and pain.[1] Uniquely, this compound is engineered to release hydrogen sulfide, a signaling molecule known to play a role in maintaining the integrity of the gastrointestinal mucosa.[1] This dual action is intended to provide the therapeutic benefits of NSAIDs while actively protecting the gastrointestinal lining from injury.

The signaling pathway for NSAID action and the protective role of H₂S are depicted below.

NSAID_Pathway cluster_0 Cell Membrane cluster_1 Prostaglandin Synthesis Pathway cluster_2 Drug Action cluster_3 Gastrointestinal Effects Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (e.g., PGE2, TXA2) Physiological Functions COX1->Prostaglandins_Physiological GI_Protection GI Mucosal Protection COX1->GI_Protection Prostaglandin-mediated Prostaglandins_Inflammatory Prostaglandins (e.g., PGE2) Inflammation & Pain COX2->Prostaglandins_Inflammatory Prostaglandins_Physiological->GI_Protection This compound This compound This compound->COX1 This compound->COX2 H2S Hydrogen Sulfide (H₂S) Release This compound->H2S Other_NSAIDs Other NSAIDs (Naproxen, Ibuprofen, etc.) Other_NSAIDs->COX1 Other_NSAIDs->COX2 GI_Damage GI Damage (Ulcers, Bleeding) Other_NSAIDs->GI_Damage Inhibition of protective prostaglandins Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Celecoxib->GI_Damage Reduced risk H2S->GI_Protection H2S->GI_Damage Protective effect

Caption: Mechanism of action of this compound vs. other NSAIDs.

Comparative Efficacy

Anti-inflammatory and Analgesic Effects

Clinical trial data for this compound has demonstrated its efficacy in reducing pain associated with osteoarthritis. A Phase 2 study involving patients with osteoarthritis of the knee showed that this compound (250 mg once daily) resulted in a statistically significant reduction in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscore.[3]

Drug/DoseStudy PopulationDurationChange in WOMAC Pain Score (from baseline)Reference
This compound 250 mg/dayOsteoarthritis of the knee10 days-7.6 units (p<0.001)[3]
Naproxen (various doses)OsteoarthritisMultiple studies~ -4 units[3]
Celecoxib (various doses)OsteoarthritisMultiple studies~ -4 units[3]

Comparative Safety: A Focus on Gastrointestinal Tolerance

The primary differentiating feature of this compound is its enhanced gastrointestinal safety profile. A significant Phase 2b double-blind, randomized clinical trial directly compared the gastrointestinal effects of this compound with naproxen in healthy volunteers.

Drug/DoseStudy PopulationDurationIncidence of Gastric or Duodenal Ulcers (≥3 mm)Reference
This compound 250 mg once dailyHealthy Volunteers (n=118)14 days2.5%[3]
Naproxen 500 mg twice dailyHealthy Volunteers (n=126)14 days42.1%[3]

These results demonstrate a statistically significant (p<0.0001) reduction in the incidence of endoscopically-observed ulcers with this compound compared to a standard dose of naproxen.[3]

COX Selectivity Profile

The therapeutic and adverse effects of NSAIDs are closely linked to their relative inhibition of COX-1 and COX-2. While specific IC50 values for this compound are not publicly available in the reviewed literature, it is known to inhibit both enzymes.[1] The following table provides a summary of the COX-1/COX-2 selectivity for some common NSAIDs. A lower COX-1/COX-2 ratio indicates a higher selectivity for COX-1 inhibition, which is often associated with a greater risk of gastrointestinal side effects.

NSAIDCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 Ratio
Ibuprofen 12800.15
Naproxen Data varies by assayData varies by assayGenerally non-selective
Diclofenac 0.0760.0262.9
Meloxicam 376.16.1
Celecoxib 826.812
This compound Not publicly availableNot publicly availableInhibits both COX-1 & COX-2

Experimental Protocols

Phase 2b Gastrointestinal Safety Study

A brief overview of the methodology for the pivotal gastrointestinal safety trial of this compound is provided below.

GI_Safety_Trial_Workflow cluster_0 Study Design cluster_1 Participant Journey cluster_2 Endpoints & Analysis Design Phase 2b, Double-Blind, Randomized Screening Screening of 244 Healthy Volunteers Endoscopy_Pre Baseline Endoscopy Screening->Endoscopy_Pre Randomization Randomization (1:1) Group_A This compound 250 mg once daily (n=118) Randomization->Group_A Group_B Naproxen 500 mg twice daily (n=126) Randomization->Group_B Treatment 14-Day Treatment Period Group_A->Treatment Group_B->Treatment Endoscopy_Post End-of-Treatment Endoscopy Treatment->Endoscopy_Post Endoscopy_Pre->Randomization Primary_Endpoint Primary Endpoint: Incidence of Gastric/Duodenal Ulcers (≥3 mm) Endoscopy_Post->Primary_Endpoint Analysis Statistical Analysis Primary_Endpoint->Analysis

Caption: Workflow for the Phase 2b GI safety trial of this compound.
  • Objective: To compare the gastrointestinal safety of this compound versus naproxen in healthy volunteers.

  • Study Design: A randomized, double-blind, active-controlled study.

  • Participants: 244 healthy volunteers.

  • Interventions:

    • This compound 250 mg administered orally once daily for 14 days.

    • Naproxen 500 mg administered orally twice daily for 14 days.

  • Primary Endpoint: The incidence of endoscopically-confirmed gastric or duodenal ulcers of at least 3 mm in diameter with unequivocal depth at the end of the 14-day treatment period.

  • Assessments: Upper gastrointestinal endoscopy was performed on all participants at baseline and at the end of the treatment period.

Phase 2 Efficacy Study in Osteoarthritis
  • Objective: To evaluate the efficacy of this compound in reducing pain in patients with osteoarthritis of the knee.

  • Study Design: An open-label, single-arm study.

  • Participants: Patients with a diagnosis of osteoarthritis of the knee.

  • Intervention: this compound 250 mg administered orally once daily for 10 days.

  • Primary Endpoint: Change from baseline in the WOMAC pain subscore.

  • Assessments: The WOMAC questionnaire was administered at baseline and at the end of the 10-day treatment period.

Conclusion

This compound represents a promising development in the NSAID field, demonstrating comparable analgesic efficacy to established NSAIDs like naproxen but with a significantly improved gastrointestinal safety profile. The release of hydrogen sulfide appears to be a key factor in mitigating the gastrointestinal toxicity that is a major limitation of traditional NSAID therapy. Further research, including larger Phase 3 trials, will be crucial to fully elucidate the long-term safety and efficacy of this compound and its potential place in the management of pain and inflammation. The detailed molecular mechanisms underlying the protective effects of the hydrogen sulfide moiety also warrant further investigation.

References

A Head-to-Head Examination of Otenaproxesul and Diclofenac: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), the quest for potent analgesic and anti-inflammatory agents with improved safety profiles is a paramount objective. This guide provides a detailed, evidence-based comparison of otenaproxesul, a clinical-stage hydrogen sulfide-releasing NSAID, and diclofenac (B195802), a widely prescribed conventional NSAID. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy, and safety, supported by available experimental data.

Mechanism of Action: A Tale of Two Pathways

Both this compound and diclofenac exert their anti-inflammatory and analgesic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins. However, their distinct molecular strategies, particularly concerning gastrointestinal (GI) safety, set them apart.

Diclofenac is a non-selective inhibitor of both COX-1 and COX-2 enzymes.[1][2] The inhibition of COX-2 is responsible for its therapeutic effects of reducing inflammation and pain.[3] Conversely, the inhibition of the constitutively expressed COX-1 enzyme in the gastrointestinal tract disrupts the production of gastroprotective prostaglandins, leading to an increased risk of adverse events such as ulcers and bleeding.[3][4]

This compound , a hydrogen sulfide (B99878) (H₂S)-releasing derivative of naproxen (B1676952), also inhibits COX-1 and COX-2.[5][6] Its innovative design, however, incorporates a moiety that slowly releases hydrogen sulfide. H₂S is a gasotransmitter known to play a crucial role in mucosal defense by promoting the integrity of the gastric lining, thereby mitigating the ulcerogenic effects of COX inhibition.[7][8]

Mechanism_of_Action cluster_0 Diclofenac Pathway cluster_1 This compound Pathway Arachidonic Acid_D Arachidonic Acid COX-1_D COX-1 Arachidonic Acid_D->COX-1_D COX-2_D COX-2 Arachidonic Acid_D->COX-2_D Prostaglandins_GI_D Protective Prostaglandins (GI) COX-1_D->Prostaglandins_GI_D GI_Toxicity GI Toxicity COX-1_D->GI_Toxicity Inhibition leads to Prostaglandins_Inflammation_D Inflammatory Prostaglandins COX-2_D->Prostaglandins_Inflammation_D Therapeutic_Effect_D Anti-inflammatory & Analgesic Effect COX-2_D->Therapeutic_Effect_D Inhibition leads to Diclofenac Diclofenac Diclofenac->COX-1_D Inhibits Diclofenac->COX-2_D Inhibits Arachidonic Acid_O Arachidonic Acid COX-1_O COX-1 Arachidonic Acid_O->COX-1_O COX-2_O COX-2 Arachidonic Acid_O->COX-2_O Prostaglandins_GI_O Protective Prostaglandins (GI) COX-1_O->Prostaglandins_GI_O Prostaglandins_Inflammation_O Inflammatory Prostaglandins COX-2_O->Prostaglandins_Inflammation_O Therapeutic_Effect_O Anti-inflammatory & Analgesic Effect COX-2_O->Therapeutic_Effect_O Inhibition leads to This compound This compound This compound->COX-1_O Inhibits This compound->COX-2_O Inhibits H2S Hydrogen Sulfide (H₂S) This compound->H2S Releases GI_Protection GI Protection H2S->GI_Protection Promotes

Caption: Comparative signaling pathways of Diclofenac and this compound.

Comparative Efficacy and Safety: A Data-Driven Analysis

While direct head-to-head clinical trials between this compound and diclofenac are not yet available, preclinical and clinical data for each drug allow for an indirect comparison.

Cyclooxygenase Inhibition

The inhibitory potency of NSAIDs against COX-1 and COX-2 is a key determinant of their efficacy and safety. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of this potency.

Table 1: Comparative COX Inhibition (IC₅₀)

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Diclofenac 0.0760.0262.9
This compound Data not availableData not availableData not available

Note: Diclofenac data is from a study using human peripheral monocytes.[9] Specific IC₅₀ values for this compound are not publicly available; however, it is known to inhibit both COX-1 and COX-2.

Preclinical Gastrointestinal Safety

Animal models are instrumental in assessing the gastrointestinal toxicity of NSAIDs. A key preclinical study investigated a hydrogen sulfide-releasing derivative of diclofenac (ATB-337), which serves as a relevant proxy for this compound's mechanism.

In a rat model, diclofenac administration resulted in dose-dependent gastric damage. In stark contrast, ATB-337, the H₂S-releasing derivative, caused no significant gastric injury even at doses that effectively inhibited COX enzymes. Furthermore, after repeated administration, diclofenac led to substantial small intestinal damage and a 50% reduction in hematocrit, indicative of bleeding. ATB-337, however, induced over 90% less intestinal damage and had no impact on hematocrit.

Table 2: Preclinical Gastric Damage in Rats (Diclofenac vs. H₂S-Releasing Diclofenac)

TreatmentDose (µmol/kg)Gastric Damage Score
Vehicle-0
Diclofenac 1015 ± 3
H₂S-Diclofenac (ATB-337) 100.5 ± 0.2*

*p < 0.05 vs. Diclofenac. Data adapted from a study on a hydrogen sulfide-releasing diclofenac derivative.

Experimental_Workflow_GI_Safety Start Start: Preclinical GI Safety Assessment Animal_Model Animal Model: Male Wistar Rats Start->Animal_Model Grouping Randomized Grouping Animal_Model->Grouping Group_Diclofenac Group 1: Diclofenac Administration Grouping->Group_Diclofenac Group_this compound Group 2: This compound/H₂S-NSAID Administration Grouping->Group_this compound Group_Vehicle Group 3: Vehicle Control Grouping->Group_Vehicle Endpoint Endpoint Assessment: Gastric and Intestinal Ulceration Analysis Group_Diclofenac->Endpoint Group_this compound->Endpoint Group_Vehicle->Endpoint Data_Analysis Data Analysis: Comparison of Ulcer Scores and Hematocrit Levels Endpoint->Data_Analysis Conclusion Conclusion: Comparative GI Toxicity Profile Data_Analysis->Conclusion

Caption: Workflow for preclinical GI safety assessment.

Clinical Gastrointestinal Safety

A Phase 2b clinical trial directly compared the gastrointestinal safety of this compound to its parent compound, naproxen, in healthy volunteers. After two weeks of daily administration, 42.1% of subjects in the naproxen group developed gastroduodenal ulcers, whereas only 2.5% of subjects in the this compound group did. This represents a 94% reduction in the incidence of ulcers. Both drugs demonstrated comparable and profound COX inhibition.

While this study did not include a diclofenac arm, it is well-established that diclofenac carries a significant risk of GI adverse events, with some studies suggesting a risk comparable to or even higher than naproxen.[10]

Experimental Protocols

In Vitro COX Inhibition Assay (Human Whole Blood Assay)

The human whole blood assay is a physiologically relevant method to assess the COX-inhibitory activity of compounds.

  • Blood Collection: Fresh venous blood is collected from healthy, drug-free volunteers into tubes containing an anticoagulant (e.g., heparin).

  • COX-1 Inhibition Assay:

    • Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle.

    • Blood is allowed to clot at 37°C for 1 hour to induce platelet aggregation and thromboxane (B8750289) B₂ (TXB₂) production, a stable metabolite of the COX-1 product thromboxane A₂.

    • The serum is separated by centrifugation.

    • TXB₂ levels are quantified using an enzyme-linked immunosorbent assay (ELISA).

  • COX-2 Inhibition Assay:

    • Aliquots of heparinized whole blood are pre-incubated with aspirin (B1665792) to irreversibly inhibit platelet COX-1.

    • Lipopolysaccharide (LPS) is added to induce COX-2 expression in monocytes.

    • The blood is then incubated with various concentrations of the test compound or vehicle at 37°C for a specified period (e.g., 24 hours).

    • Plasma is separated by centrifugation.

    • Prostaglandin E₂ (PGE₂) levels, a major product of COX-2, are quantified by ELISA.

  • Data Analysis: The IC₅₀ values for COX-1 and COX-2 inhibition are calculated from the concentration-response curves.

COX_Inhibition_Assay_Workflow cluster_cox1 COX-1 Inhibition cluster_cox2 COX-2 Inhibition Start Start: Human Whole Blood Assay Blood_Collection Collect Venous Blood Start->Blood_Collection Incubate_COX1 Incubate with Test Compound Blood_Collection->Incubate_COX1 Incubate_COX2 Pre-incubate with Aspirin (Inhibit COX-1) Blood_Collection->Incubate_COX2 Clotting Induce Clotting (1 hr, 37°C) Incubate_COX1->Clotting Centrifuge_COX1 Centrifuge to Separate Serum Clotting->Centrifuge_COX1 Measure_TXB2 Measure TXB₂ (ELISA) Centrifuge_COX1->Measure_TXB2 Data_Analysis Calculate IC₅₀ Values Measure_TXB2->Data_Analysis LPS_Stimulation Induce COX-2 with LPS Incubate_COX2->LPS_Stimulation Incubate_Test Incubate with Test Compound LPS_Stimulation->Incubate_Test Centrifuge_COX2 Centrifuge to Separate Plasma Incubate_Test->Centrifuge_COX2 Measure_PGE2 Measure PGE₂ (ELISA) Centrifuge_COX2->Measure_PGE2 Measure_PGE2->Data_Analysis

Caption: Workflow of the human whole blood COX inhibition assay.

NSAID-Induced Gastric Ulcer Model in Rats

This in vivo model is widely used to evaluate the ulcerogenic potential of NSAIDs.

  • Animals: Male Wistar or Sprague-Dawley rats are typically used. They are fasted for 18-24 hours before the experiment with free access to water.

  • Drug Administration:

    • Animals are divided into groups: a vehicle control group, a positive control group (e.g., diclofenac), and one or more test groups (e.g., this compound).

    • The drugs are administered orally (p.o.) or intraperitoneally (i.p.).

  • Ulcer Induction: Ulcers develop over a period of 4-6 hours after NSAID administration.

  • Euthanasia and Stomach Excision: After the induction period, the animals are euthanized. The stomachs are removed, opened along the greater curvature, and rinsed with saline.

  • Ulcer Scoring: The gastric mucosa is examined for ulcers under a dissecting microscope. The severity of the ulcers is scored based on their number and size. A common scoring system is:

    • 0 = No ulcer

    • 1 = Superficial mucosal erosion

    • 2 = Deep ulcer

    • 3 = Perforated ulcer An ulcer index is then calculated for each group.

  • Data Analysis: The ulcer indices of the different groups are compared statistically to determine the relative gastroprotective or ulcerogenic effects of the test compounds.

Conclusion

The comparison between this compound and diclofenac highlights a significant evolution in NSAID development. While both drugs are effective inhibitors of the COX enzymes, this compound's unique hydrogen sulfide-releasing mechanism offers a promising approach to mitigating the gastrointestinal toxicity that has long been the Achilles' heel of traditional NSAIDs like diclofenac.

References

Otenaproxesul: A Novel Anti-Inflammatory Agent in Comparison to Traditional COX-2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of otenaproxesul, a clinical-stage anti-inflammatory drug, with traditional cyclooxygenase-2 (COX-2) inhibitors. This document summarizes available quantitative data, outlines experimental methodologies, and visualizes key pathways to offer an objective resource for the scientific community.

Executive Summary

This compound represents a novel approach to anti-inflammatory therapy. While traditional COX-2 inhibitors achieve their therapeutic effect by selectively targeting the COX-2 enzyme to reduce the production of pro-inflammatory prostaglandins (B1171923), they have been associated with an increased risk of cardiovascular events. This compound, a hydrogen sulfide-releasing derivative of naproxen (B1676952), functions as a non-selective COX-1 and COX-2 inhibitor.[1] Its unique mechanism involves the release of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with known gastroprotective effects, which is intended to mitigate the gastrointestinal toxicity typically associated with non-selective NSAIDs.[2][3]

Recent clinical development has seen this compound placed on a clinical hold by the U.S. Food and Drug Administration (FDA) as of March 2024, pending further investigation.[4] This guide presents the available scientific data leading up to this point in its development, in comparison to established COX-2 inhibitors.

Mechanism of Action: A Tale of Two Strategies

Traditional COX-2 inhibitors and this compound employ distinct strategies to achieve anti-inflammatory and analgesic effects.

Traditional COX-2 Inhibitors: These agents, including celecoxib (B62257), etoricoxib, and the withdrawn rofecoxib, selectively bind to and inhibit the COX-2 enzyme. COX-2 is inducibly expressed at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[5] By sparing the constitutively expressed COX-1 enzyme, which is involved in gastric cytoprotection and platelet aggregation, these drugs were designed to reduce the gastrointestinal side effects common to non-selective NSAIDs.[5]

This compound: In contrast, this compound inhibits both COX-1 and COX-2 enzymes.[1] Its innovation lies in its chemical structure, which allows for the controlled release of hydrogen sulfide in the gastrointestinal tract.[2] H₂S is an endogenous gasotransmitter that has been shown to exert protective effects on the gastric mucosa through various mechanisms, including increasing mucosal blood flow, promoting the resolution of inflammation, and enhancing antioxidant defenses.[2][3][6] This dual mechanism aims to provide the anti-inflammatory benefits of COX inhibition while actively protecting the gastrointestinal lining.

cluster_0 Traditional COX-2 Inhibitors cluster_1 This compound COX-2 Inhibitor COX-2 Inhibitor COX-2 COX-2 COX-2 Inhibitor->COX-2 Inhibits Pro-inflammatory Prostaglandins Pro-inflammatory Prostaglandins COX-2->Pro-inflammatory Prostaglandins Synthesizes Inflammation & Pain Inflammation & Pain Pro-inflammatory Prostaglandins->Inflammation & Pain Mediates This compound This compound COX-1 & COX-2 COX-1 & COX-2 This compound->COX-1 & COX-2 Inhibits H2S Release H2S Release This compound->H2S Release Releases Prostaglandins Prostaglandins COX-1 & COX-2->Prostaglandins Synthesizes GI Protection GI Protection H2S Release->GI Protection Promotes

Caption: Comparative Mechanisms of Action

Quantitative Comparison of COX Selectivity

The selectivity of a COX inhibitor is a key determinant of its safety profile. It is typically expressed as the ratio of the 50% inhibitory concentrations (IC₅₀) for COX-1 and COX-2. A higher COX-1/COX-2 IC₅₀ ratio indicates greater selectivity for COX-2. While specific IC₅₀ values for this compound are not publicly available, the table below summarizes the selectivity of traditional COX-2 inhibitors based on human whole blood assays.

DrugCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-1/COX-2)
Celecoxib 826.812[7]
Etoricoxib 1161.1106[8]
Rofecoxib >10025>4.0[7]

Note: IC₅₀ values can vary depending on the specific assay conditions.

Efficacy: Awaiting Head-to-Head Data

To date, there are no publicly available head-to-head clinical trials comparing the analgesic and anti-inflammatory efficacy of this compound with traditional COX-2 inhibitors. Preclinical studies have indicated that this compound possesses anti-inflammatory and antinociceptive activities.[1] In animal models, it has been shown to inhibit prostaglandin (B15479496) E2 (PGE₂) levels and suppress thromboxane (B8750289) B2 (TXB₂) synthesis.[1]

Clinical trials with traditional COX-2 inhibitors have demonstrated their efficacy in managing pain and inflammation in conditions such as osteoarthritis and rheumatoid arthritis, with efficacy comparable to non-selective NSAIDs like naproxen.[9]

Gastrointestinal Safety Profile

A key differentiating feature of this compound is its purported gastrointestinal safety, attributed to its hydrogen sulfide-releasing moiety. A Phase 2 clinical trial directly compared the gastrointestinal effects of this compound with naproxen in healthy volunteers.

Treatment GroupIncidence of Gastric or Duodenal Ulcers (≥3 mm)
This compound (250 mg once daily) 2.5%
Naproxen (500 mg twice daily) 42.1%

Data from a 28-day, double-blind, randomized study in healthy volunteers.

These results demonstrate a statistically significant reduction in the incidence of endoscopically-observed ulcers with this compound compared to naproxen. It is important to note that this comparison is with a non-selective NSAID. There is currently no publicly available data from direct comparisons of the gastrointestinal safety of this compound with selective COX-2 inhibitors.

Experimental Protocols

In Vitro COX-1 and COX-2 Inhibition Assay (Human Whole Blood Assay)

This assay is a standard method for determining the selectivity of COX inhibitors.

Objective: To determine the IC₅₀ values of a test compound for COX-1 and COX-2 in a physiologically relevant matrix.

Methodology:

  • Blood Collection: Whole blood is collected from healthy human volunteers who have abstained from NSAID use for at least two weeks.

  • COX-1 Assay (Thromboxane B₂ Production):

    • Aliquots of whole blood are incubated with various concentrations of the test compound or vehicle.

    • The blood is allowed to clot at 37°C for 1 hour, during which platelets are activated and produce thromboxane A₂ (TXA₂), which is rapidly converted to its stable metabolite, TXB₂.

    • Serum is separated by centrifugation, and TXB₂ levels are quantified by a specific immunoassay (e.g., ELISA or radioimmunoassay).

    • The IC₅₀ for COX-1 is the concentration of the test compound that causes a 50% reduction in TXB₂ production.[10]

  • COX-2 Assay (Prostaglandin E₂ Production):

    • Aliquots of heparinized whole blood are incubated with the test compound or vehicle.

    • Lipopolysaccharide (LPS) is added to induce the expression of COX-2 in monocytes.

    • The blood is incubated at 37°C for 24 hours.

    • Plasma is separated, and prostaglandin E₂ (PGE₂) levels are measured by a specific immunoassay.

    • The IC₅₀ for COX-2 is the concentration of the test compound that causes a 50% reduction in PGE₂ production.[10]

start Start: Healthy Volunteer Blood cox1 COX-1 Assay (Thromboxane B₂) start->cox1 cox2 COX-2 Assay (Prostaglandin E₂) start->cox2 incubate1 Incubate with Test Compound cox1->incubate1 incubate2 Incubate with Test Compound & LPS cox2->incubate2 clot Allow to Clot (1 hr, 37°C) incubate1->clot measure_txb2 Measure TXB₂ clot->measure_txb2 calculate_ic50 Calculate IC₅₀ & Selectivity Ratio measure_txb2->calculate_ic50 incubate24 Incubate 24 hrs, 37°C incubate2->incubate24 measure_pge2 Measure PGE₂ incubate24->measure_pge2 measure_pge2->calculate_ic50

Caption: Human Whole Blood Assay Workflow
Endoscopic Evaluation of Gastrointestinal Injury in Clinical Trials

This protocol outlines the methodology for assessing the gastrointestinal safety of NSAIDs in a clinical setting.

Objective: To visually assess and grade the incidence and severity of upper gastrointestinal mucosal injury.

Methodology:

  • Patient Population: Healthy volunteers or patients with conditions requiring anti-inflammatory treatment.

  • Study Design: Typically a randomized, double-blind, controlled trial.

  • Treatment: Subjects receive the investigational drug, a comparator drug, or a placebo for a defined period (e.g., 28 days).

  • Endoscopic Procedure:

    • Upper gastrointestinal endoscopy is performed at baseline and at the end of the treatment period.

    • The endoscopist is blinded to the treatment allocation.

    • The gastric and duodenal mucosa are systematically examined.

  • Injury Assessment:

    • Mucosal lesions are graded using a standardized scale (e.g., Lanza score). This scale quantifies the number and size of petechiae, erosions, and ulcers.

    • An ulcer is typically defined as a mucosal break of a certain minimum diameter (e.g., ≥3 mm) with discernible depth.

  • Data Analysis: The incidence of ulcers and the mean mucosal injury scores are compared between treatment groups.[8][11]

Conclusion

This compound presents a promising therapeutic concept by combining COX inhibition with the gastroprotective effects of hydrogen sulfide. The significant reduction in gastrointestinal ulcers compared to naproxen in a clinical setting is a notable finding. However, a comprehensive assessment of its comparative efficacy and safety profile relative to traditional COX-2 inhibitors is hampered by the lack of direct head-to-head clinical trial data and publicly available COX selectivity data. The recent clinical hold by the FDA underscores the need for further investigation into its safety and optimal dosing. For researchers and drug development professionals, this compound serves as an important case study in the ongoing effort to develop safer and more effective anti-inflammatory agents.

References

Validating Otenaproxesul's Mechanism of Action in Primary Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Otenaproxesul (ATB-346) is a novel non-steroidal anti-inflammatory drug (NSAID) engineered to provide potent anti-inflammatory and analgesic effects while mitigating the gastrointestinal toxicity commonly associated with traditional NSAIDs. As a hydrogen sulfide (B99878) (H₂S)-releasing derivative of naproxen (B1676952), its mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, a hallmark of NSAID activity, coupled with the protective effects of H₂S on the gastrointestinal mucosa. This guide provides a comparative analysis of this compound's mechanism of action, supported by experimental data from studies involving primary cells and other relevant assays, and compares its performance with its parent compound, naproxen, and the selective COX-2 inhibitor, celecoxib (B62257).

Core Mechanism of Action: Cyclooxygenase Inhibition

This compound exerts its primary anti-inflammatory effect by inhibiting the activity of both COX-1 and COX-2 enzymes. These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

A key finding from a Phase 2 clinical trial is that this compound, at a daily dose of 250 mg, achieves a similar degree of COX inhibition (over 95%) as a much higher dose of naproxen (550 mg twice daily) in a human whole blood assay.[1][2] This is achieved despite significantly lower systemic exposure to naproxen, suggesting a more potent COX inhibitory action of this compound or its metabolites.[2] Animal studies have further suggested that this compound is a more potent inhibitor of COX-2 than an equimolar dose of naproxen.[2]

Comparative COX Inhibition Data

The following table summarizes the inhibitory activity (IC₅₀ values) of this compound, naproxen, and celecoxib on COX-1 and COX-2. Data for this compound is based on human whole blood assays, which are a highly relevant ex vivo model for assessing COX inhibition in a physiological context. Data for naproxen and celecoxib are provided from primary cell-based assays and whole blood assays for a comprehensive comparison.

DrugAssay SystemPrimary Cell TypeCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Ratio (COX-1/COX-2)
This compound (ATB-346) Human Whole Blood AssayN/A>95% inhibition at 250 mg/day>95% inhibition at 250 mg/dayN/A
Naproxen Human Whole Blood AssayN/A35.4864.620.55
Naproxen Human Articular ChondrocytesChondrocytes--Non-selective
Celecoxib Human Whole Blood AssayN/A826.812
Celecoxib Human Peripheral MonocytesMonocytes826.812

Note: A lower IC₅₀ value indicates greater potency. The selectivity ratio is calculated as IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher ratio indicates greater selectivity for COX-2. The data for this compound demonstrates a high level of COX inhibition at a therapeutic dose.

Downstream Signaling Pathway: NF-κB Inhibition

Beyond COX inhibition, this compound has been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression. In a study using a human melanoma cell line (A375), this compound at a concentration of 100 µM was shown to inhibit the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[3] While these are not primary cells, this finding suggests a potential additional anti-inflammatory mechanism for this compound.

Comparative NF-κB Inhibition Data

The following table provides a comparison of the NF-κB inhibitory activities of this compound, naproxen, and celecoxib. It is important to note that the data for this compound is from a cancer cell line and may not be directly comparable to the data for naproxen and celecoxib in other cell types.

DrugCell TypeAssayIC₅₀ for NF-κB Inhibition (mM)
This compound (ATB-346) A375 (Human Melanoma)Western Blot (IκBα degradation, p65 translocation)Inhibition observed at 0.1 mM
Naproxen KBM-5 (Human Myeloid)Electrophoretic Mobility Shift Assay (EMSA)0.94
Celecoxib KBM-5 (Human Myeloid)Electrophoretic Mobility Shift Assay (EMSA)0.024

Visualizing the Signaling Pathways

To illustrate the mechanisms of action, the following diagrams depict the COX and NF-κB signaling pathways and the points of intervention for this compound and its comparators.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Housekeeping) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation This compound This compound This compound->COX1 This compound->COX2 Naproxen Naproxen Naproxen->COX1 Naproxen->COX2 Celecoxib Celecoxib Celecoxib->COX2

References

Otenaproxesul vs. Biologic Anti-inflammatory Drugs: A Comparative Efficacy and Safety Analysis in Osteoarthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel anti-inflammatory drug otenaproxesul against established biologic anti-inflammatory agents for the treatment of osteoarthritis (OA). The analysis is based on available preclinical and clinical data, with a focus on efficacy, safety, and mechanisms of action.

Introduction: Mechanisms of Action

This compound and biologic drugs represent two distinct approaches to managing inflammation.

This compound is a hydrogen sulfide-releasing derivative of the non-steroidal anti-inflammatory drug (NSAID) naproxen. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of pro-inflammatory prostaglandins. The release of hydrogen sulfide (B99878) is intended to mitigate the gastrointestinal toxicity commonly associated with NSAID use.

Biologic anti-inflammatory drugs are a class of targeted therapies that modulate specific components of the immune system. For the treatment of inflammatory conditions like osteoarthritis and rheumatoid arthritis, these drugs often target pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukins (e.g., IL-1, IL-6), or modulate the activity of immune cells like T-cells and B-cells.

Signaling Pathway of this compound

Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation & Pain Inflammation & Pain Prostaglandins->Inflammation & Pain This compound This compound This compound->COX-1 / COX-2 Inhibition H2S Release H2S Release This compound->H2S Release GI Protection GI Protection H2S Release->GI Protection

This compound's dual mechanism of action.

Signaling Pathway of a TNF-α Inhibitor (Example Biologic)

TNF-α TNF-α TNF Receptor TNF Receptor TNF-α->TNF Receptor Pro-inflammatory Cytokines & Chemokines Pro-inflammatory Cytokines & Chemokines TNF Receptor->Pro-inflammatory Cytokines & Chemokines Inflammation & Joint Destruction Inflammation & Joint Destruction Pro-inflammatory Cytokines & Chemokines->Inflammation & Joint Destruction TNF-α Inhibitor TNF-α Inhibitor TNF-α Inhibitor->TNF-α Binding & Neutralization

Action of a TNF-α inhibitor on the inflammatory cascade.

Comparative Efficacy in Osteoarthritis

Direct head-to-head clinical trials comparing this compound with biologic agents in osteoarthritis are not currently available. Therefore, this comparison is based on an indirect analysis of their respective placebo-controlled or active-comparator trials. The Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) is a key endpoint in these studies, assessing pain, stiffness, and physical function.

Table 1: Efficacy of this compound and Select Biologics in Knee Osteoarthritis (WOMAC Score Improvements)

DrugTrial PhaseComparatorDurationWOMAC Pain ImprovementWOMAC Stiffness ImprovementWOMAC Physical Function Improvement
This compound IIbPlacebo2 weeks39-44% reduction[1]Significant improvement[1]Significant improvement[1]
Adalimumab (intra-articular) Randomized Controlled TrialHyaluronic Acid4 weeksGreater decrease than HA group[2][3][4]Not specifiedGreater decrease than HA group[2][4]
Anakinra (intra-articular) IIPlacebo4 weeksNo significant difference vs. placebo[5][6][7]No significant difference vs. placebo[5][6]No significant difference vs. placebo[5][6]
Etanercept (intra-articular) Prospective StudyHyaluronic Acid4 weeksSignificant pain relief at 1 & 2 weeks vs. HANot specifiedSignificant improvement at 4 weeks vs. HA

Note: Data is compiled from separate studies and does not represent a direct comparison. Improvements are relative to baseline unless otherwise stated.

Safety and Tolerability Profile

This compound: Clinical trial data for this compound has highlighted a favorable gastrointestinal (GI) safety profile compared to traditional NSAIDs like naproxen. In a Phase 2b study, this compound was associated with significantly fewer endoscopically-observed gastric ulcers than naproxen. However, concerns regarding liver safety have been raised, with some studies being paused due to elevations in liver transaminases in a small number of participants receiving higher doses.[1] A newer, faster-absorbing formulation is under investigation with the aim of improving the safety profile.[2]

Biologic Anti-inflammatory Drugs: Biologics, as a class, are associated with an increased risk of infections due to their immunosuppressive effects. Other potential side effects include injection site reactions, and in rarer cases, malignancies and autoimmune phenomena. The specific safety profile can vary between different classes of biologics (e.g., TNF-α inhibitors, IL-1 inhibitors). For instance, TNF-α inhibitors have been associated with a higher risk of serious infections.[8] Gastrointestinal perforations have been reported with some biologics, though the incidence is generally low.[9][10]

Table 2: Overview of Key Adverse Events

Adverse Event CategoryThis compoundBiologic Agents (Class-wide)
Gastrointestinal Significantly lower incidence of gastric ulcers compared to naproxen.Low risk of gastrointestinal perforation.[9][10]
Cardiovascular Clinical trials have not shown an increase in blood pressure, a common side effect of some NSAIDs.[1]Some studies have investigated potential cardiovascular risks, but a definitive link across the class is not established and can be drug-specific.[11][12][13]
Infections Not reported as a major concern in available data.Increased risk of serious infections is a known class effect.[8]
Liver Function Elevations in liver transaminases observed in some participants at higher doses, leading to a pause in some studies.[1]Liver enzyme elevations can occur with some biologics, requiring monitoring.
Injection Site Reactions Not applicable (oral administration).Common with injectable biologics.

Experimental Protocols

This section details the methodologies of key clinical trials for this compound and a representative biologic, anakinra, in the context of osteoarthritis.

This compound: Phase IIb Efficacy Trial in Osteoarthritis
  • Objective: To evaluate the efficacy of this compound in reducing pain in patients with osteoarthritis of the knee.

  • Design: A randomized, double-blind, placebo-controlled study.[1]

  • Patient Population: Patients with a diagnosis of osteoarthritis of the knee, typically with a baseline pain score of ≥ 4 on a 10-point numeric rating scale.

  • Intervention: Patients were randomized to receive different doses of this compound or a placebo, administered orally once daily for a period of two weeks.[1]

  • Primary Endpoint: The primary efficacy measure was the change from baseline in the WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) pain subscale score.[1]

  • Secondary Endpoints: Included changes in WOMAC stiffness and physical function subscales, and patient global assessment of disease activity.[1]

Anakinra: Phase II Trial in Knee Osteoarthritis
  • Objective: To evaluate the clinical response, safety, and tolerability of a single intra-articular injection of anakinra in patients with symptomatic osteoarthritis of the knee.[5][6][7]

  • Design: A multicenter, randomized, double-blind, placebo-controlled study.[5][6][7]

  • Patient Population: Adults with painful radiographic tibiofemoral knee OA that was not end-stage.[5][6]

  • Intervention: Patients were randomized to receive a single intra-articular injection of anakinra (50 mg or 150 mg) or placebo.[5][6]

  • Primary Endpoint: The primary outcome was the change in the WOMAC score from baseline to week 4.[5][6][7]

  • Secondary Endpoints: Included changes in pain visual analog scale (VAS), use of rescue analgesia, and safety assessments.[5][6]

Generalized Clinical Trial Workflow for Osteoarthritis

cluster_screening Screening & Baseline cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient Recruitment Patient Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Patient Recruitment->Inclusion/Exclusion Criteria Baseline Assessments Baseline Assessments (WOMAC, VAS, etc.) Inclusion/Exclusion Criteria->Baseline Assessments Randomization Randomization Baseline Assessments->Randomization Drug A (e.g., this compound) Drug A (e.g., this compound) Randomization->Drug A (e.g., this compound) Drug B (e.g., Biologic) Drug B (e.g., Biologic) Randomization->Drug B (e.g., Biologic) Placebo Placebo Randomization->Placebo Efficacy Assessments Efficacy Assessments (e.g., Weekly, Monthly) Drug A (e.g., this compound)->Efficacy Assessments Drug B (e.g., Biologic)->Efficacy Assessments Placebo->Efficacy Assessments Safety Monitoring Safety Monitoring (Adverse Events, Labs) Efficacy Assessments->Safety Monitoring End of Study End of Study Efficacy Assessments->End of Study Safety Monitoring->Efficacy Assessments Safety Monitoring->End of Study Data Analysis Data Analysis End of Study->Data Analysis

A generalized workflow for a comparative clinical trial in OA.

Conclusion

This compound shows promise as a potent anti-inflammatory agent with a potentially improved gastrointestinal safety profile compared to traditional NSAIDs, which could be a significant advantage in the long-term management of osteoarthritis. However, the emergence of liver safety signals requires further investigation and may necessitate careful dose management and patient monitoring.

Biologic anti-inflammatory drugs offer a targeted approach to inflammation and have demonstrated efficacy in inflammatory joint diseases. Their use in osteoarthritis is less established than in rheumatoid arthritis, and their systemic immunosuppressive nature carries a risk of serious infections.

The choice between these therapeutic strategies will depend on a comprehensive evaluation of the patient's individual risk factors, the severity and nature of their inflammatory disease, and the evolving clinical data on the efficacy and long-term safety of these agents. Direct comparative trials are needed to definitively establish the relative efficacy and safety of this compound versus biologic agents in the treatment of osteoarthritis.

References

A Comparative Analysis of Otenaproxesul's Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory properties of otenaproxesul, a novel hydrogen sulfide-releasing non-steroidal anti-inflammatory drug (NSAID), with established alternatives. The following sections present a detailed analysis of its mechanism of action, comparative efficacy, and safety profile, supported by available clinical and preclinical data.

Mechanism of Action: A Dual Approach to Inflammation and Safety

This compound is structurally derived from naproxen (B1676952) and, like other NSAIDs, exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2][3][4] The inflammatory cascade is initiated by various stimuli, leading to the release of pro-inflammatory mediators.

A key differentiator of this compound is its unique molecular structure, which includes a hydrogen sulfide (B99878) (H₂S) releasing moiety.[1] This dual mechanism is designed to mitigate the well-known gastrointestinal side effects associated with traditional NSAIDs, which are primarily caused by the inhibition of the COX-1 enzyme responsible for maintaining the protective lining of the stomach.[1][5] The released hydrogen sulfide is believed to have a cytoprotective effect on the gastrointestinal mucosa.

Below is a diagram illustrating the general mechanism of action of NSAIDs and the specific pathway of this compound.

This compound Mechanism of Action cluster_0 Cell Membrane cluster_1 Inflammatory Cascade cluster_2 Physiological Effects Arachidonic Acid Arachidonic Acid COX-1 COX-1 Arachidonic Acid->COX-1 Metabolized by COX-2 COX-2 Arachidonic Acid->COX-2 Metabolized by Prostaglandins (Protective) Prostaglandins (Protective) COX-1->Prostaglandins (Protective) Produces GI Side Effects GI Side Effects COX-1->GI Side Effects Inhibition leads to Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2->Prostaglandins (Inflammatory) Produces GI Protection GI Protection Prostaglandins (Protective)->GI Protection Inflammation & Pain Inflammation & Pain Prostaglandins (Inflammatory)->Inflammation & Pain This compound This compound This compound->COX-1 Inhibits This compound->COX-2 Inhibits Hydrogen Sulfide (H2S) Hydrogen Sulfide (H2S) This compound->Hydrogen Sulfide (H2S) Releases Naproxen Naproxen Naproxen->COX-1 Inhibits Naproxen->COX-2 Inhibits Celecoxib Celecoxib Celecoxib->COX-2 Selectively Inhibits Ibuprofen (B1674241) Ibuprofen Ibuprofen->COX-1 Inhibits Ibuprofen->COX-2 Inhibits Hydrogen Sulfide (H2S)->GI Protection Promotes

Caption: this compound's dual mechanism of action.

Comparative Efficacy

Clinical Efficacy in Osteoarthritis

A Phase 2b clinical trial evaluated the efficacy of this compound in patients with osteoarthritis of the knee. The study demonstrated a statistically significant reduction in pain as measured by the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale.

Treatment GroupDosageMean Change from Baseline in WOMAC Pain Scorep-value vs. PlaceboReference
This compound250 mg once daily-6.10.01[6]
This compound200 mg once daily-6.30.007[6]
Placebo--4.1-[6]

In the same study, both the 250 mg and 200 mg doses of this compound also showed a highly statistically significant reduction in the WOMAC stiffness subscale score (p<0.001 for both doses) and were superior to placebo in the WOMAC difficulty performing daily activities subscale score (p=0.004 and p=0.001, respectively).[6]

For comparison, a study on nonprescription doses of naproxen sodium and ibuprofen in osteoarthritis of the knee showed both to be clinically effective at relieving pain compared to placebo, with a 30-45% reduction in mean symptom scores compared to a 20-25% reduction with placebo.[7][8]

Preclinical Anti-inflammatory Effects

For comparison, the anti-inflammatory effects of traditional NSAIDs are well-documented in animal models. The carrageenan-induced rat paw edema model is a standard assay for evaluating anti-inflammatory drugs.

CompoundAnimal ModelDosageInhibition of Paw Edema (%)Reference
IbuprofenRat30 mg/kg55% (inhibition of granuloma)
NaproxenRat10 mg/kgSignificant reduction in paw swelling[9]
CelecoxibRat50 mg/kg/daySignificant reduction in inflammation[10][11]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a widely used and reproducible model of acute inflammation.

Carrageenan-Induced Paw Edema Protocol cluster_0 Pre-treatment cluster_1 Treatment cluster_2 Induction of Inflammation cluster_3 Data Collection cluster_4 Analysis Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Drug Administration Drug Administration Baseline Paw Volume Measurement->Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection 30-60 min post-treatment Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Hourly for 3-6 hours Calculation of Edema Inhibition Calculation of Edema Inhibition Paw Volume Measurement->Calculation of Edema Inhibition

Caption: Workflow for the carrageenan-induced paw edema assay.

COX Enzyme Inhibition Profile

The selectivity of NSAIDs for COX-1 versus COX-2 is a key determinant of their efficacy and side-effect profile. This compound has been shown to inhibit over 90% of COX enzymes at all tested doses in clinical trials.[5] While specific IC50 values for this compound's inhibition of COX-1 and COX-2 are not publicly available, its design as a naproxen derivative suggests non-selective inhibition. Naproxen itself is considered a non-selective COX inhibitor.[12][13]

DrugCOX-2/COX-1 Selectivity RatioClassificationReference
This compound Not publicly availableLikely Non-selective-
Naproxen ~1Non-selective[12][14]
Ibuprofen ~1Non-selective[12][14]
Celecoxib ~30COX-2 Selective[5]

A lower ratio indicates less COX-2 selectivity.

Safety and Tolerability

A significant advantage of this compound is its improved gastrointestinal (GI) safety profile compared to traditional NSAIDs. A Phase 2b study directly comparing this compound to naproxen in healthy volunteers demonstrated a markedly lower incidence of gastroduodenal ulcers.

Treatment GroupDosageIncidence of Gastroduodenal Ulcersp-valueReference
This compound250 mg once daily2.5%<0.0001[15]
Naproxen500 mg twice daily42.1%-[15]

However, the development of this compound has faced challenges. An Absorption, Metabolism, and Excretion (AME) study was paused due to observations of elevated liver transaminases in a small number of subjects receiving a 100 mg daily dose for 28 days.[2][7][16] Specifically, three subjects exhibited liver transaminase elevations exceeding five times the upper limit of normal.[2][16] This finding prompted further investigation into the optimal dose and formulation.

More recent pharmacokinetic/pharmacodynamic (PK/PD) studies of a new, faster-absorbing formulation in healthy volunteers have shown a good safety profile with no clinically significant drug-related adverse events or increases in liver enzymes.[12][16]

Conclusion

This compound represents a promising development in the field of anti-inflammatory therapeutics, offering comparable analgesic and anti-inflammatory efficacy to traditional NSAIDs with a significantly improved gastrointestinal safety profile. Its unique hydrogen sulfide-releasing mechanism addresses a major limitation of current NSAID therapy.

However, the observation of elevated liver enzymes at higher doses in a long-term study highlights a potential safety concern that requires careful dose management and further investigation. The recent development of a faster-absorbing formulation with a favorable short-term safety profile is a positive step.

For drug development professionals, this compound serves as a case study in the rational design of safer NSAIDs. The balance between potent anti-inflammatory activity and minimizing off-target side effects remains a critical challenge. The long-term safety and efficacy of the new formulation in larger patient populations will be crucial in determining its ultimate clinical utility. Researchers are encouraged to consider the dual mechanism of COX inhibition and hydrogen sulfide release in the design of future anti-inflammatory agents.

References

Otenaproxesul: A Comparative Analysis of a Novel NSAID in Clinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Otenaproxesul (formerly ATB-346) is a novel non-steroidal anti-inflammatory drug (NSAID) engineered to provide pain relief and reduce inflammation with a potentially improved gastrointestinal (GI) safety profile compared to traditional NSAIDs. This guide offers a comprehensive comparison of this compound's clinical trial results with established alternatives for its primary indications: osteoarthritis and acute pain.

Mechanism of Action

This compound is a hydrogen sulfide (B99878) (H₂S)-releasing derivative of naproxen (B1676952).[1][2][3] Like other NSAIDs, it inhibits cyclooxygenase (COX) enzymes, which are crucial for the production of prostaglandins (B1171923) that mediate pain and inflammation.[1][2][3] The key innovation lies in its ability to release hydrogen sulfide, a gaseous signaling molecule known to protect the gastrointestinal mucosa.[1][2][3] This dual mechanism aims to uncouple the therapeutic anti-inflammatory effects from the GI toxicity commonly associated with NSAID use.

This compound This compound Naproxen_moiety Naproxen Moiety This compound->Naproxen_moiety H2S_moiety Hydrogen Sulfide (H₂S) Moiety This compound->H2S_moiety COX_Enzymes COX-1 & COX-2 Enzymes Naproxen_moiety->COX_Enzymes Inhibition GI_Mucosa Gastrointestinal Mucosa H2S_moiety->GI_Mucosa Protection Prostaglandins Prostaglandin Synthesis COX_Enzymes->Prostaglandins Catalysis Pain_Inflammation Pain & Inflammation Prostaglandins->Pain_Inflammation Mediation GI_Protection Gastrointestinal Protection GI_Mucosa->GI_Protection

Mechanism of Action of this compound.

Clinical Trial Data: Osteoarthritis

This compound has been primarily investigated for the treatment of osteoarthritis pain. Key clinical trials have focused on its efficacy in pain reduction and its gastrointestinal safety compared to naproxen.

Efficacy in Osteoarthritis

A Phase 2b dose-ranging study evaluated the efficacy of this compound in patients with osteoarthritis of the knee. The primary endpoint was the change from baseline in the WOMAC pain subscale score after a 14-day treatment period.[4]

Table 1: this compound Phase 2b Efficacy Data in Osteoarthritis of the Knee [4]

Treatment GroupNMean Change from Baseline in WOMAC Pain ScoreP-value vs. Placebo
This compound 250 mg385 (total)Superior to placebo0.01
This compound 200 mgSuperior to placebo0.007
This compound 150 mgMore potent than expected (not powered for statistical significance)N/A
Placebo-N/A
Gastrointestinal Safety in Osteoarthritis

A significant advantage of this compound is its potential for improved GI safety. A Phase 2b study directly compared the incidence of GI ulceration between this compound and naproxen in healthy volunteers over a two-week period.[1][5]

Table 2: this compound Phase 2b Gastrointestinal Safety Data [1][5]

Treatment GroupNIncidence of Gastric or Duodenal Ulcers (≥3mm)
This compound 250 mg once daily1182.5%
Naproxen 500 mg twice daily12642.1%
Comparative Efficacy of Alternatives in Osteoarthritis

For context, the following tables summarize the efficacy of standard-of-care NSAIDs, naproxen and celecoxib, in osteoarthritis, based on published clinical trial data.

Table 3: Naproxen Efficacy in Osteoarthritis of the Knee (6-week study) [6][7]

Treatment GroupNMean Change from Baseline in WOMAC Pain Score (mm on 100mm VAS)
Naproxen 500 mg twice daily280-Δ 4.7 (p=0.03 vs. hip)
Placebo75-

Table 4: Celecoxib Efficacy in Osteoarthritis (pooled data from 4 studies) [8][9]

Treatment GroupNAbsolute Improvement in WOMAC Pain Score (vs. placebo)Relative Improvement in WOMAC Pain Score (vs. placebo)
Celecoxib 200 mg daily16223%12%

Clinical Trial Data: Acute Pain

This compound is also being developed for acute pain indications. While specific efficacy trials for this compound in acute pain are ongoing, its pharmacokinetic/pharmacodynamic (PK/PD) profile has been studied in a new, faster-absorbing formulation.[10][11]

This compound Formulation for Acute Pain

A PK/PD study involving 36 healthy volunteers evaluated a new formulation of this compound designed for acute pain. The study assessed single high doses and five-day regimens.[10][11] No clinically significant drug-related adverse events or elevations in liver enzymes were observed.[11]

Comparative Efficacy of Alternatives in Acute Pain

Opioids and NSAIDs are the cornerstones of acute pain management. The following tables provide an overview of the efficacy of common alternatives.

Table 5: Oxycodone Efficacy in Acute Postoperative Pain (narrative review of 26 trials) [12][13]

Treatment GroupComparisonOutcome
Oral OxycodonePlaceboSuperior analgesic efficacy in various surgeries.
Oral OxycodoneIntravenous OpioidsBetter or comparable pain relief.

Table 6: Tramadol Efficacy in Acute Postoperative Pain (Abdominoplasty) [14]

Treatment GroupNPrimary Efficacy Outcome (vs. Placebo)
IV Tramadol 50 mgNot specifiedStatistically superior (p < 0.05)
IV Morphine 4 mgNot specifiedComparable to IV Tramadol
PlaceboNot specified-

Safety Profile of this compound

While the GI safety profile of this compound appears promising, its development has encountered challenges. An Absorption, Metabolism, and Excretion (AME) study was paused due to elevations in liver transaminases in three subjects receiving a 100 mg daily dose for 28 days.[4] Subsequently, in March 2024, the U.S. Food and Drug Administration (FDA) placed a clinical hold on a planned Phase 2 trial of the new formulation for acute pain.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and comparison of clinical trial data. Below are summaries of the experimental protocols for the key studies cited.

This compound Phase 2b Efficacy Study (Osteoarthritis)[4]
  • Design: Randomized, placebo-controlled, dose-ranging study.

  • Participants: 385 patients with osteoarthritis of the knee.

  • Intervention: Patients were randomized to receive this compound (150 mg, 200 mg, or 250 mg) or placebo once daily for 14 days.

  • Primary Endpoint: Change from baseline in the Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) pain subscale score at the end of the 14-day treatment period.

cluster_screening Screening & Randomization cluster_treatment 14-Day Treatment Period cluster_endpoint Primary Endpoint Assessment Screening 385 Patients with Knee OA Randomization Randomization Screening->Randomization Otenaproxesul_250 This compound 250 mg Randomization->Otenaproxesul_250 Otenaproxesul_200 This compound 200 mg Randomization->Otenaproxesul_200 Otenaproxesul_150 This compound 150 mg Randomization->Otenaproxesul_150 Placebo Placebo Randomization->Placebo WOMAC Change in WOMAC Pain Score Otenaproxesul_250->WOMAC Otenaproxesul_200->WOMAC Otenaproxesul_150->WOMAC Placebo->WOMAC

This compound Phase 2b Efficacy Trial Workflow.
This compound Phase 2b GI Safety Study[1][5]

  • Design: Double-blind, active-controlled study.

  • Participants: 244 healthy volunteers.

  • Intervention: Participants received either this compound 250 mg once daily or naproxen 500 mg twice daily for two weeks.

  • Primary Endpoint: Incidence of gastric or duodenal ulcers of at least 3mm in diameter with unequivocal depth, as assessed by endoscopy.

cluster_enrollment Enrollment cluster_intervention 2-Week Double-Blind Treatment cluster_assessment Endpoint Assessment Participants 244 Healthy Volunteers This compound This compound 250 mg QD Participants->this compound Naproxen Naproxen 500 mg BID Participants->Naproxen Endoscopy Endoscopic Ulcer Assessment This compound->Endoscopy Naproxen->Endoscopy

This compound Phase 2b GI Safety Trial Workflow.
Celecoxib Clinical Trial Protocol (Example for Osteoarthritis)[15][16]

  • Design: Prospective, randomized, double-blind, placebo-controlled study.

  • Participants: Patients with degenerative knee osteoarthritis.

  • Intervention: Celecoxib 200 mg once daily versus placebo for 12 weeks.

  • Primary Endpoint: Change from baseline in the WOMAC total score at 12 weeks.

  • Secondary Endpoints: Pain Visual Analog Scale (VAS), Brief Pain Inventory (BPI), and Short Form Health Survey-36 (SF-36).

Opioid Clinical Trial Protocol (Example for Acute Pain)[17][18][19]
  • Design: Multicenter prospective observational study or randomized, double-blind, placebo-controlled trial.

  • Participants: Opioid-naïve participants with acute pain (e.g., post-operative).

  • Intervention: Opioid analgesic (e.g., oxycodone, tramadol) versus placebo or an active comparator.

  • Primary Endpoint: Pain intensity difference from baseline over a specified period (e.g., 48 hours).

  • Secondary Endpoints: Use of rescue medication, patient satisfaction, and incidence of adverse events.

Conclusion

This compound has demonstrated promising efficacy in reducing osteoarthritis pain, comparable to or potentially better than some established NSAIDs at the doses tested, with a significantly improved upper gastrointestinal safety profile in a short-term study.[1][4][5] Its hydrogen sulfide-releasing mechanism presents a novel approach to mitigating the well-known GI risks of NSAIDs. However, the development of this compound has been hampered by concerns regarding liver safety, leading to a clinical hold by the FDA.[4] Further investigation is required to fully characterize its safety and efficacy profile, particularly with the newer, faster-absorbing formulation intended for acute pain. For researchers and drug development professionals, this compound represents an important case study in the development of safer analgesics, highlighting both the potential of innovative drug design and the critical importance of rigorous safety evaluation throughout the clinical trial process.

References

Safety Operating Guide

Otenaproxesul: Proper Disposal Procedures for a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Otenaproxesul (also known as ATB-346) is an investigational drug intended for research purposes only.[1] As there are no specific, publicly available disposal guidelines for this compound, the following procedures are based on general best practices for the disposal of investigational pharmaceuticals, non-steroidal anti-inflammatory drugs (NSAIDs), and chemical waste in a laboratory setting. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with all applicable federal, state, and local regulations.[2]

This compound is a novel hydrogen sulphide-releasing derivative of naproxen (B1676952).[1] Like other NSAIDs, improper disposal can lead to environmental contamination, posing a threat to ecosystems.[3] Studies have shown that naproxen is detected in surface waters and can negatively affect aquatic organisms even at low concentrations.[4][5] Therefore, meticulous disposal procedures are essential.

Chemical and Physical Properties

The following table summarizes key data for this compound.

PropertyData
Synonyms ATB-346
Formula C₂₁H₁₉NO₃S
Molecular Weight 365.45 g/mol [6]
Appearance Powder
Storage (Powder) -20°C for 3 years[1]
Storage (Solvent) -80°C for 1 year[1][7]
Solubility DMSO: 50 mg/mL (136.82 mM)
Mechanism of Action Inhibitor of cyclooxygenase-1 and 2 (COX-1 and 2) enzymes; releases hydrogen sulfide.[6][7]

Step-by-Step Disposal Protocol

This protocol provides a framework for the safe handling and disposal of this compound waste generated in a research laboratory.

Step 1: Hazard Assessment and Personal Protective Equipment (PPE)
  • Consult EHS: Before handling this compound waste, contact your institution's EHS office to determine if it is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) or other local regulations.[8] This determination will dictate the specific disposal pathway.

  • Wear Appropriate PPE: At a minimum, standard laboratory PPE should be worn when handling this compound in solid or solution form. This includes:

    • Safety glasses or goggles

    • Chemical-resistant gloves (e.g., nitrile)

    • Laboratory coat

Step 2: Waste Segregation

Properly segregate this compound waste at the point of generation to prevent cross-contamination and ensure correct disposal. Do not mix with biohazardous or radioactive waste unless explicitly permitted by your EHS department.

  • Unused/Expired Pure Compound: Collect all unused or expired solid this compound in its original container or a designated, compatible waste container.

  • Contaminated Labware: This includes items such as pipette tips, tubes, flasks, and gloves that have come into direct contact with this compound. These items should be considered trace-contaminated waste.

  • Aqueous and Solvent Solutions: Collect all solutions containing this compound in a dedicated, sealed, and clearly labeled hazardous waste container. Note the solvent used, as this may affect the disposal route.

Step 3: Waste Collection and Labeling
  • Container Selection: Use only approved hazardous chemical waste containers provided by your institution's EHS department. Ensure containers are chemically compatible with the waste they will hold (e.g., glass for organic solvents).

  • Labeling: Immediately label the waste container. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound Waste"

    • List all components and their approximate percentages (e.g., "this compound (~1%), DMSO (99%)")

    • The date accumulation started

    • Principal Investigator's name and contact information

Step 4: On-site Storage
  • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, away from drains, and has secondary containment to prevent spills.

  • Follow institutional guidelines regarding the maximum volume of waste and the time allowed for accumulation before a pickup is required.

Step 5: Final Disposal
  • Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste.

  • Incineration: The most common and recommended method for disposing of pharmaceutical waste is high-temperature incineration by a licensed environmental management vendor.[8] This process ensures the complete destruction of the active compound.

  • Do NOT Dispose Down the Drain or in Solid Waste: Due to the known environmental persistence and ecotoxicity of NSAIDs, never dispose of this compound down the sink or in the regular trash.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste streams in a laboratory environment.

Otenaproxesul_Disposal_Workflow start Generation of This compound Waste ppe Step 1: Wear Appropriate PPE start->ppe improper_disposal Improper Disposal (Drain, Trash) start->improper_disposal segregate Step 2: Segregate Waste at Point of Generation ppe->segregate pure_compound Unused/Expired Pure Compound segregate->pure_compound contaminated_labware Contaminated Labware (Gloves, Tips, etc.) segregate->contaminated_labware solutions Aqueous/Solvent Solutions segregate->solutions collect_label Step 3: Collect in Labeled Hazardous Waste Container pure_compound->collect_label contaminated_labware->collect_label solutions->collect_label storage Step 4: Store in Secure Satellite Accumulation Area collect_label->storage ehs_contact Step 5: Contact EHS for Waste Pickup storage->ehs_contact disposal Final Disposal by Licensed Vendor (Incineration) ehs_contact->disposal stop_sign STOP improper_disposal->stop_sign

Caption: Logical workflow for the safe disposal of this compound from generation to final destruction.

References

Personal protective equipment for handling Otenaproxesul

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Otenaproxesul. The following procedures are designed to ensure a safe laboratory environment and proper disposal of waste materials.

Personal Protective Equipment (PPE) Requirements

When handling this compound, it is imperative to use appropriate personal protective equipment to prevent exposure. The substance is classified as a skin and eye irritant and may cause respiratory irritation.[1]

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be equipped with side-shields to provide comprehensive protection.[1]
Hand Protection Protective GlovesChemically resistant gloves are mandatory to prevent skin contact.
Body Protection Impervious ClothingA lab coat or other impervious clothing should be worn to protect the skin.[1]
Respiratory Suitable RespiratorTo be used in situations where dust or aerosols may be generated.[1]

Safe Handling and Experimental Protocol

Adherence to a strict handling protocol is essential to minimize risk.

Preparation and Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of dust or fumes.[1]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing. Do not breathe in dust, fumes, or aerosols.[1]

  • Equipment: Ensure that a safety shower and an eye wash station are readily accessible and in good working order before beginning any work.[1]

In Case of Exposure:

  • Skin Contact: If skin contact occurs, immediately wash the affected area with plenty of soap and water.[1]

  • Eye Contact: In case of eye contact, rinse the eyes cautiously with water for several minutes. If contact lenses are present, remove them if it is safe to do so and continue rinsing.[1]

Spill and Disposal Procedures

Proper containment and disposal are critical to prevent environmental contamination and accidental exposure.

Spill Containment:

  • Evacuate: In the event of a significant spill, evacuate personnel to a safe area.[1]

  • Ventilate: Ensure the area is well-ventilated.[1]

  • Containment: Prevent the spill from spreading or entering drains or water courses.[1]

  • Absorption: Use a finely-powdered, liquid-binding material such as diatomite or a universal binder to absorb the spilled substance.[1]

  • Decontamination: Clean the affected surfaces and any contaminated equipment by scrubbing with alcohol.[1]

Disposal Plan:

All contaminated materials, including the absorbent used for spills, must be disposed of in accordance with local, state, and federal regulations for chemical waste.

This compound Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don Personal Protective Equipment (PPE) B Ensure Proper Ventilation (Fume Hood) A->B C Verify Access to Safety Shower & Eyewash B->C D Weigh/Measure this compound C->D Proceed to Handling E Perform Experimental Procedure D->E F Decontaminate Work Surfaces & Equipment E->F Procedure Complete S1 Evacuate Area E->S1 Spill Occurs G Segregate Waste (Solid & Liquid) F->G H Dispose of Waste per Institutional Guidelines G->H S2 Contain Spill S1->S2 S3 Absorb with Inert Material S2->S3 S4 Decontaminate Spill Area S3->S4 S5 Dispose of Contaminated Material as Hazardous Waste S4->S5

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Otenaproxesul
Reactant of Route 2
Otenaproxesul

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。